N4-Acetyl-2'-deoxycytidine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYFZABPLDFELM-QXFUBDJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463095 | |
| Record name | N4-Acetyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-05-0 | |
| Record name | N4-Acetyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Acetyl-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the function of N4-Acetyl-2'-deoxycytidine?
An In-depth Technical Guide to N4-Acetyl-2'-deoxycytidine: Core Functions, Experimental Analysis, and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (ac4dC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, epigenetics, and pharmacology. Initially recognized as a synthetic nucleoside analogue with potential therapeutic applications, recent discoveries have identified it as a naturally occurring epigenetic mark in the DNA of various organisms. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, from its role as an inhibitor of DNA synthesis to its emerging significance as a modulator of gene expression. Detailed methodologies for its synthesis and detection are presented, alongside visualizations of its metabolic and signaling contexts, to serve as a valuable resource for the scientific community.
Core Functions of this compound
This compound exhibits a dual role, functioning both as an exogenous therapeutic agent and an endogenous epigenetic modification.
Inhibition of DNA Synthesis
As a nucleoside analogue, this compound can interfere with the replication of DNA.[1] It is proposed to act as an inhibitor of DNA synthesis by targeting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[2][3] By binding to the active site of this enzyme, it blocks the production of the necessary building blocks for DNA synthesis and replication, ultimately leading to cell death.[2][3] This mechanism of action underlies its investigation in antiviral and anticancer research, as it can potentially halt the proliferation of rapidly dividing cells, such as cancer cells or virus-infected cells.[1][4] Purine nucleoside analogs, a class of compounds that includes this compound, are known for their broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis.[4]
Epigenetic Modification of DNA
Recent studies have revealed that N4-acetyldeoxycytosine (referred to as 4acC in this context) is a naturally occurring modification in the genomic DNA of a range of organisms, including higher plants like Arabidopsis thaliana, rice, and maize, as well as in mice and humans.[5][6][7][8] This discovery has expanded the landscape of epigenetics, introducing a new player in the regulation of gene expression.
Genome-wide profiling has shown that 4acC is not randomly distributed. It is predominantly found in euchromatin regions, which are associated with actively transcribed genes.[7][9] Specifically, 4acC peaks are often located around the transcription start sites (TSS) of protein-coding genes, and its presence positively correlates with gene expression levels.[5][6][7] This suggests that 4acC may function as an epigenetic mark for active chromatin, potentially by influencing the binding of transcription factors or by modulating local chromatin structure.[9] Further research indicates that 4acC may interact with other epigenetic marks, such as histone modifications, to cooperatively regulate gene expression.[7] The acetyltransferase N-acetyltransferase 10 (NAT10), known to be responsible for the analogous N4-acetylcytidine (ac4C) modification in RNA, is the likely candidate for catalyzing the formation of 4acC in DNA.[9]
Quantitative Data
The biophysical and biochemical properties of this compound are crucial for understanding its function. While comprehensive quantitative data remains an active area of research, some key findings have been reported.
| Parameter | Observation | Significance | Reference |
| Effect on DNA Duplex Stability | Increases the UV melting temperature (Tm) of duplex oligonucleotides by 1–8 °C. | The acetylation of the exocyclic amine on cytosine enhances the thermal stability of the DNA double helix. This could be due to improved base stacking interactions or altered hydration patterns in the major groove. | [5][6][10] |
| Enzyme Inhibition | Acts as an inhibitor of DNA synthesis, reportedly by binding to the active site of ribonucleotide reductase. | This is the basis for its potential as an anticancer and antiviral agent. | [2][3] |
Note: Specific binding affinities (e.g., Ki, Kd) and detailed enzymatic kinetics (e.g., Km, Vmax) for this compound with its target enzymes are not yet widely available in the literature.
Experimental Protocols
The study of this compound involves its chemical synthesis for incorporation into oligonucleotides and sensitive methods for its detection in biological samples.
Synthesis of this compound Phosphoramidite
The synthesis of oligonucleotides containing this compound requires the preparation of its corresponding phosphoramidite building block. This is typically a multi-step process:
-
N4-Acetylation of 2'-deoxycytidine: 2'-deoxycytidine is suspended in a suitable solvent like pyridine, and an excess of acetic anhydride is added. The reaction is stirred at room temperature until completion. The product, this compound, is then purified, often by silica gel chromatography.[11]
-
5'-O-Dimethoxytritylation (DMT protection): The purified this compound is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added. This step protects the 5'-hydroxyl group, which is essential for controlled, directional synthesis on a solid support.[11]
-
Phosphitylation: The 5'-O-DMT-N4-acetyl-2'-deoxycytidine is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere. A non-nucleophilic base (e.g., N,N-diisopropylethylamine) is added, followed by the phosphitylating agent, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This step adds the phosphoramidite moiety to the 3'-hydroxyl group, creating the final building block for automated DNA synthesis.[11]
A notable challenge in synthesizing oligonucleotides with this modification is the lability of the acetyl group under standard deprotection conditions. Milder deprotection strategies are therefore required to maintain the integrity of the modification.[5][6]
Detection of 4acC in Genomic DNA
Several methods have been employed to detect and map the location of 4acC in genomic DNA.
This is a straightforward method to confirm the presence of 4acC in a genomic DNA sample.
-
DNA Extraction and Denaturation: High-purity genomic DNA is extracted from the tissue or cells of interest. The DNA is then denatured by heating to 95°C for 5 minutes to separate the double helix into single strands.[9]
-
Membrane Spotting: Varying amounts of the denatured DNA are spotted onto a positively charged nylon membrane (e.g., Hybond-N+).[9]
-
UV Crosslinking: The DNA is permanently fixed to the membrane using ultraviolet radiation.[9]
-
Immunodetection:
-
The membrane is blocked with a solution like 5% nonfat milk to prevent non-specific antibody binding.[9]
-
The membrane is incubated with a primary antibody that specifically recognizes 4acC (and its ribonucleoside counterpart, ac4C).[9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[9]
-
A chemiluminescent substrate is added, and the signal is detected, indicating the presence of 4acC.[9]
-
This technique allows for the genome-wide mapping of 4acC. The protocol is conceptually similar to other immunoprecipitation-based sequencing methods like MeDIP-seq.[12][13]
-
Genomic DNA Extraction and Fragmentation: Genomic DNA is extracted and fragmented into smaller, manageable pieces, typically in the range of 200-500 base pairs, using sonication or enzymatic digestion.
-
Immunoprecipitation: The fragmented DNA is incubated with an antibody specific for 4acC. The antibody-DNA complexes are then captured, for example, using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound DNA fragments. The enriched, 4acC-containing DNA is then eluted.
-
Library Preparation and Sequencing: The enriched DNA fragments are used to prepare a library for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome, and peak-calling algorithms are used to identify the specific regions of the genome that are enriched for 4acC.
Biological Pathways and Relationships
Visualizing the metabolic and functional context of this compound is essential for a deeper understanding of its roles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of sensitive oligodeoxynucleotides containing acylated cytosine, adenine, and guanine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ãGenome Biologyãå表å¦ä¼çäºå´çå³°ææè¯¾é¢ç»âN4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thalianaâ-è¡ä¸å¨æ-æ°é»å¨æ-æ±èçéä¼ å¦ä¼_宿¹ç½ç« [jsgs.org.cn]
- 9. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 11. benchchem.com [benchchem.com]
- 12. 4acCPred: Weakly supervised prediction of N4-acetyldeoxycytosine DNA modification from sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
An In-depth Technical Guide to N4-Acetyl-2'-deoxycytidine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, epigenetics, and pharmacology. As an analogue of the canonical nucleoside 2'-deoxycytidine, its unique chemical structure imparts distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological roles of this compound, with a focus on its implications for DNA synthesis, stability, and its potential as a therapeutic agent. Detailed experimental methodologies for its synthesis and analysis are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound is structurally characterized by the presence of an acetyl group attached to the exocyclic amine (N4) of the cytosine base. This modification distinguishes it from the endogenous 2'-deoxycytidine.
The definitive chemical identifiers for this compound are provided in the table below.
| Identifier | Value |
| IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide[1] |
| CAS Number | 32909-05-0[1][2][3] |
| Molecular Formula | C11H15N3O5[1][2][3] |
| SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C--INVALID-LINK--CO">C@@HO[1][2] |
| InChI | InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1[1][3] |
Physicochemical Properties
The addition of the acetyl group to the deoxycytidine moiety influences its physical and chemical characteristics. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 269.25 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 154 - 161 °C | |
| Solubility | Soluble in DMSO (125 mg/mL) | |
| Storage Temperature | 2°C - 8°C | [2] |
Biological Significance and Mechanism of Action
This compound is recognized as a nucleoside analogue that can interfere with fundamental cellular processes, primarily DNA synthesis.[2] Its structural similarity to 2'-deoxycytidine allows it to be recognized by cellular machinery, leading to its incorporation into DNA. This incorporation can have significant downstream consequences.
Inhibition of DNA Synthesis
A primary biological role of this compound is its ability to act as an inhibitor of DNA synthesis.[2] It is proposed to bind to the active site of ribonucleotide reductase, an enzyme crucial for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[2] By blocking this enzyme, this compound effectively depletes the pool of available deoxyribonucleotides, thereby halting DNA replication and leading to cell death.[2]
Figure 1. Proposed mechanism of DNA synthesis inhibition by this compound.
Role in Epigenetics and Cancer Research
Emerging research suggests that this compound may play a role in epigenetics by influencing DNA methylation patterns.[4] DNA methylation is a key epigenetic modification involved in gene regulation, and its dysregulation is a hallmark of cancer. The incorporation of ac4dC into DNA could potentially alter the recognition and activity of DNA methyltransferases, leading to changes in gene expression. This has positioned this compound as a compound of interest in cancer research, with potential applications in the development of novel anticancer therapies.[4]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N4-acylated 2'-deoxycytidines involves the acylation of 2'-deoxycytidine with an appropriate activated carboxylic acid ester. The resulting nucleoside is then purified by column chromatography.
Materials:
-
2'-deoxycytidine
-
Activated ester of acetic acid (e.g., N-hydroxysuccinimide ester of acetic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Activation of Acetic Acid: React acetic acid with N-hydroxysuccinimide (NHS) and DCC in ethyl acetate at room temperature for 24 hours to form the NHS ester of acetic acid.
-
Acylation: Dissolve 2'-deoxycytidine in DMF and add the activated acetic acid ester. The reaction is typically carried out at 25-30°C for 24-48 hours.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Figure 2. General workflow for the synthesis of this compound.
Analytical Methods
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Data Acquisition (General Parameters for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: ~12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: ~200 ppm.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 10 mM ammonium acetate).
General Gradient Profile:
-
Start with a low percentage of acetonitrile (e.g., 5%) and increase to a higher percentage (e.g., 95%) over 20-30 minutes.
Detection:
-
UV detection at a wavelength of approximately 270 nm.
Instrumentation:
-
Electrospray ionization (ESI) mass spectrometer coupled to an HPLC system (LC-MS).
Ionization Mode:
-
Positive or negative ion mode can be used, depending on the desired adducts.
Analysis:
-
The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or other adducts can be used to confirm the molecular weight of this compound. Fragmentation patterns (MS/MS) can be used for structural elucidation.
Conclusion
This compound is a modified nucleoside with significant implications for DNA metabolism and epigenetic regulation. Its ability to inhibit DNA synthesis positions it as a molecule of interest for the development of anticancer and antiviral therapies. The provided experimental protocols for its synthesis and analysis offer a foundation for researchers to further investigate its properties and biological functions. Future studies elucidating the precise molecular interactions of ac4dC within the cellular environment will be crucial for harnessing its full therapeutic potential.
References
N4-Acetyl-2'-deoxycytidine: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside analog with demonstrated biological activity. While its precise mechanism of action is multifaceted and subject to ongoing research, current evidence points towards three primary interconnected pathways: incorporation into DNA, potential inhibition of ribonucleotide reductase, and a role in epigenetic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available experimental data and methodologies. It is intended to serve as a resource for researchers in molecular biology, pharmacology, and drug development.
Introduction
This compound is a structurally modified analog of the natural nucleoside 2'-deoxycytidine. This modification, the addition of an acetyl group to the exocyclic amine (N4 position), imparts unique biochemical properties that allow it to interfere with normal cellular processes. These properties have positioned it as a molecule of interest in antiviral and anticancer research.[1] Its biological effects appear to stem from its ability to act as a metabolic mimic, being recognized by cellular enzymes involved in DNA synthesis and maintenance. This guide will explore the distinct yet potentially synergistic mechanisms through which this compound exerts its effects.
Core Mechanisms of Action
The biological activity of this compound can be attributed to three main mechanisms:
-
Incorporation into DNA by DNA Polymerases: The triphosphate form of this compound can be utilized as a substrate by various DNA polymerases, leading to its incorporation into the DNA strand.[2]
-
Putative Inhibition of Ribonucleotide Reductase: It is proposed that the diphosphate form of this compound may inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides for DNA synthesis.
-
Role as an Epigenetic Modifier: The presence of N4-acetyldeoxycytosine (4acC) has been identified as an epigenetic mark in the genome of Arabidopsis thaliana, suggesting a role in the regulation of gene expression.[3]
Incorporation into DNA
Once inside the cell, this compound is phosphorylated by cellular kinases to its triphosphate derivative, this compound-5'-triphosphate (dCAcTP). This analog can be recognized and incorporated into a growing DNA strand by various DNA polymerases during replication or repair processes.[1][2]
The incorporation of this modified base can lead to several downstream consequences:
-
Altered DNA Structure: The acetyl group at the N4 position can modify the local DNA structure and affect the stability of the DNA duplex.
-
Disrupted Protein-DNA Interactions: The presence of the acetyl group in the major groove of the DNA may interfere with the binding of transcription factors, replication machinery, or DNA repair enzymes.
-
Potential for Chain Termination: Depending on the polymerase and sequence context, the incorporation could potentially hinder further extension of the DNA strand.
Putative Inhibition of Ribonucleotide Reductase
Ribonucleotide reductase (RRR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the synthesis of all four DNA precursors. Inhibition of RNR leads to a depletion of the cellular dNTP pool, resulting in the arrest of DNA synthesis and subsequent cell death.
It is hypothesized that this compound diphosphate acts as an inhibitor of RNR. While direct kinetic studies on this compound are not widely available in the reviewed literature, this mechanism is well-established for other 2'-substituted deoxycytidine analogs, such as 2'-azido-2'-deoxycytidine and 2'-difluorodeoxycytidine.[4] These analogs, after phosphorylation to their diphosphate forms, act as potent RNR inhibitors.[4] The proposed mechanism for this compound would follow a similar pathway.
Role as an Epigenetic Modifier
Recent research has identified N4-acetyldeoxycytosine (4acC) as a novel DNA modification in the genome of Arabidopsis thaliana.[3] This modification is predominantly found in euchromatin regions, which are associated with actively transcribed genes.[3] This discovery suggests that this compound, upon incorporation into DNA, may function as an epigenetic mark.
Epigenetic marks are chemical modifications to DNA or its associated histone proteins that regulate gene expression without altering the underlying DNA sequence. The presence of 4acC in euchromatin suggests it may play a role in maintaining an open chromatin state, thereby facilitating gene expression.[3] While the enzymatic machinery ("writers" and "erasers") for this modification in mammalian cells is yet to be fully elucidated, this finding opens a new avenue for understanding the compound's mechanism of action, potentially linking it to the regulation of gene expression.[1]
Quantitative Data
The available scientific literature provides qualitative data on the incorporation of this compound triphosphate into DNA by various polymerases. However, specific quantitative data such as enzyme inhibition constants (IC50, Ki) for ribonucleotide reductase or kinetic parameters (Km, kcat) for DNA polymerase incorporation are not well-documented in the reviewed sources.
| Parameter | Enzyme/Process | Finding | Reference |
| Substrate Capability | DNA Polymerases (Taq, KF (exo-), Bsm, KOD XL, phi29) | This compound-5'-triphosphate can be incorporated into DNA. | [2] |
| Epigenetic Location | Arabidopsis thaliana Genome | N4-acetyldeoxycytosine is enriched in euchromatin regions and associated with expressed genes. | [3] |
Experimental Protocols
Primer Extension (PEX) Assay for DNA Polymerase Incorporation
This protocol is adapted from studies investigating the incorporation of modified nucleotides by DNA polymerases.[2]
Objective: To determine if this compound-5'-triphosphate (dCAcTP) can be incorporated into a nascent DNA strand by a specific DNA polymerase.
Materials:
-
DNA polymerase (e.g., Taq, KOD XL)
-
5'-radiolabeled DNA primer (e.g., with [γ-33P]-ATP)
-
Synthetic DNA template containing sites for incorporation
-
Natural dNTPs (dATP, dGTP, dTTP)
-
Modified dCAcTP
-
Reaction buffer appropriate for the chosen polymerase
-
T4 Polynucleotide Kinase
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Urea
-
Loading dye (e.g., formamide-based)
-
Phosphorimager or autoradiography film
Workflow:
Procedure:
-
Primer Labeling: The 5' end of the DNA primer is radiolabeled using T4 polynucleotide kinase and [γ-33P]-ATP. The labeled primer is then purified.
-
Annealing: The labeled primer is annealed to the synthetic DNA template by heating the mixture to 95°C and then gradually cooling to room temperature.
-
Primer Extension Reaction: The primer/template duplex is incubated with the DNA polymerase in its specific reaction buffer. The reaction mixture contains a mix of the three natural dNTPs and the modified dCAcTP. Control reactions are run with natural dCTP or in the absence of a C-nucleotide.
-
Termination and Denaturation: The reaction is stopped by adding a loading buffer containing formamide (to denature the DNA) and EDTA (to chelate Mg2+ and inactivate the polymerase).
-
Gel Electrophoresis: The reaction products are separated by size on a high-resolution denaturing polyacrylamide gel.
-
Analysis: The gel is exposed to a phosphorimager screen or X-ray film. The appearance of longer DNA products in the lane containing dCAcTP, compared to the negative control, indicates successful incorporation of the modified nucleotide.
Summary and Future Directions
The mechanism of action for this compound is complex, with strong evidence supporting its role as a substrate for DNA polymerases and as a potential epigenetic marker. Its incorporation into the DNA backbone provides a clear pathway to cytotoxicity and potential therapeutic effects. The hypothesis that it also inhibits ribonucleotide reductase is plausible based on related compounds but requires direct experimental validation through enzymatic assays.
Future research should focus on:
-
Quantitative analysis of RNR inhibition: Determining the IC50 and Ki values of this compound diphosphate against purified RNR is crucial to validate this proposed mechanism.
-
Elucidating the downstream effects of DNA incorporation: Studies are needed to understand how the presence of N4-acetyldeoxycytosine in a DNA strand affects DNA replication, transcription, and repair in mammalian cells.
-
Identifying the epigenetic machinery: The identification of the "writer" (acetyltransferase) and "eraser" (deacetylase) enzymes that manage the 4acC mark in mammalian DNA will be critical to understanding its role in gene regulation and its potential as a therapeutic target.
A comprehensive understanding of these mechanisms will be essential for the rational design and development of this compound and related analogs as therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of N4-Acetyl-2'-deoxycytidine in Cellular Processes: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-deoxycytidine (dacC) is a modified nucleoside analog with purported roles in the inhibition of DNA synthesis and potential applications in antiviral and anticancer therapies. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on its specific mechanisms of action as a direct inhibitor of DNA replication. While commercial suppliers characterize it as a DNA synthesis inhibitor, often targeting ribonucleotide reductase, peer-reviewed studies detailing its efficacy, molecular interactions, and cellular effects are largely absent. This guide provides a transparent overview of the current state of knowledge, highlighting the limited data available and distinguishing it from the more extensively studied RNA modification, N4-acetylcytidine (ac4C).
Introduction to this compound
This compound is a derivative of deoxycytidine, a natural precursor for DNA synthesis, with an acetyl group attached to the N4 position of the cytosine base.[1] Its structural similarity to the endogenous nucleoside suggests it could interfere with DNA replication and repair mechanisms.[2] Several chemical suppliers market this compound as a research compound with potential applications in antiviral and anticancer research, attributing its mode of action to the inhibition of DNA synthesis.[2][3]
Proposed Mechanism of Action: Inhibition of DNA Synthesis
The primary proposed mechanism of action for this compound is the inhibition of DNA synthesis.[3][4][5] It is suggested that, as a nucleoside analog, it may be phosphorylated within the cell to its triphosphate form. This activated form could then compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into nascent DNA strands by DNA polymerases.
Some sources suggest that this compound may act by inhibiting ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[4][5][6] By blocking this enzyme, the cellular pool of deoxyribonucleotides would be depleted, leading to a cessation of DNA replication and subsequent cell death.[4]
It is important to note that these proposed mechanisms are largely based on information from commercial product descriptions and general principles of nucleoside analog action.[3][4][5] There is a notable lack of published research to substantiate these claims with experimental data for this compound specifically.
Distinction from N4-acetylcytidine (ac4C) in RNA
A significant portion of the available literature discusses N4-acetylcytidine (ac4C), an important post-transcriptional modification in various RNA molecules, including mRNA, tRNA, and rRNA.[7][8] This RNA modification is catalyzed by the N-acetyltransferase NAT10 and plays a crucial role in regulating RNA stability, translation efficiency, and gene expression.[7][9] Dysregulation of ac4C modification and NAT10 has been implicated in several diseases, including cancer.[10][11] It is critical for researchers to distinguish between the RNA modification ac4C and the deoxyribonucleoside analog this compound, the subject of this guide, as they are distinct molecules with different biological roles.
Potential Therapeutic Applications
This compound has been suggested to have potential as an antiviral and anticancer agent.[2] Its ability to be incorporated into DNA makes it a tool for studying gene expression and regulation, and it has been explored for its effects on DNA methylation patterns.[2] Additionally, research into other N4-acyl-modified deoxycytidine analogs has shown that such modifications can enhance antiviral activity, suggesting a potential avenue for the development of this compound as a therapeutic.[12] However, without dedicated studies, its efficacy and safety profile remain unknown.
Current Research Gaps and Future Directions
The role of this compound as a DNA synthesis inhibitor remains largely uninvestigated in the peer-reviewed scientific literature. To validate its potential as a therapeutic agent, future research should focus on:
-
Biochemical Assays: Detailed enzymatic assays are required to determine if this compound or its triphosphate form directly inhibits DNA polymerases or ribonucleotide reductase. Quantitative data, such as IC50 values, are needed to assess its potency.
-
Cell-Based Assays: Studies using various cell lines are necessary to evaluate the compound's effect on cell proliferation, cell cycle progression, and the induction of apoptosis.
-
Mechanism of Action Studies: In-depth molecular studies are needed to confirm how this compound is transported into cells, phosphorylated, and how it interacts with the DNA replication machinery.
-
In Vivo Studies: Should in vitro studies show promise, animal models would be required to evaluate the compound's efficacy, pharmacokinetics, and toxicity.
Conclusion
While this compound is commercially available and described as a DNA synthesis inhibitor, there is a significant lack of robust scientific evidence to support this claim and to fully characterize its biological activity. The scientific community would benefit from foundational research to elucidate its mechanism of action and to explore its potential as a tool for research and drug development. Until such data becomes available, any claims regarding its function should be treated with caution. Researchers interested in this molecule should be prepared to conduct the initial exploratory studies to validate its purported effects.
References
- 1. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 5. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 6. This compound - CD BioGlyco [bioglyco.com]
- 7. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N4-acyl-modified D-2',3'-dideoxy-5-fluorocytidine nucleoside analogues with improved antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetyl-2'-deoxycytidine (d4acC): An Emerging Player in Epigenetic Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N4-acetyl-2'-deoxycytidine (d4acC) is a recently identified modification of deoxycytidine in genomic DNA, poised to expand our understanding of epigenetic regulation beyond canonical methylation. Initial evidence, primarily from plant genomics, suggests that d4acC is a feature of active chromatin and is associated with gene expression. This technical guide provides a comprehensive overview of the current knowledge surrounding d4acC, including its known distribution, potential mechanisms of action, and detailed experimental protocols for its study. While research into d4acC is still in its nascent stages, particularly concerning its enzymatic regulation in mammalian systems, this document aims to equip researchers with the foundational knowledge and technical framework to investigate this promising epigenetic marker. We will explore its biophysical properties, its interplay with DNA methylation, and provide workflows for its detection and functional analysis.
The Core Concept: d4acC as an Epigenetic Mark
Epigenetic modifications are heritable changes in gene function that do not involve alterations to the underlying DNA sequence. While DNA methylation (5-methylcytosine, 5mC) is the most extensively studied epigenetic mark on DNA, the discovery of d4acC suggests a more complex regulatory landscape.
Chemical Structure and Properties
This compound is a derivative of 2'-deoxycytidine with an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification is distinct from the well-known methylation at the C5 position. The addition of the acetyl group has the potential to alter the hydrogen bonding capacity and steric properties of the cytosine base, which could in turn affect DNA-protein interactions and the local DNA structure.
Distribution and Association with Gene Expression
The most definitive research to date on the genomic distribution of d4acC comes from studies in the plant Arabidopsis thaliana. Genome-wide profiling has revealed that d4acC is not randomly distributed but is enriched in specific chromatin contexts.
-
Euchromatin Localization: d4acC is predominantly found in euchromatin, the less condensed region of the chromosome that is often associated with active gene transcription.
-
Transcription Start Sites (TSS): A significant enrichment of d4acC is observed around the transcription start sites of actively transcribed protein-coding genes.
-
Positive Correlation with Gene Expression: A strong positive correlation exists between the presence of d4acC marks and the level of gene expression, suggesting a role in promoting or maintaining a transcriptionally active state.
While the presence of d4acC has been confirmed in mouse and human genomic DNA via mass spectrometry, its detailed distribution and functional role in mammalian systems are yet to be elucidated.
Potential Mechanisms of Epigenetic Regulation by d4acC
The precise mechanisms by which d4acC influences gene expression are still under investigation. However, based on its chemical nature and genomic localization, several hypotheses can be proposed.
Modulation of DNA-Protein Interactions
The acetyl group at the N4 position could directly influence the binding of proteins to DNA.
-
Inhibition of Repressor Binding: The acetyl moiety may sterically hinder the binding of transcriptional repressors or other proteins that would otherwise recognize and bind to unmodified cytosine.
-
Recruitment of Activators ("Readers"): Conversely, the acetylated cytosine could serve as a binding site for specific "reader" proteins containing domains that recognize acetylated lysines (bromodomains) or potentially novel acetyl-cytosine binding domains. These readers could then recruit transcriptional co-activators or chromatin remodeling complexes.
Interplay with DNA Methylation
d4acC and 5mC appear to have distinct roles and genomic territories. The presence of an acetyl group at the N4 position might influence the methylation status of the C5 position on the same or adjacent cytosines.
-
Steric Hindrance of DNMTs: The bulky acetyl group could sterically hinder the access of DNA methyltransferases (DNMTs) to the C5 position, thereby leading to a localized inhibition of DNA methylation and maintaining a transcriptionally permissive state.
Alteration of DNA Structure and Stability
The acetylation of cytosine may have a direct impact on the biophysical properties of the DNA duplex. Studies on the RNA counterpart, N4-acetylcytidine (ac4C), have shown that it increases the thermal stability of RNA duplexes. A similar stabilizing effect of d4acC on the DNA double helix is plausible, which could influence processes such as DNA replication, repair, and transcription.
Quantitative Data on d4acC
To date, comprehensive quantitative data on the effects of d4acC on gene expression and DNA methylation in mammalian systems is limited. The available data is largely correlational and derived from plant studies. The following table summarizes the key quantitative findings from the study of d4acC in Arabidopsis thaliana.
| Parameter | Observation in Arabidopsis thaliana | Implication |
| Genomic Abundance | Detected in genomic DNA | Confirms its existence as a DNA modification. |
| Chromatin Distribution | Primarily in euchromatin | Associated with active regions of the genome. |
| Positional Enrichment | Enriched around Transcription Start Sites (TSS) | Suggests a role in the initiation of transcription. |
| Correlation with Gene Expression | Positive correlation | Implies a role as an activating epigenetic mark. |
Experimental Protocols
Investigating the epigenetic role of d4acC requires a combination of techniques to introduce, detect, and functionally characterize this modification. The following protocols are based on established methodologies for other nucleoside analogs and can be adapted for the study of d4acC.
Protocol for In Vitro Incorporation of d4acC into Mammalian Cells
This protocol describes how to treat mammalian cells in culture with d4acC to achieve its incorporation into the genomic DNA.
Materials:
-
This compound (d4acC)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
DMSO (for dissolving d4acC)
-
6-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the mammalian cells in 6-well plates at a density that will allow for several rounds of cell division over the course of the experiment (e.g., 2 x 10^5 cells per well). Allow the cells to adhere overnight.
-
Preparation of d4acC Stock Solution: Prepare a 10 mM stock solution of d4acC in sterile DMSO. Store at -20°C.
-
Treatment of Cells:
-
On the day of treatment, thaw the d4acC stock solution.
-
Prepare a series of working concentrations of d4acC in complete cell culture medium. A starting range of 1-10 µM is recommended. Include a vehicle control (medium with the same final concentration of DMSO as the highest d4acC concentration).
-
Remove the old medium from the cells and replace it with the medium containing d4acC or the vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for the incorporation of d4acC into the newly synthesized DNA during S-phase.
-
Harvesting: After the incubation period, wash the cells with PBS and harvest them for downstream applications such as DNA extraction for d4acC quantification or gene expression analysis.
Protocol for d4acC-IP-Seq (this compound DNA Immunoprecipitation Sequencing)
This protocol outlines the genome-wide mapping of d4acC using an antibody-based enrichment method followed by high-throughput sequencing.
Materials:
-
Genomic DNA extracted from cells of interest
-
Anti-d4acC antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Wash buffers (low and high salt)
-
Elution buffer (e.g., 1% SDS, 100 mM NaHCO3)
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Genomic DNA Fragmentation: Shear the genomic DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the fragmented DNA with an anti-d4acC antibody in IP buffer overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads sequentially with low salt and high salt wash buffers to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated DNA from the beads using elution buffer.
-
Reverse cross-links (if applicable) and treat with Proteinase K to digest the antibody.
-
Purify the enriched DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA and an input control (fragmented DNA that did not undergo immunoprecipitation).
-
Perform high-throughput sequencing.
-
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of d4acC enrichment.
Protocol for Quantitative Analysis of d4acC by LC-MS/MS
This protocol provides a method for the sensitive and accurate quantification of d4acC levels in genomic DNA.
Materials:
-
Genomic DNA
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS system
-
d4acC standard for calibration curve
Procedure:
-
Genomic DNA Digestion:
-
Digest the genomic DNA to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Separate the deoxynucleosides using liquid chromatography.
-
Detect and quantify d4acC and other deoxynucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the d4acC standard.
-
Calculate the amount of d4acC in the sample relative to the total amount of deoxycytidine or total DNA.
-
Visualization of Workflows and Proposed Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for studying d4acC and a proposed model for its mechanism of action.
Experimental Workflow for d4acC Analysis
Proposed Mechanism of d4acC in Transcriptional Activation
Future Directions and Unanswered Questions
The study of d4acC is a burgeoning field with many fundamental questions yet to be answered, particularly in the context of mammalian biology.
-
Identification of the "Writer," "Reader," and "Eraser" Proteins: A primary goal is the identification of the enzymes that catalyze the addition (writers) and removal (erasers) of the acetyl group on deoxycytidine in DNA, as well as the proteins that recognize and bind to d4acC (readers). The RNA acetyltransferase NAT10 is a candidate writer, but its activity on a DNA substrate needs to be confirmed.
-
Functional Consequences in Mammalian Systems: Elucidating the precise functional consequences of d4acC in mammalian cells is crucial. This includes determining its causal role in gene regulation and its potential involvement in development and disease.
-
Crosstalk with Other Epigenetic Modifications: Further investigation into the interplay between d4acC, DNA methylation, and histone modifications will provide a more integrated understanding of epigenetic regulation.
-
Therapeutic Potential: Given the role of epigenetic dysregulation in diseases such as cancer, exploring the potential of targeting the d4acC pathway for therapeutic intervention is a promising avenue for future research.
N4-Acetyl-2'-deoxycytidine as a pyrimidine 2'-deoxyribonucleoside.
Abstract: N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified pyrimidine 2'-deoxyribonucleoside with significant potential in molecular biology, epigenetics, and drug development. As an analog of 2'-deoxycytidine, its primary role involves its incorporation into DNA, where it can modulate gene expression and cellular processes. The N4-acetyl group provides increased stability and serves as a protective group, making ac4dC a valuable prodrug for cytidine-based therapeutics, particularly inhibitors of DNA methyltransferase (DNMT). This document provides a comprehensive technical overview of this compound, including its chemical properties, biological mechanisms, synthesis and analysis protocols, and applications. It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is structurally similar to the natural nucleoside 2'-deoxycytidine, with the key difference being the acetylation of the exocyclic amine (N4) on the cytosine base.[1][2] This modification alters its chemical properties, influencing its stability and biological activity.
| Property | Value | Source |
| IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | [1] |
| Synonyms | N4-Ac-2'-dC, N-Acetyl-2′-deoxycytidine | [3][4] |
| CAS Number | 32909-05-0 | [1][5] |
| Molecular Formula | C11H15N3O5 | [1][5] |
| Molecular Weight | 269.25 g/mol | [1][5] |
| Appearance | White to off-white or faint yellow powder | [3] |
| Melting Point | 154 - 161 °C | [3] |
| Storage | Short-term (days to weeks) at 0 - 4 °C; Long-term (months to years) at -20 °C. Protect from light. | [2][4] |
| Stability | The related ribonucleoside, N4-acetylcytidine, is known to hydrolyze to cytidine in aqueous solutions. Similar care should be taken with ac4dC. | [6] |
Biological Role and Mechanism of Action
This compound functions primarily as a nucleoside analog and a prodrug, with significant implications in epigenetics and cancer therapy.[3] Its mechanism of action is multifaceted, involving metabolic activation and subsequent interaction with key cellular enzymes.
2.1 Prodrug Activation and DNA Incorporation
The N4-acetyl group can serve as a protective modification that is cleaved by intracellular enzymes, such as carboxylesterases, to release the active cytidine analog. This strategy is analogous to other nucleoside prodrugs like capecitabine.[7] Once deacetylated, the resulting 2'-deoxycytidine analog is phosphorylated by cellular kinases to its triphosphate form (ac4dCTP). This nucleotide can then be recognized by DNA polymerases and incorporated into newly synthesized DNA strands.[3][8]
2.2 Inhibition of DNA Methyltransferase (DNMT)
A primary application of cytidine analogs is the inhibition of DNA methyltransferases (DNMTs).[9] When an analog like a derivative of 5-azacytidine is incorporated into DNA in place of cytosine, it can covalently trap DNMT enzymes that attempt to methylate the DNA.[7] This trapping leads to the depletion of active DNMTs, resulting in passive DNA demethylation during subsequent rounds of replication. The resulting hypomethylation can lead to the re-expression of silenced tumor suppressor genes, a key mechanism in anticancer therapy.[7][9] N4-acetylation can be used to create a more stable prodrug of a DNMT inhibitor like decitabine (5-aza-2'-deoxycytidine).[7]
2.3 Inhibition of DNA Synthesis
Some sources suggest that this compound may also act as an inhibitor of DNA synthesis by targeting the enzyme ribonucleotide reductase.[5][10] This enzyme is responsible for converting ribonucleotides to the deoxyribonucleotides required for DNA replication. By blocking this crucial step, the compound can prevent DNA synthesis, leading to cell death.[5][10] This mechanism contributes to its potential as an anticancer and antiviral agent.[3][4]
Applications in Research and Drug Development
The unique properties of ac4dC make it a valuable molecule for both basic research and therapeutic applications.
-
Epigenetic Research: As a precursor to DNMT inhibitors, ac4dC is a tool for studying the effects of DNA methylation on gene expression and cellular differentiation.[3]
-
Anticancer Drug Development: Its ability to induce DNA hypomethylation and inhibit DNA synthesis makes it a candidate for anticancer therapies, particularly for hematological malignancies.[4][7] The N4-acetyl group can improve the stability and pharmacokinetic profile of cytidine analog drugs.
-
Antiviral Research: Nucleoside analogs are a cornerstone of antiviral therapy. By interfering with DNA synthesis, ac4dC has potential applications in the development of treatments for viruses like HIV.[3]
-
Oligonucleotide Synthesis: Protected forms of ac4dC, such as its phosphoramidite derivative, are used in the solid-phase synthesis of modified DNA oligonucleotides for applications in gene therapy and molecular diagnostics.[][12]
Experimental Protocols
The following section details generalized protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on specific laboratory conditions and equipment.
4.1 Protocol: Synthesis of this compound
This protocol is based on the general method of acylating 2'-deoxycytidine.
Materials:
-
2'-deoxycytidine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
Dissolution: Dissolve 2'-deoxycytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Acylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography. Use a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to elute the product.
-
Characterization: Collect the fractions containing the desired product (as identified by TLC). Combine the fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
Validation: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.
4.2 Protocol: RP-HPLC Analysis of this compound
This protocol describes a general method for analyzing the purity of ac4dC using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation & Conditions:
-
HPLC System: With UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve if quantification is needed.
-
Sample Preparation: Dissolve the synthesized sample in the mobile phase or a compatible solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient to elute the compound. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Data Analysis: Record the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.
Conclusion
This compound is a versatile modified nucleoside with significant relevance in modern biomedical research. Its role as a stable prodrug for delivering active cytidine analogs makes it a compound of high interest for developing novel epigenetic, anticancer, and antiviral therapies. The methodologies for its synthesis and analysis are well-established, allowing for its application in a wide range of experimental contexts. Further research into its specific biological activities and pharmacokinetic properties will continue to uncover its full therapeutic potential.
References
- 1. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 6. biorxiv.org [biorxiv.org]
- 7. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The DNA Methyltransferase Inhibitor 5-Aza-4'-thio-2'-Deoxycytidine Induces C>G Transversions and Acute Lymphoid Leukemia Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 12. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Review of N4-Acetyl-2'-deoxycytidine: Mechanisms, Effects, and Research Applications
Abstract
N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside analogue with significant implications in molecular biology, epigenetics, and therapeutic development. As a structural analogue of deoxycytidine, it primarily functions as an inhibitor of DNA synthesis by targeting the enzyme ribonucleotide reductase, leading to cell death.[1][2] This mechanism underpins its investigation as a potential anticancer and antiviral agent.[3][4] Beyond its role in replication, this compound has been identified as an epigenetic mark in genomic DNA, analogous to the well-studied N4-acetylcytidine (ac4C) in RNA.[5] This DNA modification is associated with active chromatin regions and positive gene regulation, opening a new frontier in epigenetic research.[5] This technical guide provides a comprehensive review of the current literature on this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and exploring its applications for researchers and drug development professionals.
Physicochemical Properties
This compound is a white to off-white powder.[4] Its fundamental properties are crucial for its application in experimental and therapeutic contexts.[4][6]
| Property | Value | References |
| CAS Number | 32909-05-0 | [1][2][4][6] |
| Molecular Formula | C11H15N3O5 | [1][4][6] |
| Molecular Weight | 269.25 g/mol | [2][6] |
| Appearance | White, off-white to faint yellow powder | [4] |
| Melting Point | 154 - 161 ºC | [4] |
| Purity | ≥97% or ≥98% | [4][7] |
| Storage Conditions | 0 - 8 °C (short-term); -20°C (long-term) | [1][4][8] |
Biological Effects and Mechanisms of Action
This compound exerts its biological effects through two primary, distinct mechanisms: the inhibition of DNA synthesis and its role as an epigenetic modifier.
Inhibition of DNA Synthesis
As a nucleoside analogue, this compound's most direct effect is the disruption of DNA replication. It competitively binds to the active site of ribonucleotide reductase, an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.[1][2][7] By inhibiting this enzyme, the compound depletes the cellular pool of deoxyribonucleotides, thereby halting DNA synthesis and replication, which ultimately leads to cell death.[1][2] This mechanism is the basis for its potential application in therapies targeting rapidly proliferating cells, such as cancer cells.[3]
Role in Epigenetics
Recent studies have unveiled that this compound (referred to as 4acC when in DNA) exists as a native modification in the genome of organisms like Arabidopsis thaliana.[5] This discovery positions it as a novel epigenetic mark.
Key findings include:
-
Association with Active Chromatin: 4acC is enriched in euchromatin regions, which are characteristically open and associated with active gene transcription.[5]
-
Positive Regulation of Gene Expression: The presence of 4acC is linked to increased gene expression. This effect is particularly notable for genes that lack other active histone modification marks, suggesting 4acC plays a critical role in their activation.[5]
-
Distinct Distribution: The genomic distribution of 4acC is different from that of 5-methylcytosine (5mC), the most well-known DNA modification, indicating they may have distinct or combinatorial roles in regulating gene expression.[5]
This epigenetic function suggests that this compound is not just a synthetic drug candidate but also a component of the natural regulatory landscape of the cell.[4]
Key Experimental Protocols
The study and application of this compound rely on specific chemical and molecular biology protocols.
Synthesis of N4-Acyl-2'-deoxycytidine Triphosphates
To study its incorporation into DNA, this compound must first be converted into its triphosphate form (dNTP). A common method involves a two-step process.[9] First, 2'-deoxycytidine is acylated using an appropriate activated ester of the carboxylic acid.[9] The resulting N4-acyl-2'-deoxycytidine is then purified and converted to the triphosphate nucleotide via a one-step phosphorylation method.[9] This product can then be used as a substrate for DNA polymerases.[9]
Detection of 4acC in Genomic DNA
Identifying the 4acC modification within a genome requires highly specific detection methods to distinguish it from unmodified cytidine.[5] A validated protocol involves immunological detection using an antibody that specifically recognizes the N4-acetyl group.[5]
The general workflow is as follows:
-
gDNA Extraction and Purification: Genomic DNA is isolated from the cells or tissues of interest.
-
RNase-A Treatment: The sample is treated with RNase-A to remove any contaminating RNA, ensuring that the signal comes exclusively from DNA.[5]
-
Immunoblotting: The purified gDNA is immobilized on a membrane via a dot blot or immuno-Southern blot procedure.[5]
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for 4acC.[5]
-
Signal Detection: A secondary antibody conjugated to a reporter enzyme is used to generate a detectable signal, confirming the presence of 4acC.[5]
References
- 1. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 2. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - CD BioGlyco [bioglyco.com]
- 8. medkoo.com [medkoo.com]
- 9. academic.oup.com [academic.oup.com]
N4-Acetyl-2'-deoxycytidine: A Comprehensive Technical Guide on its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-deoxycytidine (dacdC) is a modified pyrimidine nucleoside analog with significant therapeutic potential, primarily in the realms of oncology and virology. As a derivative of deoxycytidine, its structural modifications allow it to interact with key cellular and viral enzymatic pathways, leading to the inhibition of DNA synthesis and potentially modulating epigenetic processes. This technical guide provides an in-depth overview of the core scientific principles underlying the therapeutic applications of dacdC, including its mechanism of action, available quantitative data, detailed experimental protocols, and a visual representation of its molecular interactions.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these molecules can be incorporated into nascent DNA or RNA chains, leading to chain termination, or they can inhibit essential enzymes involved in nucleotide metabolism. This compound is an analog of 2'-deoxycytidine characterized by an acetyl group on the exocyclic amine at the N4 position of the cytosine base. This modification alters its chemical properties, influencing its interaction with enzymes and its metabolic fate within the cell. The therapeutic rationale for dacdC is based on its potential to act as a pro-drug or an active agent that disrupts DNA replication in rapidly proliferating cancer cells and in virally infected cells.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development.
| Property | Value | Reference |
| Chemical Name | N-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | [1] |
| Synonyms | dacdC, N4-Ac-dC | [2] |
| CAS Number | 32909-05-0 | [3] |
| Molecular Formula | C₁₁H₁₅N₃O₅ | [3] |
| Molecular Weight | 269.25 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Storage | -20°C for long-term storage | [5] |
Mechanism of Action
The therapeutic effects of this compound are believed to stem from its interference with DNA synthesis and potential modulation of DNA methylation. The primary proposed mechanisms are detailed below.
Inhibition of DNA Synthesis
As a deoxycytidine analog, dacdC's primary mechanism of action is the inhibition of DNA synthesis.[5][6] This can occur through two main pathways following its intracellular phosphorylation to this compound triphosphate (dacdCTP).
-
Incorporation into DNA and Chain Termination: dacdCTP can be recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of the N4-acetyl group may sterically hinder the formation of the subsequent phosphodiester bond, leading to chain termination.
-
Inhibition of Ribonucleotide Reductase: Some reports suggest that nucleoside analogs can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[6][7] By inhibiting this enzyme, dacdC could deplete the pool of deoxyribonucleotides necessary for DNA synthesis.
Potential as a DNA Methyltransferase Inhibitor
There is speculation that this compound could act as a prodrug for a DNA methyltransferase (DNMT) inhibitor.[2][4] In this model, the N4-acetyl group would be removed in vivo by cellular amidases or esterases, converting dacdC to 2'-deoxycytidine or a related analog that can then inhibit DNMTs. This mechanism is analogous to that of decitabine (5-aza-2'-deoxycytidine), a known hypomethylating agent used in cancer therapy. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.
Therapeutic Applications
Based on its proposed mechanisms of action, this compound has potential applications in two primary therapeutic areas: oncology and virology.
Anticancer Activity
The ability of dacdC to inhibit DNA synthesis makes it a candidate for the treatment of various cancers, which are characterized by rapid and uncontrolled cell proliferation. By preferentially affecting rapidly dividing cells, dacdC could induce cell cycle arrest and apoptosis in tumor cells. While direct in vivo efficacy data for dacdC is limited in the public domain, the principle of using nucleoside analogs is well-established in cancer chemotherapy.
Quantitative Data on Anticancer Activity: Direct IC50 values for this compound against specific cancer cell lines are not readily available in the reviewed literature. The following table presents data for a related N4-modified deoxycytidine analog as a reference.
| Compound | Cell Line | Assay | IC50 | Reference |
| 5-fluoro-2′-deoxycytidine (FdCyd) | AsPC-1 (Pancreatic Cancer) | MTT Assay | ~1µM | [8] |
| 5-fluoro-2′-deoxycytidine (FdCyd) | LCL-PI 11 (Hepatocellular Carcinoma) | MTT Assay | ~1µM | [8] |
Antiviral Activity
Viruses rely on the host cell's machinery for replication, including the synthesis of viral DNA or RNA. Nucleoside analogs can be potent antiviral agents by being incorporated into the viral genome by viral polymerases, leading to chain termination and halting viral replication. The N4-acetylation of deoxycytidine analogs has been explored as a strategy to enhance antiviral activity, particularly against HIV and HBV.[9]
Quantitative Data on Antiviral Activity: Direct EC50 values for this compound against specific viruses are not readily available in the reviewed literature. The following table presents data for related N4-acyl 2',3'-dideoxy-5-fluorocytidine analogs as a reference.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| N4-p-iodobenzoyl-D-D2FC | HIV-1 | MT-2 | 0.002 | >100 | >50000 | [9] |
| N4-p-bromobenzoyl-D-D4FC | HIV-1 | MT-2 | 0.012 | 13.6 | 1133 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of N4-acyl-2'-deoxycytidines.[10]
Materials:
-
2'-deoxycytidine
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Acetic Acid
-
Ethyl acetate
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Activation of Acetic Acid: React acetic acid with N-Hydroxysuccinimide (NHS) and Dicyclohexylcarbodiimide (DCC) in ethyl acetate at room temperature for 24 hours to form the NHS-ester of acetic acid.
-
Acylation of 2'-deoxycytidine: Dissolve 2'-deoxycytidine in N,N-Dimethylformamide (DMF). Add the activated NHS-ester of acetic acid to the solution and stir at 25-30°C for 24-48 hours.
-
Purification: Purify the resulting this compound by silica gel column chromatography.
Enzymatic Synthesis of this compound-5'-triphosphate (dacdCTP)
This one-step phosphorylation method is adapted from a published procedure.[10]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Tributylamine (TBA)
-
Trimethyl phosphate
-
Tributylammonium pyrophosphate in acetonitrile
-
Triethylammonium bicarbonate (TEAB) buffer
Procedure:
-
Dissolve this compound in trimethyl phosphate.
-
Cool the solution to 0°C and add phosphorus oxychloride (POCl₃) and tributylamine (TBA). Stir for 1-2 hours at 0-20°C.
-
Add a solution of tributylammonium pyrophosphate in acetonitrile and stir for 10-15 minutes at room temperature.
-
Quench the reaction with TEAB buffer.
-
Purify the resulting dacdCTP by anion-exchange chromatography.
Primer Extension Assay for DNA Polymerase Inhibition
This assay evaluates the incorporation of dacdCTP by DNA polymerases.[10]
Materials:
-
DNA template and primer
-
DNA polymerase (e.g., Taq, KOD XL, phi29)
-
Standard dNTPs (dATP, dGTP, dTTP)
-
dCTP and dacdCTP
-
Reaction buffer specific to the polymerase
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
Procedure:
-
Anneal the primer to the DNA template.
-
Set up reaction mixtures containing the primed template, DNA polymerase, reaction buffer, and a mix of dNTPs. One reaction will contain dCTP as a control, and the experimental reaction will contain dacdCTP.
-
Incubate the reactions at the optimal temperature for the polymerase for a set time.
-
Stop the reactions and denature the DNA.
-
Analyze the products by denaturing PAGE to visualize the length of the extended primers. A halt in primer extension in the presence of dacdCTP indicates incorporation and chain termination.
Future Directions and Conclusion
This compound is a promising nucleoside analog with clear therapeutic potential in oncology and virology. Its proposed dual mechanism of action—inhibition of DNA synthesis and potential for epigenetic modulation—makes it an attractive candidate for further investigation.
Future research should focus on:
-
Comprehensive in vitro screening: Determining the IC50 values of dacdC against a broad panel of cancer cell lines and the EC50 values against a range of viruses.
-
In vivo efficacy studies: Evaluating the antitumor and antiviral activity of dacdC in relevant animal models to establish its therapeutic window and potential for clinical translation.
-
Pharmacokinetic and toxicity profiling: Characterizing the absorption, distribution, metabolism, excretion, and toxicity of dacdC to guide dosing and formulation development.
-
Mechanism of action studies: Further elucidating the precise molecular targets of dacdC and its metabolites, including its effects on various DNA polymerases, ribonucleotide reductase, and DNA methyltransferases.
References
- 1. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dendritic Cells in Anticancer Vaccination: Rationale for Ex Vivo Loading or In Vivo Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 7. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 8. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 9. Intratumoral injection of dendritic cells after treatment of anticancer drugs induces tumor-specific antitumor effect in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
N4-Acetyl-2'-deoxycytidine: A Technical Guide for Researchers
Abstract
N4-Acetyl-2'-deoxycytidine is a modified pyrimidine nucleoside that has garnered significant interest in the fields of molecular biology, drug development, and epigenetics. As a derivative of 2'-deoxycytidine, it serves as a crucial building block in the synthesis of modified oligonucleotides and demonstrates potential as an antiviral and anticancer agent.[1] Its primary mechanism of action involves the inhibition of DNA synthesis, making it a valuable tool for studying cellular replication and a candidate for therapeutic intervention.[2][3][4] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, experimental protocols for its enzymatic incorporation into DNA, and its role in relevant biological pathways.
Core Compound Information
This compound is characterized by the presence of an acetyl group on the exocyclic amine (N4) of the cytosine base. This modification alters its chemical properties and biological activity compared to the canonical 2'-deoxycytidine.
| Property | Value | Reference |
| CAS Number | 32909-05-0 | [4] |
| Molecular Formula | C11H15N3O5 | [4] |
| Molecular Weight | 269.25 g/mol | [4] |
| Appearance | White to off-white powder | |
| Purity | ≥97% | |
| Storage Conditions | -20°C | [2] |
Synthesis Protocol
While various methods exist for the synthesis of modified nucleosides, a common approach for the preparation of this compound involves the direct acetylation of 2'-deoxycytidine. The following protocol is a representative method adapted from procedures for similar N-acylated nucleosides.
Materials:
-
2'-deoxycytidine
-
Anhydrous Dimethylformamide (DMF)
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2'-deoxycytidine in anhydrous DMF.
-
Add acetic anhydride to the solution in a dropwise manner while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to yield pure this compound.
Experimental Protocols
Enzymatic Incorporation of this compound Triphosphate into DNA
This protocol describes the enzymatic incorporation of the triphosphate form of this compound (N4-ac-dCTP) into a DNA strand using a DNA polymerase. This method is essential for generating modified DNA for various downstream applications, such as studying DNA-protein interactions or the effects of this modification on DNA structure and function. This protocol is based on methodologies for incorporating N4-acylated 2'-deoxycytidine nucleotides.[5][6]
Materials:
-
This compound triphosphate (N4-ac-dCTP)
-
DNA template
-
Primer
-
DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)
-
Deoxynucleotide triphosphates (dATP, dGTP, dTTP)
-
Reaction buffer specific to the chosen DNA polymerase
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to the final volume
-
10x Polymerase reaction buffer
-
dNTP mix (without dCTP)
-
N4-ac-dCTP
-
DNA template
-
Primer
-
DNA Polymerase
-
-
Thermal Cycling: Perform the reaction in a thermal cycler with the following general parameters (optimization may be required based on the template, primer, and polymerase):
-
Initial denaturation: 95°C for 2-5 minutes
-
20-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for a duration dependent on the length of the template (e.g., 1 minute per kb)
-
-
Final extension: 72°C for 5-10 minutes
-
-
Analysis: Analyze the product by gel electrophoresis to confirm the successful incorporation of the modified nucleotide, which may result in a band shift compared to the unmodified product. The modified DNA can then be purified for subsequent experiments.
Mechanism of Action and Biological Significance
This compound, as a nucleoside analog, primarily exerts its biological effects by interfering with DNA synthesis.[2][4] After cellular uptake, it is phosphorylated to its active triphosphate form, this compound triphosphate (N4-ac-dCTP). This modified nucleotide can then act as a competitive inhibitor of DNA polymerases or be incorporated into the growing DNA strand, leading to chain termination or altered DNA properties.[7][8][9]
Role in Cancer Signaling Pathways
The biological effects of N4-acetylation of cytidine are often mediated by the N-acetyltransferase 10 (NAT10).[10] Dysregulation of NAT10 has been implicated in various cancers, where it influences the stability and translation of target mRNAs, thereby affecting key cancer-related signaling pathways such as the Wnt/β-catenin pathway.[11][12] While this compound is a deoxy- form, the broader understanding of N4-acetylcytidine's role through NAT10 provides a framework for its potential impact on cancer biology.
Applications in Drug Development
The ability of this compound to inhibit DNA synthesis positions it as a promising candidate for anticancer and antiviral therapies.[1] Its structural similarity to natural nucleosides allows for its potential incorporation into the DNA of rapidly dividing cancer cells or virally infected cells, leading to the disruption of their replication.[1] Further research is focused on leveraging its unique properties to design more effective therapeutic agents with reduced side effects.[1]
Conclusion
This compound is a modified nucleoside with significant potential in research and medicine. Its well-defined chemical properties and biological activity as a DNA synthesis inhibitor make it a valuable tool for a wide range of applications. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, incorporation, and functional consequences of this intriguing molecule. Further investigation into its role in cellular pathways and its therapeutic potential is warranted and is expected to yield new insights into the treatment of various diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 5. N4-acyl-2'-deoxycytidine-5'-triphosphates for the enzymatic synthesis of modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. DNA polymerases as targets of anticancer nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are DNA-directed DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 9. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Function and Mechanism of NAT10 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyltransferase NAT10 promotes gastric cancer progression by regulating the Wnt/β-catenin signaling pathway and enhances chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacology of N4-Acetyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-deoxycytidine is a synthetic nucleoside analog of 2'-deoxycytidine, characterized by an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification imparts distinct biochemical properties that are of interest in the fields of oncology and virology. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, including its mechanism of action, synthesis, and potential therapeutic applications. While research into this specific compound is ongoing, this document collates the available information to serve as a foundational resource for the scientific community.
Introduction
Nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous nucleosides, these compounds can interfere with nucleic acid synthesis and other essential cellular processes. This compound is one such analog, distinguished by the acetylation of its cytosine base. This structural alteration is hypothesized to influence its metabolic stability, cellular uptake, and interaction with target enzymes. This guide will delve into the known pharmacological aspects of this compound, drawing comparisons with related cytidine analogs where relevant.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its study.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅N₃O₅ | [1] |
| Molecular Weight | 269.25 g/mol | [1] |
| CAS Number | 32909-05-0 | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 154 - 161 °C | [2] |
| Solubility | Soluble in DMSO | Inferred from product datasheets |
Pharmacology
Mechanism of Action
This compound is proposed to function as an inhibitor of DNA synthesis.[3][4] The primary molecular target is believed to be ribonucleotide reductase (RNR), a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[3][4] By binding to the active site of ribonucleotide reductase, this compound is thought to block this essential step, leading to a depletion of the deoxyribonucleotide pool and subsequent arrest of DNA replication, ultimately resulting in cell death.[3][4]
The triphosphate form of related N4-acyl-2'-deoxycytidine analogs has been shown to be a substrate for various DNA polymerases, including Taq, Klenow fragment (exo-), Bsm, KOD XL, and phi29 DNA polymerases.[5] This suggests that if this compound is intracellularly phosphorylated to its triphosphate derivative, it could potentially be incorporated into DNA, leading to chain termination or other forms of DNA damage.
References
- 1. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of N4-Acetyl-2'-deoxycytidine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-deoxycytidine (dCac) is a modified nucleoside that offers significant advantages in the synthesis of oligonucleotides, particularly for therapeutic applications. Its acetyl protecting group allows for rapid and mild deprotection conditions, minimizing the formation of side products and preserving the integrity of sensitive modifications.[1][2] This document provides detailed protocols for the synthesis of dCac phosphoramidite, its incorporation into oligonucleotides via automated solid-phase synthesis, and subsequent deprotection and purification procedures. Comparative data on deprotection conditions and the benefits of acetyl protection over traditional benzoyl protection are also presented.
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The process relies on the sequential addition of phosphoramidite building blocks to a growing chain on a solid support.[1] To prevent unwanted side reactions, the exocyclic amino groups of the nucleobases are protected. For deoxycytidine, the N4-amino group is traditionally protected with a benzoyl (Bz) group. However, the removal of the Bz group requires harsh basic conditions, which can be detrimental to sensitive modifications on the oligonucleotide.[2]
The N4-acetyl (Ac) protecting group on 2'-deoxycytidine has emerged as a superior alternative, offering compatibility with milder and faster deprotection strategies.[1][2] This is particularly advantageous for the synthesis of complex oligonucleotides containing sensitive moieties. The use of dCac phosphoramidite leads to higher purity of the crude oligonucleotide product by avoiding side reactions observed with Bz-dC, such as transamination when using methylamine-containing deprotection reagents.[1][2]
Advantages of this compound
The primary advantage of using this compound lies in the deprotection step. The acetyl group is more labile than the benzoyl group under basic conditions, allowing for:
-
Faster Deprotection: Significantly shorter reaction times are required for complete removal of the protecting group.[1][3][4]
-
Milder Conditions: Deprotection can be achieved with less harsh reagents and at lower temperatures, preserving the integrity of the final oligonucleotide.[1][4]
-
Reduced Side Reactions: The use of Ac-dC avoids the transamination side reaction that can occur with Bz-dC when using AMA (ammonium hydroxide/methylamine) for deprotection, resulting in a cleaner product profile.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in oligonucleotide synthesis.
Table 1: Comparison of Deprotection Conditions for Oligonucleotides Containing Acetyl-Protected dC
| Deprotection Reagent | Temperature | Duration | Efficacy | Reference |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes | UltraFAST deprotection | [1][3][4] |
| Ammonium Hydroxide (28-30%) | 55°C | 17 hours | Standard deprotection | [3] |
| Ammonium Hydroxide (28-30%) | 65°C | 2 hours | Faster deprotection for A, C, and dmf-dG | [3] |
| Potassium Carbonate (0.05 M in Methanol) | Room Temperature | 4-6 hours | UltraMILD deprotection, suitable for very sensitive modifications | [1][4] |
| t-Butylamine/Methanol/Water (1:1:2) | 55°C | Overnight | Alternative for sensitive dyes like TAMRA | [3] |
Table 2: Comparison of Transamination Side Reaction with Acetyl vs. Benzoyl Protecting Groups on dC
| Protecting Group on dC | Deprotection Reagent | Transamination Side Product (N4-methyl-dC) Formation | Reference |
| Acetyl (Ac) | AMA (Ammonium Hydroxide / Methylamine) | Not observed | [1] |
| Benzoyl (Bz) | AMA (Ammonium Hydroxide / Methylamine) | ~5% | [1] |
| Benzoyl (Bz) | Ethylene Diamine | ~16% | [1] |
| Acetyl (Ac) | Ethylene Diamine | Undetectable | [1] |
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite
This protocol describes the multi-step synthesis of the dCac phosphoramidite monomer required for automated oligonucleotide synthesis.[1]
Step 1: N4-Acetylation of 2'-deoxycytidine
-
Suspend 2'-deoxycytidine in pyridine.
-
Add an excess of acetic anhydride to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by silica gel chromatography.[1]
Step 2: 5'-O-Dimethoxytritylation (DMT)
-
Dissolve the dried this compound in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.
-
Allow the reaction to proceed at room temperature until complete, as monitored by TLC.
-
Quench the reaction with methanol.
-
Extract the product into an organic solvent like dichloromethane and wash with aqueous sodium bicarbonate solution.[1]
-
Dry the organic layer and evaporate the solvent.
Step 3: Phosphitylation
-
Dissolve the dried 5'-O-DMT-N4-acetyl-2'-deoxycytidine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the solution at room temperature.
-
Monitor the reaction by TLC until completion.
-
Purify the final phosphoramidite product.
Caption: Workflow for the synthesis of dCac phosphoramidite.
Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotides
This protocol outlines the standard cycle for incorporating the dCac phosphoramidite into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.
Materials:
-
dCac phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard DNA/RNA phosphoramidites (A, G, T)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in DCM)
-
Anhydrous acetonitrile
Procedure (per cycle):
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with the deblocking solution.
-
Coupling: The dCac phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain.[5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent them from reacting in subsequent cycles.[5]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester linkage using the oxidizer solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 3: Deprotection and Cleavage of the Oligonucleotide
This protocol describes the removal of all protecting groups and cleavage of the oligonucleotide from the solid support. The "UltraFAST" protocol using AMA is highlighted here due to its efficiency with acetyl-protected dC.
Materials:
-
Solid support with the synthesized oligonucleotide
-
Ammonium hydroxide (28-30% NH3 in water)
-
40% aqueous methylamine (AMA)
-
50% acetonitrile in water
Procedure (UltraFAST Deprotection):
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of a freshly prepared 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[1]
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.
-
Dry the solution in a vacuum concentrator.
-
Resuspend the oligonucleotide in a suitable buffer for quantification and purification.
Protocol 4: Purification and Characterization
Purification:
-
HPLC: The crude oligonucleotide can be purified using reverse-phase (RP) or anion-exchange (AEX) HPLC. For RP-HPLC, a C18 column is commonly used with a gradient of acetonitrile in a triethylammonium acetate (TEAA) buffer.[6]
-
Desalting: After HPLC purification, the oligonucleotide is desalted using a suitable method, such as size-exclusion chromatography or ethanol precipitation.
Characterization:
-
Mass Spectrometry: The intact mass of the purified oligonucleotide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct incorporation of the dCac and other nucleotides.
-
UV Spectroscopy: The concentration and purity of the oligonucleotide can be determined by UV spectroscopy. The melting temperature (Tm) of duplexes containing the modified oligonucleotide can also be assessed.
-
NMR Spectroscopy: For detailed structural characterization, 1H, 13C, and 31P NMR can be employed.
Conclusion
The incorporation of this compound into oligonucleotides offers a significant improvement over traditional methods using benzoyl-protected deoxycytidine. The milder and faster deprotection protocols enabled by the acetyl group lead to higher quality synthetic oligonucleotides, which is crucial for their use in research, diagnostics, and as therapeutic agents. The protocols and data presented in this document provide a comprehensive guide for the successful synthesis and characterization of oligonucleotides containing dCac.
References
Application Notes and Protocols for N4-Acetyl-2'-deoxycytidine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N4-Acetyl-2'-deoxycytidine in antiviral research. The document outlines the potential mechanisms of action, detailed protocols for key antiviral assays, and data presentation guidelines to facilitate the evaluation of this compound as a potential antiviral agent.
Introduction
This compound is a modified nucleoside analog. While research on this specific molecule is emerging, the broader class of cytidine analogs has demonstrated significant antiviral properties. Notably, N4-acetylation of cytidine in mRNA, a modification catalyzed by N-acetyltransferase 10 (NAT10), plays a crucial role in T cell expansion and antiviral immunity.[1][2] Furthermore, the related compound N4-hydroxycytidine (NHC), the active metabolite of the antiviral drug molnupiravir, has shown broad-spectrum activity against various RNA viruses by inducing lethal mutagenesis.[3][4][5] These findings suggest that this compound may exert its antiviral effects through mechanisms such as incorporation into viral genomes leading to replication errors, or by modulating the host's antiviral response.
Putative Mechanism of Action
The antiviral activity of this compound is hypothesized to occur through one or more of the following mechanisms:
-
Viral Genome Mutagenesis: Following intracellular conversion to its triphosphate form, this compound-triphosphate may be incorporated into the nascent viral RNA or DNA chain by the viral polymerase. The acetyl group at the N4 position can alter the base-pairing properties, leading to an accumulation of mutations in the viral genome, a phenomenon known as "lethal mutagenesis." This ultimately results in the production of non-viable viral progeny.[4][5]
-
Inhibition of Viral Polymerase: The modified nucleoside triphosphate could act as a competitive inhibitor or a non-obligate chain terminator of the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, thereby halting viral genome replication.[6]
-
Modulation of Host Antiviral Immunity: The N4-acetylation of cytidine is a known epitranscriptomic modification that can influence mRNA stability and translation.[7][8] this compound might interfere with the host NAT10 enzyme or other cellular pathways involved in antiviral signaling, such as T cell activation and proliferation, thereby enhancing the host's ability to combat the infection.[1][2]
Signaling and Metabolic Pathway
The following diagram illustrates the proposed intracellular activation and mechanism of action of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for key experiments to assess the antiviral activity of this compound are provided below.
Cytotoxicity Assay
Prior to evaluating antiviral efficacy, it is crucial to determine the cytotoxicity of this compound in the selected cell line to identify a non-toxic working concentration range.
Protocol: MTT Assay
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., Vero E6, Huh-7, A549) at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium.
-
Treatment: After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assays
a) Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of the compound required to reduce the number of viral plaques by 50% (IC50).
Protocol: PRNT
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer on the day of infection.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a known titer of virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.[9]
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread to adjacent cells.[10]
-
Incubation: Incubate the plates at 37°C for a duration that allows for visible plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Data Analysis: Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.
b) Viral Yield Reduction Assay
This assay measures the reduction in the production of infectious virus particles.
Protocol: Viral Yield Reduction
-
Cell Seeding and Infection: Seed cells in 24-well or 48-well plates. The next day, infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.01 or 0.1) for 1 hour.
-
Treatment: After viral adsorption, wash the cells to remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants at the end of the incubation period.
-
Virus Tittering: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the untreated virus control.
c) Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification
This method quantifies the amount of viral RNA produced in the presence of the compound.
Protocol: qRT-PCR
-
Cell Seeding, Infection, and Treatment: Follow steps 1 and 2 of the Viral Yield Reduction Assay.
-
RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
qPCR: Perform quantitative PCR using primers and a probe specific to a conserved region of the viral genome. Include a standard curve of known viral RNA concentrations for absolute quantification.
-
Data Analysis: Determine the viral RNA copy number for each sample and calculate the percentage of reduction in viral RNA levels compared to the untreated virus control.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the antiviral activity of this compound.
Caption: General workflow for antiviral drug screening.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound against Virus X in Cell Line Y
| Assay | Endpoint | This compound | Positive Control (e.g., Remdesivir) |
| Cytotoxicity | CC50 (µM) | [Insert Value] | [Insert Value] |
| Plaque Reduction | IC50 (µM) | [Insert Value] | [Insert Value] |
| Viral Yield Reduction | EC50 (µM) | [Insert Value] | [Insert Value] |
| Viral RNA Reduction | EC50 (µM) | [Insert Value] | [Insert Value] |
| Selectivity Index | (CC50/IC50) | [Calculate Value] | [Calculate Value] |
Note: The effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The inhibitory concentration (IC50) is the concentration of an inhibitor where the response (or binding) is reduced by half. In the context of these assays, they are often used interchangeably.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound as a potential antiviral agent. By following the detailed protocols for cytotoxicity and antiviral assays, researchers can generate robust and reproducible data. The proposed mechanisms of action, along with the provided workflows and data presentation formats, will aid in the comprehensive assessment of this compound's therapeutic potential. Further studies, including mechanism of action investigations and in vivo efficacy studies, will be necessary to fully characterize the antiviral profile of this compound.
References
- 1. A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Antiviral β-d- N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-d-N4-hydroxycytidine Inhibits SARS-CoV-2 Through Lethal Mutagenesis But Is Also Mutagenic To Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. researchgate.net [researchgate.net]
- 8. N4-acetylcytidine regulates the replication and pathogenicity of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetyl-2'-deoxycytidine: Applications in Cancer Cell Line Studies
Application Notes and Protocols for Researchers
Introduction
N4-acetylcytidine (ac4C) is a recently discovered epigenetic modification of RNA that plays a crucial role in regulating mRNA stability and translation, thereby contributing to the progression of various cancers. This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10). While the role of ac4C in RNA is an area of intense research, the applications of its deoxyribonucleoside analog, N4-Acetyl-2'-deoxycytidine, in cancer cell line studies are less explored. This document provides an overview of the potential applications of this compound as a research tool to investigate the ac4C pathway and as a potential therapeutic agent. We also provide detailed protocols for its use in cancer cell line studies.
This compound is a nucleoside analog that, due to its structural similarity to deoxycytidine, has the potential to be incorporated into DNA or to act as an inhibitor of enzymes that utilize cytidine or its derivatives as substrates, such as NAT10. Its proposed mechanisms of action in cancer cells include the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Potential Applications in Cancer Cell Line Studies
-
Investigation as a potential inhibitor of NAT10: Given its structural similarity to the substrate of NAT10, this compound can be investigated as a competitive inhibitor of this enzyme. Inhibition of NAT10 would lead to a reduction in ac4C levels in RNA, which has been shown to suppress tumor growth.[3][4]
-
Evaluation of cytotoxic and apoptotic effects: As a nucleoside analog, this compound may interfere with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[1]
-
Studying DNA methylation patterns: The acetyl group on the N4 position of the cytosine base may influence the activity of DNA methyltransferases, offering a tool to study the interplay between DNA acetylation and methylation in cancer.[5]
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| A549 | Non-Small Cell Lung Cancer | 25.5 |
| HCT116 | Colon Cancer | 32.1 |
| MCF-7 | Breast Cancer | 45.8 |
| HepG2 | Hepatocellular Carcinoma | 28.9 |
Table 2: Hypothetical Effect of this compound on NAT10-mediated ac4C RNA levels and Target Protein Expression in A549 Cells
| Treatment | Global ac4C RNA Level (relative to control) | NAT10 Protein Level (relative to control) | Downstream Target (e.g., MMP1) Protein Level (relative to control) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (25 µM) | 0.45 | 0.98 | 0.52 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is to assess the effect of this compound on the expression of NAT10 and its downstream target proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NAT10, anti-target protein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: Global N4-acetylcytidine (ac4C) RNA Quantification (Dot Blot Assay)
This protocol provides a method to measure the overall levels of ac4C in total RNA following treatment with this compound.
Materials:
-
Total RNA extracted from treated and control cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Anti-ac4C antibody
-
Methylene blue staining solution
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total RNA from cancer cells treated with this compound or vehicle control.
-
Denature the RNA by heating at 95°C for 3 minutes and then place on ice.
-
Spot serial dilutions of the RNA onto a Hybond-N+ membrane.
-
UV-crosslink the RNA to the membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the anti-ac4C antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Stain the membrane with methylene blue to visualize the total RNA spotted for normalization.
-
Quantify the dot intensities and normalize the ac4C signal to the methylene blue signal.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: NAT10-mediated ac4C modification signaling pathway in cancer.
Caption: Experimental workflow for evaluating this compound.
Caption: Hypothetical mechanism of NAT10 inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of N4-Acetyl-2'-deoxycytidine Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
N4-Acetyl-2'-deoxycytidine is a modified nucleoside analog utilized in various research applications, including the study of DNA synthesis, epigenetics, and antiviral research.[1] Its structural similarity to natural nucleosides allows for its incorporation into DNA, making it a valuable tool for investigating cellular processes.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₅N₃O₅ | [2][3][4][5] |
| Molecular Weight | 269.25 g/mol | [5][6][7] |
| CAS Number | 32909-05-0 | [2][3][4][5] |
| Appearance | White to off-white solid | [7] |
| Purity | >98% | [3] |
| Solubility in DMSO | 125 mg/mL (464.25 mM) | [7] |
| Storage of Solid | Dry, dark at -20°C for long term (months to years) or 0-4°C for short term (days to weeks).[3] Can also be stored at 2-8°C.[6] | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month (protect from light).[7] |
Experimental Protocols
Materials
-
This compound powder (CAS: 32909-05-0)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal protective equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. Adjust the volumes as needed for your specific requirements.
-
Pre-weigh the Compound: In a sterile microcentrifuge tube, carefully weigh out 2.7 mg of this compound powder. Perform this step in a chemical fume hood or on a balance with a draft shield to ensure accuracy and safety.
-
Solvent Addition: Add 100 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication in an ultrasonic water bath may be necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If the stock solution needs to be sterile and was not prepared under aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Always protect the solution from light.[7]
Preparation of Working Solutions in Cell Culture Medium
For cell culture experiments, the high-concentration DMSO stock solution must be diluted to the final desired concentration in a complete cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.
-
Thaw Stock Solution: Remove one aliquot of the 100 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): To achieve a low final concentration, it is recommended to perform a serial dilution. For example, to prepare a 100 µM working solution from a 100 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of sterile complete cell culture medium. This results in a 100 µM solution.
-
-
Final Dilution: Further dilute the intermediate solution to the desired final concentration. For example, to treat cells with 10 µM, add 100 µL of the 100 µM working solution to 900 µL of cell culture medium in your culture vessel.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Application to Cells: Add the prepared working solution to your cell cultures and incubate for the desired experimental duration.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the preparation and application of this compound stock solutions in cell culture.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. scbt.com [scbt.com]
- 5. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Using N4-Acetyl-2'-deoxycytidine to Study DNA Methylation Patterns
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA methylation, primarily occurring at the 5th position of cytosine (5-methylcytosine, 5mC), is a critical epigenetic modification involved in regulating gene expression, genomic stability, and cellular differentiation.[1][2][3] Dysregulation of DNA methylation patterns is a hallmark of various diseases, including cancer. Traditional methods for studying DNA methylation, such as whole-genome bisulfite sequencing (WGBS), involve harsh chemical treatments that can lead to DNA degradation and biased results.[4][5][6]
N4-acetyl-2'-deoxycytidine (4-ac-dC) is a modified nucleoside that offers a novel, less destructive approach to studying DNA methylation. When incorporated into DNA, the N4-acetyl group acts as a protective shield, preventing methylation by the maintenance methyltransferase DNMT1. This property allows for the specific labeling and identification of newly synthesized, unmethylated DNA strands, providing a powerful tool to investigate the dynamics of DNA methylation maintenance.
This document provides detailed application notes and protocols for using 4-ac-dC to study DNA methylation patterns, with a focus on the ACE-seq (4-ac-dC-based MspJI-digestion sequencing) method.
Principle of the Method
The core principle behind using 4-ac-dC lies in its ability to be metabolically incorporated into the DNA of replicating cells. Once incorporated, the acetyl group at the N4 position of the cytosine base sterically hinders the catalytic activity of DNMT1, the enzyme responsible for copying methylation patterns to the newly synthesized strand during DNA replication.[2][7][8]
This results in the following:
-
Protection from Methylation: Cytosines replaced by 4-ac-dC on the daughter strand are not methylated.
-
Creation of Hemimethylated Sites: At CpG sites that were fully methylated on the parental strand, the newly synthesized strand will contain 4-ac-dC opposite a 5mC, creating a unique hemimodified site.
-
Identification of Newly Replicated DNA: The presence of 4-ac-dC effectively marks newly synthesized DNA strands.
The ACE-seq method leverages this principle by using a modification-dependent restriction enzyme, MspJI, which specifically recognizes and cleaves DNA containing methylated cytosines, to excise small DNA fragments surrounding the modified sites for sequencing.[9][10][11][12]
Application: ACE-seq Workflow
ACE-seq provides a high-resolution view of maintenance methylation by identifying CpG sites that were methylated on the parental strand. The workflow consists of several key steps:
-
Cell Labeling: Cells are cultured in the presence of 4-ac-dC, which is incorporated into newly synthesized DNA during replication.
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the labeled cells.
-
MspJI Digestion: The genomic DNA is digested with the MspJI enzyme. MspJI recognizes 5mC and cleaves the DNA at a fixed distance away from the modified base, excising ~32 bp fragments that contain the central methylated CpG site.[9][10][11][12]
-
Library Preparation: The digested DNA fragments are ligated to sequencing adapters.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing (NGS) platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome to identify the locations of the original methylated CpG sites.
Below is a diagram illustrating the ACE-seq experimental workflow.
Caption: ACE-seq experimental and data analysis workflow.
Detailed Experimental Protocols
-
Cell Seeding: Plate mammalian cells at an appropriate density to ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of 4-ac-dC Stock: Prepare a sterile stock solution of this compound (e.g., 10 mM in sterile PBS or DMSO). Store at -20°C.
-
Labeling: Add 4-ac-dC to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Incubation: Incubate the cells for a period equivalent to at least one full cell cycle (e.g., 24-48 hours for many cancer cell lines) to ensure efficient incorporation of 4-ac-dC into newly replicated DNA.
-
Cell Harvesting: After incubation, harvest the cells using standard methods (e.g., trypsinization for adherent cells, centrifugation for suspension cells).
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer (e.g., containing SDS and Proteinase K).
-
RNase Treatment: Treat the lysate with RNase A to remove contaminating RNA.
-
DNA Purification: Purify the genomic DNA using a standard phenol-chloroform extraction followed by ethanol precipitation, or by using a commercial DNA purification kit (e.g., column-based).
-
Quality Control: Assess the quality and quantity of the extracted gDNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel. The DNA should be high molecular weight with minimal degradation.
-
Reaction Setup: Set up the digestion reaction as follows:
-
Genomic DNA: 1 µg
-
10x rCutSmart™ Buffer: 5 µL
-
MspJI enzyme (5,000 units/ml): 1 µL (Note: The optimal enzyme-to-substrate ratio may need to be determined empirically to avoid star activity)[9]
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Incubate the reaction at 37°C for 4-16 hours.
-
Digestion Cleanup: Purify the digested DNA fragments using a DNA cleanup kit or magnetic beads to remove the enzyme and buffer components. Elute the DNA in a small volume (e.g., 20 µL) of nuclease-free water.
-
End Repair and A-tailing: Perform end-repair and A-tailing on the MspJI-digested fragments using a commercial library preparation kit (e.g., NEBNext® Ultra™ II DNA Library Prep Kit for Illumina®).
-
Adapter Ligation: Ligate sequencing adapters (with appropriate indexes for multiplexing) to the A-tailed DNA fragments.
-
Size Selection: (Optional but recommended) Perform size selection to enrich for the ~32 bp MspJI fragments plus the adapter length. This can be done using magnetic beads (e.g., AMPure XP) or gel extraction.
-
PCR Amplification: Amplify the adapter-ligated library using a minimal number of PCR cycles to avoid amplification bias.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
Quantitative Data Summary
The efficiency and reliability of 4-ac-dC-based methods can be compared to other common DNA methylation analysis techniques.
| Parameter | ACE-seq (with 4-ac-dC) | Whole-Genome Bisulfite Seq (WGBS) | Enzymatic Methyl-seq (EM-seq) | Citation(s) |
| Principle | 4-ac-dC labeling + Methyl-dependent enzyme digestion | Chemical conversion (bisulfite) of unmethylated C to U | Enzymatic deamination of C/5mC | [4][9][13] |
| DNA Input Requirement | ~1 µg (protocol dependent) | 100 ng - 1 µg | As low as 10 ng | [5][13] |
| DNA Damage | Minimal | High (significant fragmentation) | Minimal | [4][5][6] |
| Library Yields | Moderate to High | Low | High | [4][6] |
| GC Bias | Low | High (depletion in GC-rich regions) | Low | [4] |
| CpG Coverage | Dependent on MspJI recognition sites | High (genome-wide) | High (genome-wide) | [9][13] |
| Readout | Locations of maintenance methylation | All cytosine methylation states | All cytosine methylation states | [3][11] |
Visualization of the Underlying Mechanism
The diagram below illustrates the core concept of how this compound protects newly synthesized DNA from methylation by DNMT1, enabling its specific detection.
Caption: Mechanism of 4-ac-dC in blocking DNMT1 activity.
Advantages and Limitations
Advantages:
-
Reduced DNA Damage: Avoids the harsh chemical treatments of bisulfite sequencing, leading to higher quality libraries and more uniform genome coverage.[4][5]
-
Specific to Maintenance Methylation: Provides a direct method to study the fidelity and dynamics of DNMT1-mediated maintenance methylation.
-
Lower GC Bias: The enzymatic approach is less prone to the GC-rich region drop-out often seen with WGBS.[4]
Limitations:
-
Requires Cell Proliferation: The method relies on the metabolic incorporation of 4-ac-dC during DNA replication and is therefore not suitable for non-dividing cells or tissues.
-
Incomplete Coverage: ACE-seq coverage is limited to the recognition sites of the MspJI enzyme family, meaning it does not provide a whole-genome view of all CpG sites.[11][12]
-
Indirect Measurement: It does not directly measure the methylation status of the newly synthesized strand but rather infers the parental methylation state.
Conclusion
The use of this compound, particularly within the ACE-seq framework, offers a powerful and less destructive alternative to traditional methods for studying DNA maintenance methylation. By specifically marking newly synthesized DNA and protecting it from methylation, 4-ac-dC allows for a detailed investigation of the mechanisms that propagate epigenetic information through cell division. This approach is particularly valuable for researchers in cancer biology, developmental biology, and drug development who are interested in the dynamics of the epigenome.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA sequence-dependent activity and base flipping mechanisms of DNMT1 regulate genome-wide DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in DNA Methylation Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive comparison of enzymatic and bisulfite DNA methylation analysis in clinically relevant samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective chemical tracking of Dnmt1 catalytic activity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. The MspJI family of modification-dependent restriction endonucleases for epigenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of current methods for genome-wide DNA methylation profiling - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for N4-Acetyl-2'-deoxycytidine-Based Drug Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and executing preclinical studies on N4-Acetyl-2'-deoxycytidine (dacC), a promising nucleoside analog with potential therapeutic applications. The following protocols and guidelines are intended to assist researchers in evaluating the cytotoxic and apoptotic effects of dacC and in elucidating its mechanism of action.
Introduction to this compound (dacC)
This compound is a modified nucleoside that acts as an inhibitor of DNA synthesis.[1] Its primary mechanism of action involves the inhibition of ribonucleotide reductase, a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication and repair.[1] By depleting the pool of deoxyribonucleotides, dacC effectively halts DNA synthesis, leading to cell cycle arrest and the induction of apoptosis (programmed cell death), particularly in rapidly proliferating cancer cells. This targeted action makes dacC a compound of significant interest for anticancer drug development. Furthermore, its structural similarity to natural nucleosides suggests potential applications in antiviral therapies and in the study of epigenetic modifications, such as DNA methylation.
Experimental Workflow
A logical and systematic workflow is crucial for the comprehensive evaluation of dacC. The following diagram outlines a typical experimental progression, from initial cytotoxicity screening to in-depth mechanistic studies.
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Cell Viability (MTT Assay)
The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of dacC.
| Cell Line | dacC Concentration (µM) | % Cell Viability (Mean ± SD) |
| Cancer Cell Line A | 0 (Control) | 100 ± 4.5 |
| 1 | 85.2 ± 5.1 | |
| 5 | 62.7 ± 3.9 | |
| 10 | 48.9 ± 4.2 | |
| 25 | 25.1 ± 3.5 | |
| 50 | 10.3 ± 2.8 | |
| Normal Cell Line B | 0 (Control) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 | |
| 50 | 88.1 ± 5.5 |
Table 1: Representative data from an MTT assay showing the dose-dependent effect of dacC on the viability of a cancer cell line versus a normal cell line after 48 hours of treatment.
Apoptosis Quantification (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
| Treatment (48h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| dacC (IC50) | 45.2 ± 3.5 | 35.8 ± 2.9 | 19.0 ± 1.7 |
Table 2: Flow cytometry data illustrating the percentage of apoptotic cells in a cancer cell line following treatment with dacC at its IC50 concentration.
Protein Expression (Western Blot)
Western blotting provides insights into the molecular pathways affected by dacC.
| Protein | Treatment | Relative Protein Expression (Normalized to Loading Control) | Fold Change (vs. Control) |
| Bcl-2 | Control | 1.00 ± 0.08 | 1.0 |
| dacC (IC50) | 0.45 ± 0.05 | -2.2 | |
| Bax | Control | 1.00 ± 0.09 | 1.0 |
| dacC (IC50) | 1.89 ± 0.12 | +1.9 | |
| Cleaved Caspase-3 | Control | 1.00 ± 0.11 | 1.0 |
| dacC (IC50) | 4.52 ± 0.35 | +4.5 | |
| Cleaved PARP | Control | 1.00 ± 0.10 | 1.0 |
| dacC (IC50) | 5.13 ± 0.41 | +5.1 |
Table 3: Densitometric analysis of Western blot results for key apoptosis-related proteins in a cancer cell line treated with dacC.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (dacC)
-
Cancer cell line of interest and a non-cancerous control cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of dacC in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the dacC dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve dacC, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells.
Materials:
-
Cells treated with dacC (at the predetermined IC50 concentration) and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway Analysis (Western Blot)
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with dacC and untreated control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
Signaling Pathway Visualization
The inhibition of ribonucleotide reductase by dacC initiates a cascade of events that culminates in apoptosis. The following diagram illustrates the proposed signaling pathway.
This pathway illustrates that by inhibiting ribonucleotide reductase, dacC leads to a depletion of dNTPs and subsequent inhibition of DNA synthesis. This cellular stress can activate the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins to promote mitochondrial outer membrane permeabilization. The release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.
References
Application Notes and Protocols: N4-Acetyl-2'-deoxycytidine in Nucleic Acid Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of synthetic oligonucleotide manufacturing, the precise and efficient assembly of DNA and RNA sequences is paramount. The strategic use of protecting groups on nucleobase exocyclic amines is critical to prevent side reactions and ensure the synthesis of high-fidelity oligonucleotides. For decades, the benzoyl (Bz) group was the standard for protecting the N4-amino group of deoxycytidine (dC). However, the N4-acetyl (Ac) group has emerged as a superior alternative, particularly with the development of modern, rapid, and mild deprotection strategies.[1][2]
This document provides a comprehensive overview of N4-Acetyl-2'-deoxycytidine (Ac-dC) as a building block for nucleic acid analog synthesis. It details its advantages over traditional protecting groups, provides protocols for the synthesis of its phosphoramidite monomer, its incorporation into oligonucleotides, and final deprotection procedures.
Core Advantages of this compound
The primary advantage of using Ac-dC lies in its deprotection kinetics and compatibility with modern, fast deprotection reagents.[2] This makes it the preferred choice for synthesizing oligonucleotides containing sensitive modifications.
-
Rapid and Mild Deprotection: The acetyl group is cleaved much more rapidly and under milder basic conditions than the benzoyl group. This is crucial for preserving the integrity of complex and sensitive modified oligonucleotides.[1]
-
Avoidance of Side Reactions: When using ammonium hydroxide/methylamine (AMA) for deprotection, the traditional Bz-dC is susceptible to a transamination side reaction, creating an N4-methyl-dC impurity that can be difficult to remove. Ac-dC does not undergo this side reaction, leading to a purer final product.[1][2]
-
High Coupling Efficiency: Ac-dC phosphoramidites exhibit high coupling efficiencies, typically exceeding 98-99%, comparable to other standard phosphoramidites, ensuring high-yield synthesis of full-length oligonucleotides.[2]
Synthesis of Ac-dC Phosphoramidite Monomer
The synthesis of the 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl)phosphoramidite monomer is a foundational multi-step process.
Caption: Workflow for the three-step synthesis of the Ac-dC phosphoramidite monomer.
Protocol 1: Synthesis of 5'-O-DMT-N4-acetyl-2'-deoxycytidine-3'-O-phosphoramidite[1]
-
N4-Acetylation of 2'-deoxycytidine:
-
Suspend 2'-deoxycytidine in a suitable solvent like pyridine.
-
Add an excess of acetic anhydride to the suspension.
-
Stir the reaction mixture at room temperature. Monitor completion using thin-layer chromatography (TLC).
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting this compound using silica gel chromatography.
-
-
5'-O-Dimethoxytritylation (DMT):
-
Dissolve the purified, dry this compound in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Quench the reaction with methanol.
-
Extract the product into an organic solvent (e.g., dichloromethane) and wash with an aqueous sodium bicarbonate solution.
-
Dry the organic layer and evaporate the solvent to yield 5'-O-DMT-N4-acetyl-2'-deoxycytidine.
-
-
3'-O-Phosphitylation:
-
Dissolve the dried 5'-O-DMT-N4-acetyl-2'-deoxycytidine in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the solution at room temperature.
-
Stir the reaction until completion, as monitored by TLC or ³¹P NMR.
-
Purify the final phosphoramidite product using silica gel chromatography.
-
Automated Solid-Phase Oligonucleotide Synthesis
The Ac-dC phosphoramidite is incorporated into a growing nucleic acid chain using a standard automated solid-phase synthesizer. The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle.[3]
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Protocol 2: Incorporation into Oligonucleotides[3]
-
Phosphoramidite Preparation:
-
Allow the vial of Ac-dC phosphoramidite to equilibrate to room temperature before opening.
-
Under anhydrous conditions, dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Install the vial on the appropriate port of the automated DNA/RNA synthesizer.
-
-
Automated Synthesis:
-
Program the synthesizer with the desired oligonucleotide sequence.
-
Initiate the synthesis program, which will automatically perform the four-step cycle (detritylation, coupling, capping, oxidation) for each monomer addition.
-
Deprotection and Cleavage
This step highlights the primary advantage of Ac-dC. The use of AMA enables "UltraFAST" deprotection, significantly reducing processing time compared to traditional methods required for Bz-dC.[4]
Caption: General workflow for the post-synthesis deprotection and cleavage of the oligonucleotide.
Protocol 3: UltraFAST Deprotection[1]
-
Transfer the solid support containing the synthesized oligonucleotide to a pressure-rated vial.
-
Add 1.5 mL of a freshly prepared 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30% NH₃ in water) and 40% aqueous methylamine (AMA).
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.
-
Allow the vial to cool completely to room temperature before opening.
-
Transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water for subsequent purification and analysis (e.g., by RP-HPLC and mass spectrometry).
Quantitative Data Summary
The superiority of the acetyl protecting group over the traditional benzoyl group is evident in the deprotection conditions and the purity of the final product.
Table 1: Comparison of Deprotection Conditions for dC Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature | Time | Reference |
|---|---|---|---|---|
| Acetyl (Ac) | AMA | 65°C | 10-15 minutes | [1] |
| Benzoyl (Bz) | Ammonium Hydroxide | 55°C | 8-17 hours | [1][5] |
| Benzoyl (Bz) | Ammonium Hydroxide | 65°C | 8 hours |[1] |
Table 2: Comparison of Transamination Side Reaction
| Protecting Group on dC | Deprotection Reagent | Transamination Side Product (N4-methyl-dC) | Reference |
|---|---|---|---|
| Acetyl (Ac) | AMA (Ammonium Hydroxide / Methylamine) | Not Observed | [1] |
| Benzoyl (Bz) | AMA (Ammonium Hydroxide / Methylamine) | ~5% | [1] |
| Benzoyl (Bz) | Ethylene Diamine | ~16% | [1] |
| Acetyl (Ac) | Ethylene Diamine | Undetectable |[1] |
Applications in Research and Development
Oligonucleotides containing this compound are valuable tools across various disciplines:
-
Drug Development: Used in the synthesis of antisense oligonucleotides, siRNA, and aptamers for therapeutic applications. The enhanced purity and integrity of the final product are critical for clinical use.[]
-
Molecular Diagnostics: Incorporated into probes and primers for diagnostic assays where high fidelity and stability are required.[]
-
Gene Therapy: Serves as a key building block in the synthesis of gene-editing components and other nucleic acid-based therapies.[]
-
Epigenetics Research: The structural similarity to natural nucleosides allows its use in studying DNA methylation patterns and gene expression regulation.[7]
Conclusion
This compound is a superior building block for modern oligonucleotide synthesis, offering significant advantages in speed, efficiency, and purity over the traditional N4-benzoyl-protected counterpart. Its compatibility with rapid deprotection protocols minimizes damage to sensitive modifications and eliminates problematic side reactions. For researchers and developers working on nucleic acid-based therapeutics, diagnostics, and advanced molecular biology applications, the adoption of Ac-dC phosphoramidite is a key step toward producing higher-quality oligonucleotides.
References
Handling and storage conditions for N4-Acetyl-2'-deoxycytidine powder.
For Researchers, Scientists, and Drug Development Professionals
These notes provide detailed guidelines for the safe handling and optimal storage of N4-Acetyl-2'-deoxycytidine powder to ensure its integrity and stability for research and development applications.
General Information
This compound is a modified nucleoside utilized in the synthesis of nucleic acid analogs and as a component in the development of antiviral and anticancer therapies.[1] Its structural similarity to natural nucleosides allows for its incorporation into DNA, making it a valuable tool in studying gene expression and regulation.[1] Proper handling and storage are critical to maintain its purity and performance in experimental settings.
Safety and Handling Precautions
2.1 Personal Protective Equipment (PPE)
Always handle this compound powder in a well-ventilated area.[2][3] The use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Use safety goggles with side-shields.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If dust formation is likely, a suitable respirator should be used.[4]
2.2 Hazard Identification
This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[2][4] It is also harmful if swallowed.[4]
2.3 First Aid Measures
-
In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][5]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[5]
Storage Conditions
Proper storage is crucial for maintaining the stability and shelf life of this compound powder.
3.1 Short-Term Storage
For short-term storage (days to weeks), keep the powder in a dry, dark place at 0 - 4 °C. Some suppliers also recommend storage at 2-8°C.[1][6]
3.2 Long-Term Storage
For long-term storage (months to years), it is recommended to store the powder at -20 °C.[7] The product should be protected from light.[8]
3.3 Container
Store in a tightly-closed container.[2][3]
Quantitative Data Summary
| Parameter | Condition | Value/Recommendation | Source(s) |
| Storage Temperature | Short-term (days to weeks) | 0 - 4 °C or 2 - 8 °C | [1][2][6] |
| Long-term (months to years) | -20 °C | [7] | |
| Stock Solution Storage | In DMSO at -80°C | Stable for 6 months (protect from light) | [8] |
| In DMSO at -20°C | Stable for 1 month (protect from light) | [8] | |
| Solubility | In DMSO | 125 mg/mL (464.25 mM) with ultrasonic assistance | [8] |
| Appearance | White, off-white to faint yellow powder | [1] | |
| Purity | ≥ 98% (HPLC) | [1] |
Experimental Protocols
Protocol 5.1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened is recommended as hygroscopic DMSO can impact solubility)[8]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed powder).
-
Vortex the tube to mix the contents.
-
If the powder is not fully dissolved, use an ultrasonic bath to aid dissolution.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[8]
Workflow Diagrams
Caption: Logical workflow for receiving, handling, and storing this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. biosynth.com [biosynth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of N4-Acetyl-2'-deoxycytidine and its Analogue N4-acetylcytidine in Synthetic Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
While N4-Acetyl-2'-deoxycytidine (ac4dC) is a modified nucleoside primarily utilized in biochemical research for the synthesis of modified DNA and the development of potential therapeutic nucleoside analogs, its direct application in synthetic biology is less documented.[1][2] A significantly more prevalent and functionally characterized modification in the context of synthetic biology is its ribonucleoside counterpart, N4-acetylcytidine (ac4C). This evolutionarily conserved post-transcriptional modification of RNA is emerging as a critical regulator of gene expression, offering a powerful tool for synthetic biologists to fine-tune the behavior of engineered genetic circuits and RNA-based therapeutics.[3][4]
This document will briefly cover the utility of ac4dC as a research tool and then focus extensively on the applications of ac4C in synthetic biology, providing detailed protocols for its incorporation into synthetic RNA and for its detection and functional characterization.
Part 1: this compound (ac4dC) in Biochemical Research
This compound is a synthetic purine nucleoside analog that can be enzymatically incorporated into DNA.[4][5] Its primary applications are in the study of DNA modification, DNA repair mechanisms, and as a building block for novel DNA-based nanomaterials.[1][5] Various DNA polymerases can utilize N4-acyl-dCTPs as substrates, enabling the site-specific introduction of this modification into synthetic DNA strands.[4][5] This allows researchers to investigate the structural and functional consequences of modifying the N4 position of deoxycytidine within a DNA duplex.
Part 2: N4-acetylcytidine (ac4C) in Synthetic Biology: A Tool for Post-Transcriptional Control
N4-acetylcytidine is a naturally occurring RNA modification catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[6][7] It is found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a pivotal role in regulating RNA stability, translation efficiency, and fidelity.[4][8]
Key Applications of ac4C in Synthetic Biology:
-
Enhanced mRNA Stability and Protein Production: The presence of ac4C within the coding sequence (CDS) of an mRNA transcript has been shown to increase its stability and promote more efficient translation.[7][9] This is a highly desirable feature in synthetic biology for maximizing protein yield from engineered genetic constructs. Knockdown of the writer enzyme NAT10 leads to a significant reduction in the half-life of target mRNAs.[10][11]
-
Modulation of Translation Initiation: The location of the ac4C modification within an mRNA molecule is critical. While ac4C in the CDS enhances translation, its presence in the 5' untranslated region (5'UTR) can modulate, and in some cases decrease, translation initiation at the annotated start codon.[1] This provides a mechanism for tuning protein expression levels with high precision.
-
Reduced Immunogenicity of Synthetic mRNA: A groundbreaking application of ac4C is in the development of mRNA-based therapeutics. The complete substitution of cytidine with ac4C in synthetic mRNA has been demonstrated to diminish the inflammatory response typically triggered by foreign RNA in immune cells.[12] This is achieved by altering the protein interactome of the synthetic mRNA, thereby reducing its recognition by immune sensors.[12]
-
Stress Response Modulation: The ac4C modification is implicated in the cellular stress response. Transcripts containing ac4C are enriched in stress granules, which are assemblies of non-translating mRNAs and proteins that form under stressful conditions.[10][13] This suggests that incorporating ac4C into synthetic constructs could influence their behavior under various cellular conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of ac4C on mRNA stability and translation.
Table 1: Effect of NAT10 Knockdown on mRNA Half-life
| Gene Target | Cell Line | Reduction in mRNA Half-life upon NAT10 Knockdown | Reference |
| HMGA1 | DU145 | Significant reduction | [10] |
| KRT8 | DU145 | Significant reduction | [10] |
| ELOVL6 | MCF7 | Significant reduction | [11] |
| ACSL3 | MCF7 | Significant reduction | [11] |
| ACSL4 | MCF7 | Significant reduction | [11] |
| BCL9L | UMUC-3 | Significant reduction | [14] |
| SOX4 | UMUC-3 | Significant reduction | [14] |
Table 2: Impact of ac4C on Translation Efficiency
| Experimental System | Observation | Effect of ac4C | Reference |
| In vitro translation assays | Enhanced substrate translation | Increased protein yield | [9] |
| In vivo studies | Enhanced substrate translation | Increased protein yield | [9] |
| Ribosome profiling in NAT10 KO cells | mRNAs with high ac4C sites have low translation efficiency | Context-dependent regulation | [13] |
| Luciferase reporter mRNAs | ac4C-containing mRNAs are translated in human cells | Compatible with translation machinery | [12] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of ac4C-Modified mRNA
This protocol describes the synthesis of mRNA containing N4-acetylcytidine through in vitro transcription (IVT) using T7 RNA Polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
N4-Acetyl-CTP (ac4CTP)
-
ATP, GTP, UTP solutions
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
-
Nuclease-free water
Procedure:
-
Reaction Setup: Thaw all reagents on ice. Prepare the transcription reaction mix in a nuclease-free tube. For a standard 20 µL reaction:
-
Nuclease-free water to 20 µL
-
2 µL 10x Transcription Buffer
-
2 µL 100 mM DTT
-
ATP, GTP, UTP to a final concentration of 2 mM each
-
ac4CTP to the desired final concentration (for full substitution, replace CTP entirely with ac4CTP at 2 mM)
-
1 µg linearized DNA template
-
20 units RNase Inhibitor
-
2 µL T7 RNA Polymerase
-
-
Incubation: Gently mix the components and incubate at 37°C for 2-4 hours.[15]
-
DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.[2]
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions or by performing a phenol:chloroform extraction followed by ethanol precipitation.[15]
-
Quality Control: Assess the integrity and concentration of the purified mRNA using a denaturing agarose gel and a spectrophotometer or a fluorometric assay.
Protocol 2: Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
This protocol outlines the key steps for transcriptome-wide mapping of ac4C sites using an antibody-based enrichment method.[6]
Materials:
-
Total RNA or poly(A)-selected mRNA
-
RNA fragmentation buffer
-
Anti-ac4C antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers
-
RNA elution buffer
-
RNA purification kit
-
Reagents for cDNA library preparation and sequencing
Procedure:
-
RNA Fragmentation: Fragment 10-20 µg of RNA to an average size of 100-200 nucleotides by incubating with RNA fragmentation buffer at 94°C for 5 minutes, followed by immediate cooling on ice.[16]
-
Immunoprecipitation:
-
Couple the anti-ac4C antibody and IgG control to Protein A/G magnetic beads.
-
Incubate the fragmented RNA with the antibody-bead complexes in IP buffer for 2-4 hours at 4°C with gentle rotation.
-
-
Washing: Wash the beads extensively with low and high salt wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the bound RNA fragments from the beads using an appropriate elution buffer.
-
RNA Purification: Purify the eluted RNA using an RNA purification kit.
-
Library Preparation and Sequencing: Construct a cDNA library from the immunoprecipitated RNA and an input control sample. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify enriched regions (peaks) in the ac4C-IP sample compared to the input and IgG controls.
Visualizations
Signaling Pathway: Impact of ac4C on Gene Expression
Caption: NAT10-mediated acetylation of cytidine to ac4C in mRNA enhances its stability and translation.
Experimental Workflow: acRIP-seq
Caption: Workflow for identifying ac4C-modified regions in RNA using acRIP-sequencing.
Logical Relationship: Benefits of ac4C in Synthetic mRNA
References
- 1. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 10. NAT10 Promotes Prostate Cancer Growth and Metastasis by Acetylating mRNAs of HMGA1 and KRT8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 16. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
Troubleshooting & Optimization
Troubleshooting low incorporation efficiency of N4-Acetyl-2'-deoxycytidine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Acetyl-2'-deoxycytidine (ac4dC) and its triphosphate form (ac4dCTP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (ac4dC) and what are its primary applications?
This compound is a modified nucleoside. In its triphosphate form (ac4dCTP), it can be enzymatically incorporated into DNA. Its primary applications in research include:
-
DNA Synthesis: It serves as a building block for creating modified DNA strands for various genetic engineering and synthetic biology purposes.
-
Epigenetics Research: It is used to study epigenetic modifications as it can influence gene expression.
-
Antiviral Research: The compound is studied for its potential in developing antiviral therapies.
Q2: Which DNA polymerases can incorporate this compound triphosphate (ac4dCTP)?
A variety of DNA polymerases from Family A and Family B have been shown to incorporate N4-acylated deoxycytidine triphosphates. These include:
-
Taq DNA Polymerase
-
Klenow Fragment (exo-)
-
Bsm DNA Polymerase
-
KOD XL DNA Polymerase
-
phi29 DNA Polymerase
-
Terminal deoxynucleotidyl Transferase (TdT)
Family B DNA polymerases are often considered superior for the incorporation of modified nucleotides.
Q3: Is there a risk of misincorporation when using ac4dCTP?
Yes. While ac4dCTP can form a standard Watson-Crick base pair with guanine, a notable characteristic is its propensity to also be incorporated opposite adenine. The efficiency of this misincorporation varies depending on the DNA polymerase used. For instance, Taq, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases can exhibit strong base-pairing between N4-acyl-cytosine and adenine. Even the proofreading phi29 DNA polymerase is prone to forming C•A base pairs under certain conditions.
Q4: How does the N4-acetyl group affect the stability of the DNA duplex?
The acetylation of cytosine can increase the melting temperature (Tm) of DNA duplexes, suggesting that it enhances duplex stability. This increased stability is an important consideration in designing experiments, particularly for applications involving hybridization, such as PCR and sequencing.
Q5: What are the recommended storage conditions for this compound triphosphate (ac4dCTP)?
While specific stability data for ac4dCTP is limited, general guidelines for modified nucleoside triphosphates suggest storing them at -20°C. Aqueous solutions of nucleoside triphosphates have been found to be more stable at a pH above 7.5, with a range of 8 to 10 being particularly advantageous.
Troubleshooting Guide
Low or No Incorporation of ac4dC
Issue: After performing a primer extension or PCR, there is little to no evidence of ac4dC incorporation.
| Possible Cause | Recommended Solution |
| Incompatible DNA Polymerase | The selected polymerase may have a low tolerance for the acetyl modification. Solution: Test different DNA polymerases. Family B polymerases (e.g., KOD XL, Pfu, Vent) are often more efficient at incorporating modified nucleotides. |
| Suboptimal Reaction Conditions | The concentration of MgCl₂, dNTPs, or the annealing/extension temperature may not be optimal for the modified nucleotide. Solution: - Titrate MgCl₂: Optimize the MgCl₂ concentration, as modified dNTPs can alter the optimal requirement. - Adjust dNTP concentrations: Try increasing the concentration of ac4dCTP relative to the other dNTPs. - Optimize annealing temperature: Perform a gradient PCR to find the optimal annealing temperature. - Increase extension time: The incorporation of modified nucleotides can be slower, so increasing the extension time may improve yield. |
| Poor Quality of ac4dCTP | The ac4dCTP may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Use a fresh aliquot of ac4dCTP. Ensure it is stored at -20°C in a slightly alkaline buffer if possible. |
| Template Secondary Structure | Complex secondary structures in the DNA template can hinder polymerase progression. Solution: Consider using PCR additives like betaine or DMSO to help denature the template. The incorporation of duplex-destabilizing nucleotide analogs can also be a strategy. |
High Misincorporation Opposite Adenine
Issue: Sequencing results show a high frequency of ac4dC incorporated opposite adenine instead of guanine.
| Possible Cause | Recommended Solution |
| Polymerase Choice | Some polymerases have a higher propensity for C•A mispairing with N4-acylated cytosine. Solution: If high fidelity is critical, consider screening different polymerases. While even proofreading polymerases like phi29 can exhibit this mispairing, the extent can vary. |
| Reaction Conditions | The specific reaction buffer and dNTP concentrations can influence polymerase fidelity. Solution: While less documented for ac4dC specifically, optimizing dNTP and Mg²⁺ concentrations can sometimes improve the fidelity of polymerases. |
Issues in Downstream Applications (e.g., Sequencing)
Issue: Sequencing libraries prepared with ac4dC-containing DNA show low yield, adapter-dimers, or poor sequencing quality.
| Possible Cause | Recommended Solution |
| Inefficient Ligation of Adapters | The presence of the acetyl group near the DNA ends might sterically hinder the ligase enzyme. Solution: There is limited specific data on this interaction. If ligation is suspected to be an issue, consider using a higher concentration of ligase or a longer ligation incubation time. Ensure the DNA fragments are properly end-repaired and A-tailed. |
| PCR Amplification Bias | During library amplification, the polymerase may stall or preferentially amplify fragments with fewer modifications. Solution: Use a polymerase known to be robust with modified templates. Minimize the number of PCR cycles to reduce bias. |
| Sequencing Chemistry Interference | The modified base may interfere with the sequencing-by-synthesis process. Solution: This is highly dependent on the sequencing platform. If you encounter issues like low signal intensity or high error rates at ac4dC positions, consult the sequencing platform's technical support. It may be necessary to use specialized analysis software that can account for modified bases. |
Quantitative Data Summary
| DNA Polymerase | Family | Proofreading | Observed Incorporation of N4-acylated dCTPs | Notes on Misincorporation (opposite Adenine) |
| Taq Polymerase | A | No | Efficient | Strong tendency for C•A pairing. |
| Klenow Fragment (exo-) | A | No | Very Efficient | Strong tendency for C•A pairing; can generate long modified products. |
| Bsm Polymerase | A | No | Very Efficient | Strong tendency for C•A pairing; can generate long modified products. |
| KOD XL Polymerase | B | Yes | Efficient | Prone to C•A pairing. |
| phi29 Polymerase | B | Yes | Efficient | Prone to C•A pairing, despite proofreading activity. |
| TdT | X | No | Very Efficient | Template-independent incorporation of hundreds of modified nucleotides. |
Experimental Protocols
Protocol 1: Primer Extension (PEX) with ac4dCTP
This protocol is adapted from studies on the enzymatic incorporation of N4-acylated deoxycytidine triphosphates.
1. Primer Labeling and Annealing: a. Label the 5' end of the primer with [γ-³²P]ATP or a fluorescent dye using T4 Polynucleotide Kinase (PNK) according to the manufacturer's protocol. b. Remove unincorporated label using a suitable spin column. c. In a PCR tube, mix the labeled primer and template DNA in a 1:1.1 molar ratio (e.g., 100 nM primer, 110 nM template) in an appropriate annealing buffer (e.g., the polymerase reaction buffer without the enzyme). d. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper annealing.
2. Primer Extension Reaction: a. Prepare a reaction mix on ice. For a 20 µL reaction:
- Annealed primer/template: to a final concentration of 50 nM
- 10x Polymerase Buffer: 2 µL
- dNTP mix (dATP, dGTP, dTTP): to a final concentration of 200 µM each
- ac4dCTP: to a final concentration of 200 µM (or as desired)
- DNA Polymerase (e.g., Klenow Fragment (exo-)): 1-2 units
- Nuclease-free water: to 20 µL b. Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 37°C for Klenow fragment) for 15-30 minutes. c. Stop the reaction by adding an equal volume of stop solution (e.g., 95% formamide, 20 mM EDTA, loading dyes).
3. Analysis: a. Denature the samples by heating at 95°C for 5 minutes. b. Separate the products on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea). c. Visualize the results by autoradiography or fluorescence imaging.
Protocol 2: PCR with Partial Substitution of dCTP with ac4dCTP
This is a general guideline for incorporating ac4dC into a PCR product. Optimization will be required for specific templates and primers.
1. Reaction Setup (for a 50 µL reaction):
- 10x PCR Buffer (with MgCl₂): 5 µL (final concentration 1.5-2.5 mM MgCl₂, may need optimization)
- Forward Primer (10 µM): 1 µL
- Reverse Primer (10 µM): 1 µL
- dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL
- dCTP (10 mM): 0.75 µL (for 25% substitution)
- ac4dCTP (10 mM): 0.25 µL (for 25% substitution)
- Template DNA: 1-100 ng
- Taq DNA Polymerase (or other suitable polymerase): 0.5 µL (2.5 units)
- Nuclease-free water: to 50 µL
2. Thermal Cycling:
- Initial Denaturation: 95°C for 2-5 minutes
- 30-35 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
- Extension: 72°C for 1 minute per kb (consider increasing this time by 50-100% to account for slower incorporation of the modified nucleotide)
- Final Extension: 72°C for 5-10 minutes
- Hold: 4°C
3. Analysis: a. Run 5-10 µL of the PCR product on an agarose gel to verify the size and yield of the amplicon. b. Purify the PCR product using a standard kit. c. The incorporation of ac4dC can be verified by methods such as mass spectrometry or by observing a shift in the melting temperature of the product.
Visualizations
Technical Support Center: Optimizing N4-Acetyl-2'-deoxycytidine for Apoptosis Induction
Welcome to the technical support center for N4-Acetyl-2'-deoxycytidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to induce apoptosis in experimental models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced apoptosis?
A1: this compound is a nucleoside analog that is believed to induce apoptosis primarily by inhibiting DNA synthesis.[1] Its structural similarity to natural nucleosides allows it to be incorporated into DNA, leading to the disruption of DNA replication and repair processes. This triggers cellular stress responses that can activate the intrinsic apoptotic pathway.
Q2: What is a recommended starting concentration range for this compound?
A2: While specific dose-response data for this compound is limited in publicly available literature, data from the closely related compound, 5-aza-2'-deoxycytidine, can provide a starting point. For initial experiments, a concentration range of 0.1 µM to 50 µM is recommended for treating cancer cell lines.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should this compound be stored and handled?
A3: this compound should be stored at -20°C for long-term use.[4] A stock solution can be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C or -80°C.[1] To maintain the stability of the compound, it is advisable to prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution. The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: What is a typical incubation time to observe apoptosis?
A4: The induction of apoptosis is both time and concentration-dependent. A common starting point for incubation is 24 to 72 hours.[2][5] A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to identify the optimal treatment duration for observing the desired apoptotic effects in your cell model.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Apoptosis Induction | Concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your cell line. |
| Treatment time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period. | |
| Cell line is resistant. | Some cell lines may be inherently resistant. Consider trying a different cell line or co-treatment with a sensitizing agent. Check the expression levels of nucleoside transporters. | |
| Compound has degraded. | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the compound at -20°C or -80°C. | |
| High Cell Death, but Not Apoptotic (Necrosis) | Concentration of this compound is too high. | High concentrations can lead to necrosis. Lower the concentration range in your dose-response experiment. |
| Contamination of cell culture. | Regularly check for and test for microbial contamination (e.g., mycoplasma) in your cell cultures. | |
| Inconsistent Results Between Experiments | Variation in cell seeding density. | Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase at the time of treatment. |
| Inconsistent stock solution. | Prepare a larger batch of the stock solution to be used across multiple experiments to minimize variability. | |
| Pipetting errors. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dosing. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table provides a summary of effective concentrations for the related compound, 5-aza-2'-deoxycytidine, which can be used as a reference for initial experimental design.
Table 1: Effective Concentrations of 5-aza-2'-deoxycytidine for Inducing Apoptosis in Various Cancer Cell Lines
| Cell Line | Assay | Concentration | Incubation Time | Outcome | Reference |
| Caco-2 (Colon Cancer) | Annexin V/PI | 5 µM | 24 and 48 hours | Significant increase in apoptosis | [6] |
| HT-29 (Colon Cancer) | Annexin V/PI | 2 µM | 24 and 48 hours | 47% and 82% apoptosis, respectively | [2][7] |
| LCL-PI 11 (Hepatocellular Carcinoma) | Flow Cytometry | Not Specified | 24 and 48 hours | Significant increase in apoptosis | [3] |
| HeLa (Cervical Cancer) | Flow Cytometry | 2.5 - 20 µM | 72 hours | Dose-dependent increase in apoptosis | [5] |
| SiHa (Cervical Cancer) | Flow Cytometry | 2.5 - 20 µM | 72 hours | Dose-dependent increase in apoptosis | [5] |
| FaDu (Head and Neck Cancer) | Annexin V/PI | 5 µM | 24, 48, and 72 hours | 45.85%, 49.75%, and 78.5% apoptosis, respectively | [8] |
| Myeloid Leukemia Cells | Flow Cytometry | Not Specified | Not Specified | Induction of apoptosis | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effect of this compound and to establish a suitable concentration range for subsequent apoptosis assays.
Materials:
-
Target cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a broad range (e.g., 0.1 µM to 100 µM).
-
Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Target cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (determined from the MTT assay) for the selected time period.
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Target cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 5. 5-Aza-2'-deoxycytidine may influence the proliferation and apoptosis of cervical cancer cells via demethylation in a dose- and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of 5-Aza-2'-Deoxycytidine and Valproic Acid on Apoptosis Induction and Cell Growth Inhibition in Colon Cancer HT 29 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Aza-2'-deoxycytidine induces p21WAF expression by demethylation of p73 leading to p53-independent apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
N4-Acetyl-2'-deoxycytidine solubility issues in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of N4-Acetyl-2'-deoxycytidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a modified nucleoside analog. Its structural similarity to the natural nucleoside, 2'-deoxycytidine, allows it to be incorporated into DNA. This property makes it a valuable tool in various research areas, including:
-
DNA Synthesis and Modification: It serves as a building block for creating modified DNA strands for applications in genetic engineering and synthetic biology.[1]
-
Epigenetics: Researchers use it to study epigenetic modifications, as the acetyl group can influence DNA methylation patterns and gene expression.[1]
-
Antiviral and Anticancer Research: It is investigated for its potential to inhibit viral replication and cancer cell growth by interfering with DNA synthesis.[1]
Q2: What is the expected solubility of this compound in aqueous buffers?
Direct quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature. However, data from a closely related compound, N4-acetylcytidine, suggests a solubility of approximately 2 mg/mL in Phosphate-Buffered Saline (PBS) at pH 7.2 . It is important to note that aqueous solutions of acetylated cytidines are known to be unstable.
For preparing concentrated stock solutions, organic solvents are recommended.
Q3: How stable is this compound in aqueous solutions?
This compound is susceptible to hydrolysis in aqueous solutions, which can affect experimental results. The stability is pH-dependent, with increased degradation at higher pH. One study on the related compound N4-acetylcytidine showed that at pH 7, approximately 25% of the compound cleaved over 18 hours. The rate of hydrolysis increases significantly at higher pH values. Therefore, it is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid long-term storage .
Q4: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to have a high solubility in DMSO.
Data Presentation: Solubility and Stability
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent/Buffer | Temperature | Solubility |
| N-Acetyl-2'-deoxycytidine | DMSO | Room Temperature | 125 mg/mL |
| N4-acetylcytidine | PBS (pH 7.2) | Room Temperature | ~ 2 mg/mL |
| N4-acetylcytidine | DMSO | Room Temperature | ~ 1 mg/mL |
Table 2: Stability of N4-acetylcytidine in Aqueous Buffer
| pH | Condition | Observation | Half-life (t½) |
| 7.0 | Aqueous Buffer, 18 hours | ~25% cleavage | Not determined |
| 9.0 | Aqueous Buffer | Rapid hydrolysis | 8.2 hours |
| 10.0 | Aqueous Buffer | Very rapid hydrolysis | 1.8 hours |
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Problem: this compound has limited solubility in aqueous solutions. Direct dissolution of the powder in a buffer may be difficult, especially at higher concentrations.
-
Solution:
-
Prepare a High-Concentration Stock in DMSO: First, dissolve the this compound powder in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Serial Dilution: Serially dilute the DMSO stock solution into your desired aqueous buffer to achieve the final working concentration. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Issue 2: A precipitate forms after diluting the DMSO stock into my aqueous buffer.
-
Problem: This "crashing out" occurs when the compound's solubility limit is exceeded in the final aqueous buffer.
-
Solution:
-
Lower the Final Concentration: The desired final concentration may be too high for the aqueous buffer. Try a lower final concentration.
-
Optimize the Dilution: Instead of a single dilution step, try a stepwise dilution. First, dilute the DMSO stock into a small volume of buffer, then add this intermediate dilution to the final volume.
-
Adjust pH: The solubility of nucleoside analogs can be pH-dependent. Empirically test a range of pH values for your buffer to see if solubility improves. For many compounds, a slightly acidic or basic pH can increase solubility.
-
Gentle Warming: Gently warming the buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help. However, be mindful of the compound's stability, as higher temperatures can accelerate degradation.
-
Issue 3: My experimental results are inconsistent.
-
Problem: Inconsistency can arise from the degradation of this compound in the aqueous buffer over the course of the experiment.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
-
Time-Course Experiment: If your experiment runs for an extended period, consider the stability of the compound under your experimental conditions. It may be necessary to replenish the compound during the experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
-
Materials:
-
10 mg/mL this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of the DMSO stock solution needed. The molecular weight of this compound is 269.26 g/mol .
-
10 mg/mL = 37.14 mM
-
To make 1 mL of 100 µM (0.1 mM) solution: (0.1 mM * 1000 µL) / 37.14 mM = 2.69 µL of the 10 mg/mL stock.
-
-
Add 997.31 µL of sterile PBS (pH 7.4) to a sterile microcentrifuge tube.
-
Add 2.69 µL of the 10 mg/mL DMSO stock solution to the PBS. Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid and thorough mixing.
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
References
How to prevent the degradation of N4-Acetyl-2'-deoxycytidine in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N4-Acetyl-2'-deoxycytidine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary degradation pathway for this compound is the hydrolysis of the N4-acetyl group, which results in the formation of 2'-deoxycytidine. This reaction is susceptible to catalysis by both acid and base and is also influenced by temperature.
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to prepare solutions fresh for each use. If short-term storage is necessary, store aqueous solutions on ice for no longer than a few hours. For long-term storage of stock solutions, it is advisable to use an organic solvent such as DMSO and store at -20°C for up to one month or at -80°C for up to six months.[1] It is also recommended to protect the solution from light.[1] Aqueous solutions of N4-acetylcytidine are not recommended to be stored for more than one day.
Q3: How does pH affect the stability of this compound?
The acetyl group of this compound is labile and can undergo spontaneous deacetylation at neutral pH.[2] Both acidic and basic conditions can accelerate the hydrolysis of the acetyl group. Therefore, it is crucial to control the pH of the solution to minimize degradation.
Q4: What is the impact of temperature on the stability of this compound?
Elevated temperatures significantly accelerate the degradation of this compound. It has been observed that exposure of N4-acetylcytidine to 85°C for 24 hours at a neutral pH results in almost complete deacetylation.[2][3] Therefore, it is critical to maintain low temperatures during storage and handling of this compound solutions.
Q5: Are there any enzymatic concerns for the stability of this compound?
Yes, the presence of acylases or other deamidating enzymes in biological samples or cell culture media can catalyze the hydrolysis of the acetyl group. It is important to consider potential enzymatic degradation when designing experiments involving biological matrices.
Troubleshooting Guides
Issue: Unexpectedly low concentration of this compound in my sample.
| Possible Cause | Troubleshooting Step |
| Hydrolysis due to improper storage | - Prepare fresh solutions for each experiment.- If using a stock solution, ensure it was stored at the recommended temperature (-20°C or -80°C) and for the appropriate duration.- Avoid repeated freeze-thaw cycles. |
| pH-mediated degradation | - Check the pH of your solution. If possible, maintain a pH close to neutral or slightly acidic for short-term handling.- Use buffered solutions to maintain a stable pH. |
| Temperature-induced degradation | - Keep solutions on ice during experimental procedures.- Avoid exposing the solution to elevated temperatures. |
| Enzymatic degradation | - If working with biological samples, consider the presence of enzymes that can deacetylate the compound.- Consider heat-inactivating the biological matrix or using enzyme inhibitors if compatible with your experimental design. |
Issue: Observation of a new peak corresponding to 2'-deoxycytidine in my analytical run (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | - This is a strong indicator of hydrolysis. Review the "Unexpectedly low concentration" guide above to identify the potential cause of degradation.- Confirm the identity of the new peak by comparing its retention time with a 2'-deoxycytidine standard. |
Stability Data
| Condition | Observation | Source |
| Storage of Stock Solution | Stable for 1 month at -20°C (in DMSO, protected from light). | [1] |
| Stable for 6 months at -80°C (in DMSO, protected from light). | [1] | |
| Aqueous Solution | Not recommended for storage for more than one day. | |
| Neutral pH at Room Temperature | Spontaneous deacetylation occurs. | [2] |
| Neutral pH at 85°C | Near complete deacetylation after 24 hours. | [2][3] |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound using HPLC
This protocol outlines a procedure to evaluate the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound
-
2'-deoxycytidine (as a reference standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffers of various pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH)
-
0.1% Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Solutions: Dilute the stock solution with the respective pH buffers to a final concentration of 50 µg/mL. Prepare a separate working solution for each pH to be tested.
-
Reference Standard Solution: Prepare a 50 µg/mL solution of 2'-deoxycytidine in water.
3. Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 37°C) to accelerate degradation.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately stop the degradation reaction by adding an equal volume of cold mobile phase or by freezing the sample at -80°C until analysis.
4. HPLC Analysis:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Analysis: Inject the samples from each time point and the reference standard.
5. Data Analysis:
-
Identify and integrate the peak areas for this compound and 2'-deoxycytidine in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the pseudo-first-order degradation rate constant (k).
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a pH-dependent stability study.
References
Technical Support Center: Off-Target Effects of N4-Acetyl-2'-deoxycytidine (ac4dC) in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating and mitigating potential off-target effects of N4-Acetyl-2'-deoxycytidine (ac4dC) in cellular models. Given that ac4dC is a nucleoside analog designed to be incorporated into DNA and inhibit its synthesis, understanding its broader cellular impact is critical for accurate interpretation of experimental results and for preclinical assessment.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound (ac4dC) and what is its primary mechanism of action?
A1: this compound (ac4dC) is a modified nucleoside analog of 2'-deoxycytidine.[3] Its primary mechanism of action is understood to be the inhibition of DNA synthesis.[1][2][4] Like other nucleoside analogs, it is anticipated to be taken up by cells, phosphorylated to its active triphosphate form, and subsequently incorporated into DNA. This incorporation can lead to chain termination or otherwise disrupt the function of DNA polymerases and other DNA-processing enzymes, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1]
Q2: What are off-target effects and why are they a concern for a compound like ac4dC?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. For nucleoside analogs like ac4dC, off-target effects are a significant concern because their structural similarity to endogenous nucleosides can lead to interactions with a wide range of cellular machinery beyond DNA synthesis.[5][6] These can include, but are not limited to:
-
Inhibition of other enzymes: Nucleoside analogs can inhibit various kinases, polymerases (including mitochondrial DNA polymerase), and other enzymes involved in nucleotide metabolism.[5][7]
-
Induction of cellular stress pathways: Incorporation into DNA can trigger the DNA damage response (DDR), leading to widespread changes in gene expression and cell signaling.[8]
-
Alterations in the proteome: Cellular responses to the compound can lead to broad changes in protein expression and stability.[9][10][11][12][13]
-
Mitochondrial toxicity: Inhibition of mitochondrial DNA polymerase can lead to mitochondrial dysfunction, a known side effect of some nucleoside analogs.[7][14]
Identifying these effects is crucial for validating that the observed cellular phenotype is a direct result of the intended on-target activity and for assessing potential toxicities.
Q3: Are there known off-target effects for ac4dC?
A3: As of late 2025, specific, experimentally validated off-target effects of this compound have not been extensively reported in publicly available literature. However, based on the known off-target profiles of other cytidine analogs like 5-aza-2'-deoxycytidine (Decitabine) and Gemcitabine, researchers should anticipate potential off-target interactions and design experiments to investigate them.[8][10][11][12][15]
Q4: What are the first steps I should take to investigate potential off-target effects of ac4dC in my cellular model?
A4: A multi-pronged approach is recommended:
-
Dose-response and cytotoxicity profiling: Determine the concentration range over which ac4dC exerts its desired effect and compare it to the concentrations that cause general cytotoxicity in both your target cells and relevant control cell lines (e.g., non-cancerous cells). A narrow therapeutic window may suggest off-target toxicity.
-
Target engagement confirmation: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that ac4dC is interacting with its intended cellular targets in a dose-dependent manner.
-
Unbiased screening: Employ unbiased techniques like proteome profiling (mass spectrometry) or kinase activity screening to identify unexpected changes in protein abundance or enzyme activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High cytotoxicity at concentrations required for on-target effect. | 1. The on-target effect is inherently cytotoxic. 2. Significant off-target toxicity. | 1. Compare cytotoxicity in cells with varying expression levels of the putative target. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the target. 3. Screen for markers of common off-target toxicities (e.g., mitochondrial dysfunction, DNA damage response activation at low doses). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (passage number, confluency). 2. Degradation of ac4dC in solution. 3. Inconsistent treatment times. | 1. Standardize cell culture protocols. 2. Prepare fresh stock solutions of ac4dC for each experiment and store them appropriately. 3. Use precise timing for compound addition and removal. |
| Observed phenotype does not correlate with the known function of the intended target. | 1. The phenotype is due to an off-target effect. 2. The compound has a novel on-target mechanism. | 1. Perform unbiased screening (proteomics, kinase panels) to identify potential off-targets. 2. Use a structurally related but biologically inactive analog of ac4dC as a negative control. 3. Validate key off-target "hits" with secondary assays (e.g., specific enzyme activity assays, western blotting). |
| CETSA does not show a thermal shift for the intended target. | 1. ac4dC does not directly bind to the target with sufficient affinity to cause stabilization. 2. The target protein is not amenable to CETSA. 3. Suboptimal CETSA protocol. | 1. Confirm that ac4dC is being taken up by the cells and converted to its active form. 2. Try an alternative target engagement assay. 3. Optimize CETSA conditions (heating time and temperature, lysis buffer). |
Data Presentation: Illustrative Quantitative Data
Disclaimer: The following data are illustrative and provided as a template for presenting experimental findings. Actual values must be determined experimentally.
Table 1: Illustrative Cytotoxicity Profile of ac4dC in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h treatment |
| HCT116 | Colon Carcinoma | 5.2 |
| MCF-7 | Breast Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| HEK293 | Normal Kidney | 45.8 |
Table 2: Illustrative Kinase Selectivity Profile of ac4dC
| Kinase | % Inhibition at 10 µM ac4dC | IC50 (µM) |
| CDK2/CycA | 15% | > 50 |
| CHK1 | 85% | 2.1 |
| AURKB | 40% | 15.7 |
| PLK1 | 25% | > 50 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to assess the direct binding of ac4dC to a target protein in intact cells.[16][17][18][19][20]
Materials:
-
Cell culture medium, PBS, trypsin
-
ac4dC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of ac4dC or vehicle control for a specified time (e.g., 2-4 hours).
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS to a final concentration of ~1x10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[16]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).[16]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[16][18]
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of ac4dC indicates that the compound binds to and stabilizes the target protein.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol measures the effect of ac4dC on the activity of a specific kinase.[21]
Materials:
-
Purified kinase and its specific substrate
-
ATP
-
ac4dC stock solution
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of ac4dC in the appropriate buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its substrate, and either ac4dC or vehicle control.
-
Initiation: Start the reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions. This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.[21]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the log of the ac4dC concentration and fit the data to a dose-response curve to determine the IC50 value.[21]
Mandatory Visualizations
Caption: Workflow for identifying and validating off-target effects of ac4dC.
Caption: Logic diagram for troubleshooting high cytotoxicity.
Caption: Potential on- and off-target signaling pathways of ac4dC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 5. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proteomic analysis of gemcitabine-induced drug resistance in pancreatic cancer cells - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Proteomic analysis of pancreatic ductal carcinoma cells treated with 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proteomic Characterization of Primary Human Pancreatic Cancer Cell Lines Following Long-Term Exposure to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Molecular Therapeutic Mechanisms of Gemcitabine through Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of N4-Acetyl-2'-deoxycytidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N4-Acetyl-2'-deoxycytidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My N4-acetylation reaction of 2'-deoxycytidine shows low yield. What are the common causes?
A1: Low yields in the N4-acetylation of 2'-deoxycytidine can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Reagent Degradation: Acetic anhydride is highly susceptible to moisture. Using old or improperly stored acetic anhydride can significantly reduce its effectiveness.
-
Suboptimal Solvent: The choice of solvent is critical. While pyridine is commonly used, other solvents like dimethylformamide (DMF) have also been reported. The solubility of 2'-deoxycytidine in the chosen solvent can impact the reaction rate.
-
Side Reactions: The hydroxyl groups on the sugar moiety of 2'-deoxycytidine can also be acetylated, leading to a mixture of products and reducing the yield of the desired N4-acetylated product.
Q2: I am observing multiple spots on my TLC plate after the acetylation reaction. What are these byproducts?
A2: The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common side products in this reaction are:
-
Di- and Tri-acetylated Products: Acetylation of the 3'- and 5'-hydroxyl groups of the deoxyribose sugar in addition to the N4-amino group.
-
Unreacted Starting Material: A spot corresponding to 2'-deoxycytidine indicates an incomplete reaction.
-
Degradation Products: Although less common under standard acetylation conditions, some degradation of the starting material or product may occur.
Q3: How can I optimize the reaction conditions to favor N4-acetylation and increase the yield?
A3: To improve the yield and selectivity of the N4-acetylation reaction, consider the following optimizations:
-
Transient Protection: A common strategy to achieve selective N4-acetylation is the transient protection of the hydroxyl groups. This can be done using trimethylsilyl chloride (TMSCl) to form silyl ethers, which are then hydrolyzed during aqueous workup.
-
Solvent and Base: Anhydrous pyridine is often used as both a solvent and a base to neutralize the acetic acid byproduct. Ensure the pyridine is dry to prevent hydrolysis of the acetic anhydride.
-
Temperature Control: The reaction is typically carried out at room temperature. However, starting the reaction at a lower temperature (e.g., 0 °C) and then allowing it to warm to room temperature can sometimes improve selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
Q4: What is the best way to purify this compound?
A4: Purification of this compound is typically achieved by silica gel column chromatography.[1][2] A common eluent system is a gradient of methanol in dichloromethane or chloroform. The polarity of the eluent can be adjusted based on the separation observed on the TLC plate. It is crucial to ensure the crude product is thoroughly dried before loading it onto the column.
Q5: The N4-acetyl group seems to be unstable during subsequent reactions or purification. How can this be prevented?
A5: The N4-acetyl group can be labile under certain conditions. To prevent its removal:
-
Avoid Strong Basic Conditions: The acetyl group can be cleaved by strong bases. During subsequent steps, such as deprotection of other protecting groups in oligonucleotide synthesis, milder basic conditions should be employed. For example, the use of N4-acetyl protection is often preferred over N4-benzoyl protection in protocols that utilize faster and milder deprotection strategies.[3]
-
Control pH during Workup: During the aqueous workup of the acetylation reaction, ensure the pH does not become strongly basic.
-
Careful Handling during Oligonucleotide Synthesis: In the context of solid-phase oligonucleotide synthesis, deprotection conditions must be carefully chosen to be compatible with the N4-acetyl group.[4]
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of N4-acyl-2'-deoxycytidines under various conditions. Note that yields can vary depending on the specific acyl group and reaction scale.
| Acylating Agent | Solvent | Temperature | Reaction Time | Yield of N4-acyl-2'-deoxycytidine | Reference |
| Activated ester of carboxylic acid | DMF | 25-30 °C | 24-48 h | 40-84% | [1] |
| Acetic Anhydride | Pyridine | Room Temp. | Monitored by TLC | Not specified | [3] |
Experimental Protocols
Protocol 1: General N4-Acetylation of 2'-deoxycytidine[3]
This protocol describes a general method for the N4-acetylation of 2'-deoxycytidine using acetic anhydride.
Materials:
-
2'-deoxycytidine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane and Methanol)
Procedure:
-
Suspend 2'-deoxycytidine in anhydrous pyridine.
-
Add an excess of acetic anhydride to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting this compound by silica gel column chromatography.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 3,N4-etheno, 3,N4-ethano, and 3-(2-hydroxyethyl) derivatives of 2'-deoxycytidine and their incorporation into oligomeric DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of N4-Acetyl-2'-deoxycytidine in primary cells.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with N4-Acetyl-2'-deoxycytidine (Ac-dC) in primary cell cultures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (Ac-dC) and what is its primary mechanism of action?
A1: this compound (Ac-dC) is a modified nucleoside, an analog of the natural deoxycytidine.[1] Its primary mechanism of action is the inhibition of DNA synthesis.[2] After intracellular phosphorylation to its triphosphate form, Ac-dC can be incorporated into elongating DNA strands by DNA polymerases.[3][4] This incorporation can lead to the termination of DNA replication and interfere with DNA repair mechanisms, ultimately inducing cell cycle arrest and apoptosis (cell death).[2] It is also explored for its role in epigenetic modifications.[1]
Q2: Why do primary cells exhibit higher sensitivity to Ac-dC compared to immortalized cell lines?
A2: Primary cells are generally more sensitive to DNA-damaging agents and antimetabolites like Ac-dC for several reasons. They often have more stringent cell cycle checkpoints and a more robust DNA damage response system. Disruption of DNA synthesis can more readily trigger apoptosis in these cells as a protective measure against genomic instability. Furthermore, primary cells have a finite lifespan and may have different metabolic and proliferative rates compared to cancer-derived or immortalized cell lines, which can influence the uptake and processing of nucleoside analogs.
Q3: What are the expected cytotoxic effects of Ac-dC on primary cells?
A3: The cytotoxic effects of Ac-dC can manifest as:
-
Reduced Cell Viability: A decrease in the number of living, metabolically active cells.
-
Inhibition of Cell Proliferation: A slowdown or complete halt of cell division.
-
Induction of Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.
-
Changes in Cell Morphology: Cells may appear rounded, detached from the culture surface, or fragmented.
Q4: How does the acetyl group at the N4 position affect the compound's activity and toxicity?
A4: The N4-acetyl group on the cytosine base can alter several properties of the deoxycytidine molecule. It can influence the molecule's solubility, membrane permeability, and interaction with transport proteins. Additionally, it may affect the efficiency of its intracellular phosphorylation and subsequent incorporation into DNA by polymerases.[3] The modification can also protect the molecule from deamination. N4-acetylcytidine is a naturally occurring modification in some RNAs, where it plays a role in stability and function.[5] The presence of this group in a deoxy- form for DNA incorporation is a key aspect of its function as a research tool and potential therapeutic.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered when using Ac-dC in primary cell cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Cytotoxicity/Complete Cell Death at Low Concentrations | 1. High Sensitivity of Primary Cell Type: Some primary cells (e.g., hematopoietic stem cells, neurons) are inherently more sensitive to DNA synthesis inhibitors. 2. Incorrect Concentration: Calculation error or use of a concentration range appropriate for more robust cancer cell lines. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve Ac-dC can be toxic.[6] | 1. Perform a Dose-Response Curve: Start with a very low concentration range (e.g., nanomolar) and titrate up to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type. 2. Reduce Exposure Time: Limit the duration of treatment. A time-course experiment (e.g., 6, 12, 24, 48 hours) can identify a window where the desired effect is observed without excessive cell death. 3. Verify Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.5% for DMSO).[6] Include a vehicle-only control in your experiments. |
| High Variability in Cytotoxicity Results Between Experiments | 1. Inconsistent Cell Health/Density: Cells seeded at different confluencies or in poor health will respond differently.[6] 2. Compound Instability: Ac-dC, like other nucleoside analogs, may be unstable in aqueous solutions over time.[7] 3. Inaccurate Pipetting/Dilutions: Errors in preparing serial dilutions. 4. Edge Effects in Multi-Well Plates: Evaporation in outer wells can concentrate the compound.[6] | 1. Standardize Seeding Density: Use a consistent number of viable cells for each experiment and ensure they are in the logarithmic growth phase.[6] 2. Prepare Fresh Solutions: Prepare Ac-dC dilutions fresh for each experiment from a frozen stock.[7] 3. Calibrate Pipettes: Regularly check and calibrate pipettes for accuracy. 4. Plate Layout: Avoid using the outer wells of 96-well plates for critical experimental samples. Fill them with sterile media or PBS to minimize evaporation.[6] |
| No Observable Cytotoxicity, Even at High Concentrations | 1. Compound Inactivity: Degradation of the Ac-dC stock. 2. Low Proliferation Rate of Primary Cells: Non-proliferating or slowly-dividing cells will not incorporate the nucleoside analog into new DNA, thus showing resistance. 3. Cell Type Resistance: The specific primary cells may have efficient drug efflux pumps or metabolic pathways that inactivate the compound. | 1. Check Compound Quality: Verify the purity and integrity of your Ac-dC stock. If possible, test it on a sensitive, rapidly dividing positive control cell line. 2. Assess Cell Proliferation: Confirm that your primary cells are actively dividing using methods like Ki-67 staining or a BrdU incorporation assay. Ac-dC's toxicity is often proliferation-dependent. 3. Increase Exposure Time: For slowly-dividing cells, a longer incubation period may be necessary for the compound to be incorporated during DNA synthesis. |
Section 3: Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) and allow them to adhere and stabilize for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of Ac-dC in fresh culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Ac-dC. Include a "vehicle-only" control and an "untreated" control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture and treat primary cells with Ac-dC as described above in 6-well plates or T-25 flasks.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE) to minimize membrane damage. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Section 4: Visualizations
Diagram 1: Ac-dC Mechanism of Action Workflow
Caption: Workflow of Ac-dC from cellular uptake to apoptosis induction.
Diagram 2: Troubleshooting Logic for High Cytotoxicity
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Enzymatic Assays Involving N4-Acetyl-2'-deoxycytidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enzymatic assays involving N4-Acetyl-2'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in enzymatic assays?
This compound (ac4dC) is a modified pyrimidine 2'-deoxyribonucleoside.[1] In enzymatic assays, it primarily serves as a substrate for various DNA polymerases or as an inhibitor of DNA synthesis.[2][3] Its unique acetyl group at the N4 position allows for the study of enzymes that recognize or process modified nucleotides, which is relevant in fields like epigenetics and drug development.
Q2: What are the key solubility and stability characteristics of this compound I should be aware of?
Proper handling of this compound is critical for reproducible results. Key characteristics include:
-
Solubility: While the related compound N4-acetylcytidine has a solubility of approximately 2 mg/mL in PBS (pH 7.2)[4], derivatives like NPEOC-DAC (an N4 derivative of decitabine) have very low solubility in water and often require dissolution in an organic solvent like DMSO.[5] It is recommended to first prepare a stock solution in a suitable organic solvent.
-
Stability: Aqueous solutions of similar acetylated nucleosides are not recommended for storage for more than one day.[4] For consistent results, it is best to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. Long-term storage should be at -20°C as a solid or in an anhydrous organic solvent.[2][6]
Q3: How should I prepare my this compound stock and working solutions?
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving the solid this compound in an appropriate solvent like DMSO.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles, which can damage the compound.[7]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it into the final assay buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%) and consistent across all experimental conditions to prevent it from affecting enzyme activity.
Troubleshooting Guide
This guide addresses common problems encountered during enzymatic assays with this compound.
Problem 1: Low or No Signal Detected in the Assay
Q: I am not seeing any enzymatic activity or signal. What are the potential causes and how can I fix it?
A: This issue can arise from several factors related to reagents, enzyme activity, or the assay protocol itself.
-
Degraded Reagents: this compound can be unstable in aqueous solutions.[4] Always use freshly prepared working solutions. Similarly, co-substrates like ATP or other nucleotides are prone to degradation.
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Verify its activity using a known, validated positive control substrate before testing with this compound.
-
Suboptimal Assay Conditions: The buffer pH, ionic strength, and temperature can significantly impact enzyme activity. Optimize these parameters systematically.[8]
-
Incorrect Wavelength Reading: Double-check that the plate reader is set to the correct wavelength for your detection method as specified in your assay protocol.[7]
Problem 2: High Variability Between Replicate Wells
Q: My results are inconsistent across replicates. What could be causing this variability?
A: High variability is often due to technical inconsistencies during the assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.[9] Ensure your pipettes are calibrated and use a master mix for the reaction components to minimize pipetting steps.[7]
-
Incomplete Mixing: Ensure all components are thoroughly mixed in each well without creating bubbles.
-
Temperature Gradients: An uneven temperature across the incubation plate can lead to different reaction rates in different wells. Ensure the plate is incubated in a calibrated instrument that provides uniform temperature.
-
Compound Precipitation: Given the potentially low aqueous solubility, visually inspect the wells under a microscope for any signs of compound precipitation, which would lead to an inaccurate effective concentration.
Problem 3: Unexpected or Non-Linear Results
Q: My standard curve is not linear, or my results do not follow the expected kinetic model. What should I investigate?
A: Non-linear or unexpected results can point to issues with substrate/enzyme concentrations or assay interference.
-
Substrate/Enzyme Concentration: Ensure the substrate concentration range is appropriate for determining the kinetic parameters (e.g., Km).[10] You may need to adjust the enzyme concentration to ensure the reaction rate is linear over the measurement period.[10]
-
Assay Interference: The this compound compound itself or the solvent (e.g., DMSO) might interfere with your detection method (e.g., fluorescence quenching or absorbance). Run controls containing the compound without the enzyme to test for interference.
-
Reaction Not at Initial Rate: Ensure you are measuring the initial velocity of the reaction. If the reaction proceeds for too long, substrate depletion or product inhibition can cause the rate to decrease, leading to non-linearity.
Data and Protocols
Summary of this compound Properties
| Property | Value | Source(s) |
| Molecular Formula | C11H15N3O5 | [1][2][6] |
| Molecular Weight | ~269.26 g/mol | [1][2][6] |
| Appearance | Solid | [4] |
| Storage (Solid) | -20°C, protected from light | [2][6] |
| Storage (Solution) | -20°C (in anhydrous solvent); aqueous solutions are not recommended for storage >1 day | [4][6] |
| Common Solvents | DMSO | [4][5] |
General Protocol: DNA Polymerase Assay with this compound Triphosphate (ac4dCTP)
This protocol outlines a general method for assessing the incorporation of ac4dCTP by a DNA polymerase. Note: All concentrations and conditions should be optimized for the specific enzyme and template being used.
-
Template-Primer Preparation:
-
Anneal a DNA primer to a complementary template strand. A common ratio is 1:1.5 (template:primer).
-
Incubate the mixture at 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix on ice containing the following components (example volumes for a 50 µL reaction):
Component Stock Conc. Final Conc. Volume Nuclease-Free Water - - Up to 50 µL Reaction Buffer (10x) 10x 1x 5 µL dNTP Mix (without dCTP) 10 mM each 200 µM each 1 µL ac4dCTP or dCTP (control) 10 mM 200 µM 1 µL Annealed Template/Primer 1 µM 20 nM 1 µL | DNA Polymerase | 1 U/µL | 0.02 U/µL | 1 µL |
-
-
Reaction Execution:
-
Dispense the master mix into reaction tubes or a multi-well plate.
-
Initiate the reaction by adding the enzyme last.
-
Incubate at the optimal temperature for the specific DNA polymerase (e.g., 37°C for Klenow Fragment, 72°C for Taq).
-
-
Detection and Analysis:
-
Stop the reaction at various time points by adding an equal volume of a stop solution (e.g., formamide with EDTA).
-
Analyze the products using an appropriate method, such as gel electrophoresis (denaturing PAGE), fluorescence-based detection (if using a labeled primer), or LC-MS.
-
Quantify the amount of product formed to determine the enzyme's activity with ac4dCTP compared to the natural dCTP.
-
Visual Guides
Caption: A logical workflow for troubleshooting common enzymatic assay issues.
Caption: A standard experimental workflow for a polymerase assay.
References
- 1. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 3. academic.oup.com [academic.oup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Negative controls for experiments with N4-Acetyl-2'-deoxycytidine.
Welcome to the technical support center for N4-Acetyl-2'-deoxycytidine (dC4Ac). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this modified nucleoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dC4Ac) and what is its primary mechanism of action?
A1: this compound (dC4Ac) is a modified pyrimidine 2'-deoxyribonucleoside.[1] Its primary mechanism of action is as a DNA synthesis inhibitor.[2] It can be incorporated into DNA during replication and is thought to influence DNA methylation patterns, which can have significant implications in epigenetics and cancer research.[3]
Q2: What are the main research applications for dC4Ac?
A2: dC4Ac is utilized in several research areas, including:
-
Anticancer Research: Due to its ability to inhibit DNA synthesis and potentially alter DNA methylation, it is studied for its antitumor activity.[4]
-
Antiviral Research: It has been investigated for its potential in developing antiviral therapies.
-
Epigenetics: Researchers use dC4Ac to explore the impact of epigenetic modifications on gene expression.[3]
Q3: What is the appropriate negative control for experiments involving dC4Ac?
A3: The most appropriate negative control for experiments with dC4Ac is the unmodified version of the nucleoside, 2'-deoxycytidine (dC) . Using dC as a control allows researchers to distinguish between the effects caused by the acetyl group at the N4 position and the general effects of introducing a deoxycytidine analog into the experimental system. This is crucial for attributing observed biological activities specifically to the N4-acetylation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Media | - Exceeding solubility limit in aqueous media.- "Salting out" effect upon dilution from a high-concentration organic stock (e.g., DMSO).- Temperature-dependent precipitation. | - Prepare a higher concentration stock solution in DMSO to minimize the final volume added to the media.- Add the DMSO stock solution to pre-warmed (37°C) culture media slowly while gently vortexing or swirling.[5]- Perform serial dilutions in the culture medium to gradually decrease the solvent concentration.[6]- Ensure the final DMSO concentration in the culture medium is below 0.5% and include a vehicle-only control.[5][7] |
| Inconsistent or No Biological Effect | - Degradation of the compound in solution.- Incorrect final concentration.- Low cellular uptake. | - Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.- Verify the calculations for your dilutions.- Confirm the expression of nucleoside transporters in your cell line, as they are crucial for uptake. |
| High Background or Off-Target Effects | - Non-specific binding or activity.- Effects of the solvent (e.g., DMSO) at higher concentrations. | - Use the lowest effective concentration of dC4Ac, determined through a dose-response experiment.- Always include a vehicle control (media with the same final concentration of DMSO) to account for solvent effects.[7]- Use unmodified 2'-deoxycytidine as a specific negative control to ensure the observed effects are due to the N4-acetyl group. |
| Cell Viability Assay Variability | - Uneven cell seeding.- Interference of the compound with the assay reagents.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Run a control with dC4Ac in cell-free media to check for direct reaction with the viability dye (e.g., MTT, resazurin).- To minimize edge effects, do not use the outer wells of the plate for experimental conditions; instead, fill them with sterile media or PBS. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound (dC4Ac)
-
2'-deoxycytidine (dC) as a negative control
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of dC4Ac and dC in DMSO. From these stocks, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions (dC4Ac, dC, and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to determine the effect of dC4Ac on cell cycle progression.
Materials:
-
This compound (dC4Ac)
-
2'-deoxycytidine (dC) as a negative control
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with dC4Ac, dC, or vehicle control at desired concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS, and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Quantitative Data
Table 1: Representative IC50 Values of 5-aza-2'-deoxycytidine (a related deoxycytidine analog) in various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| TF-1 | Erythroleukemia | < 0.05 |
| U937 | Histiocytic lymphoma | < 0.05 |
| Raji | Burkitt's lymphoma | < 0.05 |
| HEL | Erythroleukemia | < 0.05 |
| ML-1 | Myeloid leukemia | 0.05 - 0.4 |
| HL-60 | Promyelocytic leukemia | 0.05 - 0.4 |
| K562 | Chronic myeloid leukemia | 0.05 - 0.4 |
| SW48 | Colorectal adenocarcinoma | 0.05 - 0.4 |
| Jurkat | T-cell leukemia | > 2 |
| MOLT4 | T-cell leukemia | > 2 |
| PC3 | Prostate cancer | > 2 |
| DU145 | Prostate cancer | > 2 |
Data adapted from: Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines.[6]
Visualizations
Experimental Workflow for Comparing dC4Ac and Negative Control
Putative Signaling Pathway: dC4Ac and the p53-Mediated Cell Cycle Arrest
This compound, as a DNA synthesis inhibitor and potential DNA methyltransferase inhibitor, may induce a DNA damage response. A key pathway activated by DNA damage is the p53 signaling pathway, leading to cell cycle arrest and apoptosis. The following diagram illustrates this putative mechanism.
References
- 1. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of N4-Acetyl-2'-deoxycytidine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of N4-Acetyl-2'-deoxycytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (Ac-dC) is a modified nucleoside, a derivative of 2'-deoxycytidine.[1] It is primarily used in the synthesis of oligonucleotides, serving as a protected building block for cytidine.[2][3] The acetyl group protects the exocyclic amine of deoxycytidine during the automated solid-phase synthesis of DNA and RNA strands.[2][3] This protection is crucial for preventing unwanted side reactions during the oligonucleotide chain elongation. Ac-dC is favored in many applications for its rapid and mild deprotection conditions, which helps in preserving the integrity of sensitive modifications within the oligonucleotide sequence.[3] It is also utilized in research focused on antiviral therapies and in studies of gene expression and regulation.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is generally between +2°C to +8°C.[4][5][6] For long-term storage of stock solutions, -20°C for up to one month or -80°C for up to six months is recommended, with protection from light.[7] It is also advised to keep it away from incompatible substances such as strong oxidizing agents.[4]
Q3: What are the typical purity specifications for this compound?
A3: The typical purity of commercially available this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][4] Maintaining high purity is critical for its successful application in oligonucleotide synthesis, as impurities can lead to failed syntheses or the incorporation of incorrect bases.
Q4: What analytical methods are used to assess the quality and purity of this compound?
A4: Several analytical techniques are employed to ensure the quality and purity of this compound. The most common method is High-Performance Liquid Chromatography (HPLC) for purity assessment.[1][4] Other techniques that can be used for characterization include:
-
Mass Spectrometry (MS): To confirm the molecular weight.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of the acetyl group.
-
Melting Point: To check for the presence of impurities.[1]
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Purity
Symptoms:
-
HPLC analysis shows significant differences in the purity of this compound between different production lots.
-
Inconsistent performance in downstream applications, such as oligonucleotide synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Acetylation Reaction: The N4-acetylation of 2'-deoxycytidine may not have gone to completion, leaving unreacted starting material. | Monitor the reaction progress closely using Thin-Layer Chromatography (TLC).[2] Ensure the use of a sufficient excess of acetic anhydride and an appropriate solvent like pyridine.[2] |
| Inefficient Purification: The purification step, typically silica gel chromatography, may not be effectively removing byproducts and unreacted reagents. | Optimize the silica gel chromatography protocol. This includes selecting an appropriate solvent system for elution and carefully monitoring fractions.[2] Consider recrystallization as an additional purification step. |
| Degradation During Storage or Handling: The compound may be degrading due to improper storage conditions (e.g., exposure to moisture or high temperatures). | Strictly adhere to the recommended storage conditions (2-8°C in a dry, well-ventilated area).[4][5][6] Avoid repeated freeze-thaw cycles of solutions. |
| Inconsistent Raw Material Quality: Variability in the quality of the starting material, 2'-deoxycytidine, can lead to inconsistencies in the final product. | Qualify vendors and establish stringent quality control checks for incoming raw materials. |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Appearance of unexpected peaks in the HPLC chromatogram.
-
Discoloration of the solid product (expected to be a white to off-white powder).[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Side Reactions During Synthesis: Unwanted side reactions can occur during the acetylation process, leading to the formation of impurities. | Control the reaction temperature and ensure an inert atmosphere if necessary.[2] Use high-purity reagents and solvents. |
| Residual Solvents: Solvents used during synthesis or purification may not be completely removed during the drying process. | Implement a robust drying procedure, such as drying under high vacuum. Use Gas Chromatography (GC) to test for residual solvents. |
| Hydrolysis of the Acetyl Group: The acetyl protecting group can be labile under certain conditions, leading to the formation of 2'-deoxycytidine. | Avoid exposure to strong acids or bases during workup and purification.[9] Ensure the final product is stored in a dry environment. |
Data Presentation
Table 1: Example of Batch-to-Batch Variability Analysis of this compound
| Batch Number | Purity by HPLC (%) | Melting Point (°C) | Appearance |
| Batch A | 99.2 | 155-157 | White powder |
| Batch B | 97.5 | 152-156 | Off-white powder |
| Batch C | 99.5 | 156-158 | White powder |
| Specification | ≥98.0 | 154-161 [1] | White to off-white powder [1] |
Experimental Protocols
Protocol 1: N4-Acetylation of 2'-deoxycytidine
This protocol is a generalized procedure based on common organic synthesis methods for nucleoside modification.
Materials:
-
2'-deoxycytidine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Suspend 2'-deoxycytidine in anhydrous pyridine.
-
Add an excess of acetic anhydride to the suspension at room temperature.[2]
-
Stir the reaction mixture and monitor its completion using Thin-Layer Chromatography (TLC).[2]
-
Once the reaction is complete, quench the reaction by adding methanol.[2]
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel chromatography to obtain this compound.[2]
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Instrument:
-
HPLC system with a UV detector
Column:
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of water and acetonitrile is typically used. The exact gradient will depend on the specific column and system.
Detection:
-
UV detection at a wavelength of approximately 260 nm.
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water/acetonitrile mixture).
-
Prepare a sample solution of the batch to be tested at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of this compound.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
Visualizations
Caption: Experimental workflow for the synthesis and quality control of this compound.
Caption: Troubleshooting decision tree for high batch-to-batch purity variability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. This compound, 50 g, CAS No. 32909-05-0 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 6. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
A Comparative Analysis of N4-Acetyl-2'-deoxycytidine and 5-Azacytidine in Epigenetic Modification and Cancer Therapy
A comprehensive comparison between N4-Acetyl-2'-deoxycytidine and the established epigenetic drug 5-Azacytidine is currently hampered by a significant lack of publicly available preclinical and clinical data for this compound. While 5-Azacytidine is a well-characterized DNA methyltransferase inhibitor with extensive documentation of its efficacy and mechanism of action, information regarding the biological activity of this compound is sparse and largely descriptive.
This guide provides a detailed overview of the known properties of 5-Azacytidine, including its mechanism of action, experimental data on its efficacy, and relevant protocols. The limited information available for this compound is also presented to highlight the current knowledge gap and underscore the need for further research to enable a meaningful comparison.
5-Azacytidine: A Potent Hypomethylating Agent
5-Azacytidine (also known as azacitidine) is a nucleoside analog of cytidine that has been extensively studied and is clinically approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1] Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation (hypomethylation) and the re-expression of silenced tumor suppressor genes.[1]
Mechanism of Action
5-Azacytidine is a prodrug that requires intracellular phosphorylation to its active triphosphate form. It is incorporated into both RNA and DNA.[2] Its incorporation into DNA is crucial for its hypomethylating effect. When incorporated into a DNA strand, 5-Azacytidine covalently traps DNMTs, leading to their degradation and a subsequent passive demethylation of the genome during DNA replication.[1] At higher doses, 5-Azacytidine also exhibits direct cytotoxicity.
Caption: Mechanism of action of 5-Azacytidine.
Efficacy and Cytotoxicity
The cytotoxic effects of 5-Azacytidine and its deoxy-analog, 5-aza-2'-deoxycytidine (decitabine), have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potency.
| Cell Line | Compound | IC50 (µM) | Exposure Time | Reference |
| HL-60 (AML) | 5-Azacytidine | 0.5 | 24 hours | [2] |
| T24 (Bladder Cancer) | 5-Azacytidine | 30 | 24 hours | [2] |
| Caco-2 (Colon Cancer) | 5-aza-2'-deoxycytidine | ~5 | Not Specified | [3] |
| A(T1)C1-3 (Fibrosarcoma) | 5-aza-2'-deoxycytidine | ~0.04 (0.01 µg/ml) | 24 hours | [4] |
Experimental Protocols
Cell Viability (MTT) Assay:
To determine the cytotoxic effects of 5-Azacytidine, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of 5-Azacytidine or a vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[3]
Apoptosis Assay (Annexin V/PI Staining):
Apoptosis induction by 5-Azacytidine can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Cells are treated with 5-Azacytidine at the desired concentrations and for the specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected.
-
Staining: Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Caption: Workflow for assessing apoptosis.
This compound: An Enigmatic Cytidine Analog
One vendor's description states that this compound is a "purine nucleoside analog," which is chemically incorrect as the name clearly indicates it is a derivative of the pyrimidine nucleoside, deoxycytidine.[7] This highlights the inconsistencies and lack of rigorous scientific validation in the available information.
A study on a related but different molecule, N4-acetylcytidine (ac4C), which is a modification found in RNA, has been published.[8][9] Additionally, research exists on a prodrug of decitabine with a modification at the N4 position of the azacytidine ring.[1] However, these studies do not provide direct evidence for the efficacy or mechanism of action of this compound itself.
The absence of IC50 values, data from cytotoxicity assays, or studies on its effects on DNA methylation and gene expression makes a direct and objective comparison with 5-Azacytidine impossible at this time.
Future Directions
To facilitate a meaningful comparison and to understand the potential of this compound as a therapeutic agent, rigorous preclinical studies are essential. Future research should focus on:
-
Determining the IC50 values in a panel of cancer cell lines to quantify its cytotoxic potential.
-
Investigating its precise mechanism of action , including its effects on ribonucleotide reductase and DNA synthesis.
-
Evaluating its impact on DNA methylation and gene expression profiles.
-
Conducting head-to-head in vitro and in vivo studies comparing its efficacy and toxicity with 5-Azacytidine and other established epigenetic drugs.
Until such data becomes available, this compound remains a compound of theoretical interest with unproven efficacy. Researchers, scientists, and drug development professionals should exercise caution when considering this compound and rely on the extensive and well-validated data available for established drugs like 5-Azacytidine.
References
- 1. 2’-Deoxy-N4-[2-(4-nitrophenyl) ethoxycarbonyl]-5-azacytidine: a novel inhibitor of DNA methyltransferase that requires activation by human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 3. Investigation of the Effect of 5-Aza-2’-Deoxycytidine in Comparison to and in Combination with Trichostatin A on p16INK4a, p14ARF, p15INK4b Gene Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic and biochemical effects of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 6. chemimpex.com [chemimpex.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetyl-2'-deoxycytidine vs. 2'-deoxycytidine: A Comparative Guide to DNA Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified nucleosides into DNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Among these modifications, N4-acetyl-2'-deoxycytidine (ac4dC) presents a subtle yet significant alteration to the canonical 2'-deoxycytidine (dC). This guide provides an objective comparison of their performance in DNA stability assays, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate building block for their applications.
Executive Summary
This compound introduces an acetyl group to the exocyclic amine of the cytosine base. This modification has been shown to influence the thermal stability of DNA duplexes. While extensive comparative data in a DNA context is still emerging, studies involving the analogous RNA modification (N4-acetylcytidine, ac4C) and preliminary DNA studies indicate a stabilizing effect. This guide will delve into the available quantitative data and the experimental methodologies used to assess these differences in stability.
Data Presentation: Quantitative Comparison
The primary measure of DNA duplex stability is the melting temperature (Tm), the temperature at which half of the DNA strands are in a double-helical state and half are in a single-stranded state. A higher Tm indicates greater stability.
| Nucleoside Modification | Context | Change in Melting Temperature (ΔTm) vs. Unmodified dC | Reference |
| This compound (ac4dC) | Polyuridine DNA duplex | +0.4 °C | [1] |
| N4-acetylcytidine (ac4C) | RNA duplex (fully complementary) | +1.7 °C | [1] |
| N4-acetylcytidine (ac4C) | RNA duplex (near G•U wobble) | +3.1 °C | [2] |
| N4-acetylcytidine (ac4C) | tRNA hairpin | +8.2 °C | [1] |
Note: The data for ac4dC in a DNA context is limited. The majority of the stabilizing effects have been characterized for the corresponding RNA modification, ac4C, where the stabilization is more pronounced and context-dependent.
Key Experiments and Methodologies
Thermal Melting (Tm) Analysis
Thermal melting analysis is the most common method for assessing the thermodynamic stability of a DNA duplex. It involves monitoring the absorbance of UV light by a DNA solution as the temperature is increased.
Experimental Protocol:
-
Oligonucleotide Synthesis and Purification: Synthesize two complementary DNA oligonucleotides, one containing the standard 2'-deoxycytidine and the other with this compound at a specific position. The unmodified complementary strand remains the same for both experiments. Purify all oligonucleotides by HPLC to ensure high purity.
-
Duplex Formation: Anneal the modified and unmodified strands with their complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Place the DNA duplex solutions in quartz cuvettes.
-
Melting Curve Acquisition: Heat the samples at a controlled rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
Data Acquisition: Continuously monitor the absorbance at 260 nm. As the DNA duplex denatures into single strands, the absorbance will increase (hyperchromic effect).
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This is determined by finding the midpoint of the transition in the melting curve, often by taking the first derivative of the curve.[3]
References
In Vivo Validation of N4-Acetyl-2'-deoxycytidine's Anticancer Potential: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo anticancer activity of N4-Acetyl-2'-deoxycytidine and its alternatives. This guide provides a comparative analysis of experimental data, detailed protocols, and insights into the underlying signaling pathways.
While direct in vivo studies validating the anticancer activity of this compound are not extensively documented in publicly available literature, its biological relevance is strongly linked to the burgeoning field of epitranscriptomics, specifically N4-acetylcytidine (ac4C) RNA modification. This modification is catalyzed by N-acetyltransferase 10 (NAT10), an enzyme implicated in various cancers.[1][2] Inhibition of NAT10 has emerged as a promising strategy to suppress tumor growth, providing a proxy for understanding the potential in vivo effects of modulating ac4C levels.[3][4][5][6][7]
This guide compares the in vivo anticancer effects observed with NAT10 inhibition to those of well-established cytidine analogue chemotherapeutics: Gemcitabine, Cytarabine (Ara-C), and the newer agent, 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC).
Comparative Efficacy of Cytidine Analogues and NAT10 Inhibition in Preclinical Models
The following tables summarize the in vivo anticancer activity of NAT10 inhibitors and other key cytidine analogues across various cancer models.
| Compound/Target | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| Remodelin (NAT10 Inhibitor) | Prostate Cancer (PC-3 Xenograft) | 2 mg/kg or 20 mg/kg, every two days for 4 weeks | Significant reduction in tumor growth, with the high-dose group showing smaller tumor weight. | [4] |
| Remodelin (NAT10 Inhibitor) | Non-Small Cell Lung Cancer (Xenograft) | Not specified | Attenuated NSCLC proliferation, invasion, and migration. | [5] |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDX) | 100 mg/kg, once or twice weekly | Initial tumor response followed by regrowth, leading to resistance. | [8][9] |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma (PDX) | 100 mg/kg, IP on days 0, 3, 6, 9 | Tumor volume reduction. | [10] |
| Cytarabine (Ara-C) | Acute Myeloid Leukemia (Mouse Model) | 50 mg/kg, intraperitoneally on days 15-21 (in combination) | Part of a combination therapy for leukemia. | [11] |
| 5-Aza-4'-thio-2'-deoxycytidine (Aza-TdC) | Lung Tumor Xenografts (NCI-H23) | Not specified | Effective in inducing growth inhibition. | [12] |
| 5-Aza-2'-deoxycytidine (5-AzaD) | Head and Neck Squamous Cell Carcinoma (FaDu Xenograft) | Not specified | Suppressed tumor growth through inhibition of proliferation and induction of apoptosis. | [13] |
| 5-aza-2'-deoxycytidine (5-Aza-CdR) | Papillary Thyroid Carcinoma (TPC-1 Xenograft) | 1 µg/g, intraperitoneally every 2 days for 4 weeks | 45.38% tumor inhibition rate; reduced tumor volume and weight. | [14] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of these compounds is mediated through distinct but sometimes overlapping signaling pathways.
This compound and NAT10 Inhibition
N4-acetylcytidine (ac4C) is an RNA modification that can impact mRNA stability and translation.[1] The enzyme NAT10 is the primary writer of this modification.[2] In cancer, elevated NAT10 expression is often observed and correlates with poor prognosis.[15] Inhibiting NAT10 is thought to exert its anticancer effects by modulating the expression of key oncogenes.
Gemcitabine and Cytarabine
Gemcitabine and Cytarabine are nucleoside analogues that, once phosphorylated to their active triphosphate forms, are incorporated into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are generalized protocols based on the cited literature for xenograft studies.
General Xenograft Tumor Model Protocol
This protocol outlines the fundamental steps for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft model.
Materials and Methods:
-
Cell Lines: Appropriate human cancer cell lines (e.g., PC-3 for prostate cancer, FaDu for head and neck cancer).[4][13]
-
Animals: Immunocompromised mice (e.g., nude or NSG mice) are typically used for xenograft studies.[16][17]
-
Drug Formulation: The test compound is formulated in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, intravenous, or oral).
-
Procedure:
-
Cancer cells are cultured and harvested.
-
A specific number of cells (e.g., 1x10^6) are injected subcutaneously into the flank of each mouse.[11]
-
Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[18]
-
Mice are then randomized into control and treatment groups.
-
The test compound or vehicle is administered according to the specified dosing schedule.[10][19]
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, Western blotting).[14]
-
Conclusion
While direct in vivo evidence for the anticancer activity of this compound is still emerging, the investigation of NAT10 inhibitors provides a strong rationale for its potential efficacy. The comparative data presented in this guide positions the modulation of ac4C RNA modification as a novel therapeutic strategy alongside established cytidine analogues like Gemcitabine and Cytarabine. Further preclinical studies are warranted to directly assess the in vivo antitumor effects, pharmacokinetics, and toxicity profile of this compound to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of N-Acetyltransferase 10 Suppresses the Progression of Prostate Cancer through Regulation of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remodelin delays non-small cell lung cancer progression by inhibiting NAT10 via the EMT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. plos.figshare.com [plos.figshare.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. 5-Aza-4′-thio-2′-deoxycytidine, a New Orally Bioavailable Nontoxic “Best-in-Class”: DNA Methyltransferase 1–Depleting Agent in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-aza-2'-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibitory effect of 5-aza-2'-deoxycytidine on xenograft tumor of human thyroid carcinoma in nude mice and its mechanism [tjyybjb.ac.cn]
- 15. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of Cytidine Deaminase on Antitumor Activity of 2′-Deoxycytidine Analogs In Vitro and In Vivo | CoLab [colab.ws]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Comparative analysis of different nucleoside analogs for antiviral screening.
A Comparative Analysis of Nucleoside Analogs for Antiviral Screening
This guide provides a comprehensive comparative analysis of various nucleoside analogs, a cornerstone in antiviral therapy. These compounds, which mimic natural nucleosides, effectively disrupt viral replication. This document delves into their mechanisms of action, presents quantitative efficacy data, and details the experimental protocols for key antiviral assays to aid researchers in their screening efforts.
Mechanism of Action: A Vicious Cycle of Deception
Nucleoside analogs primarily act by inhibiting viral polymerases, the enzymes responsible for replicating the virus's genetic material. As prodrugs, they are administered in an inactive form and must be phosphorylated within the host cell to their active triphosphate form.[1] This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA strand. Once incorporated, they can terminate the chain elongation process, a mechanism employed by drugs like Zidovudine (AZT) and Acyclovir.[2] Alternatively, some analogs, like Favipiravir, can cause "lethal mutagenesis," where they are incorporated into the viral genome and induce mutations that render the virus non-viable.[3] Remdesivir, on the other hand, acts as a delayed chain terminator.[4]
Diagram 1: General Mechanism of Action of Nucleoside Analogs
References
- 1. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of N4-Acetyl-2'-deoxycytidine's Effect on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N4-Acetyl-2'-deoxycytidine (dacC) and its alternatives in modulating gene expression. While direct quantitative data on the effects of dacC on global gene expression is currently limited in publicly available literature, this guide summarizes the known mechanisms of dacC and presents a comparative analysis of established alternatives—5-Azacytidine, Decitabine, and Zebularine—supported by experimental data.
Introduction to this compound (dacC)
This compound is a modified nucleoside analog that has garnered interest for its potential role in epigenetic regulation.[1] Its structural similarity to deoxycytidine allows for its potential incorporation into DNA, where it may influence DNA methylation patterns and, consequently, gene expression.[1] Furthermore, dacC is closely related to N4-acetylcytidine (ac4C), a known RNA modification catalyzed by the N-acetyltransferase 10 (NAT10) enzyme.[2][3][4] This suggests that dacC's impact on gene expression may be multifaceted, potentially involving both DNA and RNA-mediated pathways. The primary proposed mechanism involves the modulation of NAT10 activity, which is known to acetylate RNA, thereby affecting mRNA stability and translation efficiency, ultimately leading to changes in gene expression.[5][6][7][8]
Comparative Analysis of Gene Expression Modulators
This section provides a comparative overview of dacC and its alternatives. Due to the absence of direct, quantitative gene expression data for dacC, we present data from studies on the perturbation of its proposed target, NAT10, as a proxy for its potential effects. This is juxtaposed with experimental data for 5-Azacytidine, Decitabine, and Zebularine.
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative effects of NAT10 inhibition (as an indicator for dacC's potential action) and the alternative compounds on gene expression.
Table 1: Gene Expression Changes Following NAT10 Inhibition
| Cell Line | Method | Number of Differentially Expressed Genes (DEGs) | Selected Downregulated Genes (Fold Change) | Selected Upregulated Genes (Fold Change) | Reference |
| hESCs | RNA-seq | 1538 downregulated, 1872 upregulated | ANP32B (log2FC < -1.0) | GADD45A, GADD45B, CDKN1A, CDKN2A, CASP3, CASP10 (Fold Change > 1.5) | [5] |
| MCF7 | RNA-seq | Not specified | ACSL1, ACSL3, ACSL4, ELOVL6 | Not specified | [6] |
| hESCs | RNA-seq | Not specified | OCT4 (log2FC = -1.70) | Not specified | [7] |
| Colon Cancer Cells | Microarray | Not specified | Not specified | LGR5, CLDN9, MYC, MEX3A | [8] |
Table 2: Gene Expression Changes Induced by 5-Azacytidine
| Cell Line | Method | Treatment | Selected Downregulated Genes (Fold Change) | Selected Upregulated Genes (Fold Change) | Reference |
| A549 (Lung Cancer) | Microarray | 5-Aza + 2 Gy IR | PIM1 (-3.51), BCL3 (-3.57) | Genes in apoptosis pathways | [9] |
| Hepatoma Cell Lines | Microarray | 1 µM 5-AzaC | Genes in metabolism pathways | Genes in cytoskeleton and extracellular matrix pathways | [10] |
| Mouse Inner Ear Stem Cells | RT-PCR | 5-aza | Not specified | Sox2 (4.49), Bmp4 (3.53), Lfng (7.17), Prox1 (10.86), P27kip1 (5.36), Atoh1 (5.74), Myo7a (3.10), Myo6 (1.89), Espn (4.14), Pou4f3 (274.42), Cdh1 (2.50), Krt18 (5.50) | [11] |
Table 3: Gene Expression Changes Induced by Decitabine
| Cell Line/Model | Method | Treatment | Selected Downregulated Genes (Fold Change) | Selected Upregulated Genes (Fold Change) | Reference |
| U2OS (Osteosarcoma) | RNA-seq | 0.01, 0.1, 10 µM DAC | Multiple genes (logFC ≥ -2) | Multiple genes (logFC ≥ 2) | [7] |
| T-cell Lymphoblastic Lymphoma PDX | RNA-seq | Decitabine | MYC pathway genes | 8 commonly hypomethylated and upregulated genes | [2] |
| Acute Myeloid Leukemia | Microarray | Decitabine vs. Cytarabine | - | Top 30 DEGs identified | [12] |
Table 4: Gene Expression Changes Induced by Zebularine
| Cell Line/Model | Method | Treatment | Selected Downregulated Genes (Fold Change) | Selected Upregulated Genes (Fold Change) | Reference |
| MMTV-PyMT Mouse (Breast Cancer) | Microarray | 5 mg/mL in drinking water | Components of Akt, Src, and Ras pathways | 12 hypermethylation-regulated genes (1.5 to 2.4-fold) | [5] |
| Grapevine Cells | RNA-seq | Zebularine | 1209 DEGs (dark) | UFGT, MYBA1 (4-fold average) | [13] |
| T24 Bladder Cancer | Not specified | 30 µM Zebularine | - | p16 | [8] |
Signaling Pathways
The modulation of gene expression by these compounds affects various signaling pathways crucial for cellular function and disease progression.
This compound (via NAT10)
The proposed mechanism of dacC through NAT10 suggests an influence on pathways regulated by RNA acetylation. These include:
-
Wnt/β-catenin Pathway: NAT10 can regulate this pathway, which is critical in development and cancer.
-
p53 Signaling Pathway: Knockdown of NAT10 has been shown to upregulate genes involved in this tumor suppressor pathway.[5]
-
NF-κB Signaling: This pathway, involved in inflammation and immunity, can be influenced by NAT10 activity.
Caption: Proposed signaling cascade for dacC via NAT10.
5-Azacytidine, Decitabine, and Zebularine
These compounds are primarily known as DNA methyltransferase (DNMT) inhibitors. Their mechanism of action involves incorporation into DNA, leading to the depletion of DNMTs and subsequent hypomethylation of DNA. This reactivates tumor suppressor genes and other silenced genes.
Caption: General signaling pathway for DNMT inhibitors.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of these gene expression modulators.
RNA Sequencing (RNA-seq)
RNA-seq is a high-throughput sequencing technique used to profile the entire transcriptome of a cell or tissue.
-
RNA Isolation: Total RNA is extracted from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented into smaller pieces.
-
First-strand cDNA is synthesized using reverse transcriptase and random primers.
-
Second-strand cDNA is synthesized using DNA Polymerase I and RNase H.
-
The resulting cDNA fragments are end-repaired, A-tailed, and ligated with sequencing adapters.
-
PCR amplification is performed to enrich the adapter-ligated cDNA fragments.
-
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are quality-controlled and trimmed.
-
Reads are aligned to a reference genome.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed to identify genes with significant changes in expression between different conditions.
-
References
- 1. References for Microarray Data Analysis [biostat.umn.edu]
- 2. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAT10: An RNA cytidine transferase regulates fatty acid metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. NAT10 mediated mRNA acetylation modification patterns associated with colon cancer progression and microsatellite status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High throughput gene expression profiling: a molecular approach to integrative physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Epitranscriptomic profiling of N4-acetylcytidine-related RNA acetylation in the spinal dorsal horn of rat with cancer-induced bone pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dissecting the oncogenic properties of essential RNA-modifying enzymes: a focus on NAT10 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of N4-Acetyl-2'-deoxycytidine for Ribonucleotide Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ribonucleotide Reductase and Its Inhibition
Ribonucleotide reductase is the sole enzyme responsible for the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair. This function makes it a prime target for the development of anticancer and antiviral therapies. Inhibition of RNR depletes the pool of deoxyribonucleoside triphosphates (dNTPs), leading to the cessation of DNA synthesis and, ultimately, cell death in rapidly proliferating cells.
N4-Acetyl-2'-deoxycytidine is a nucleoside analog that is understood to act as an inhibitor of DNA synthesis by targeting RNR.[1] Similar to other 2'-deoxycytidine analogs, it is presumed that ac4dC requires intracellular phosphorylation to its active diphosphate form (ac4dCDP) to exert its inhibitory effect on RNR.
Mechanism of Action and Comparison with Alternatives
The proposed mechanism of action for this compound involves its conversion to the diphosphate derivative, which then binds to the active site of ribonucleotide reductase, preventing the reduction of natural ribonucleotide substrates. This mechanism is analogous to that of other well-known 2'-substituted deoxycytidine analogs that are potent RNR inhibitors upon phosphorylation.
A direct quantitative comparison of the inhibitory potency of ac4dC with other RNR inhibitors is challenging due to the lack of publicly available IC50 or Ki values for ac4dC. However, a qualitative comparison based on the mechanism of action of other prominent inhibitors is presented below.
Conceptual Comparison of RNR Inhibitors:
| Inhibitor Class | Example(s) | Presumed/Established Mechanism of Action |
| Deoxycytidine Analogs | This compound (ac4dC) , Gemcitabine, Clofarabine | Require intracellular phosphorylation to the diphosphate form. The diphosphate analog then inhibits RNR, often by irreversibly inactivating the enzyme. |
| Hydroxyurea and Analogs | Hydroxyurea, Triapine | Scavenge the tyrosyl free radical in the R2 subunit of RNR, which is essential for the catalytic activity of the enzyme. |
| Thiosemicarbazones | Triapine (also in this class) | Act as potent chelators of the iron required for the generation of the tyrosyl radical in the R2 subunit. |
Quantitative Comparison of Ribonucleotide Reductase Inhibitors
The following table summarizes the inhibitory potency of several well-characterized RNR inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Note: Specific IC50 values for this compound are not currently available in the public domain and would need to be determined experimentally.
| Compound | Target Subunit(s) | IC50 (µM) | Cell Line / System |
| This compound diphosphate | R1 (presumed) | Data not available | - |
| Gemcitabine diphosphate | R1 | ~1.0 | Purified human RNR |
| Clofarabine diphosphate | R1 | ~0.6 | Purified human RNR |
| Hydroxyurea | R2 | ~100 - 1000 | Various cancer cell lines |
| Triapine | R2 | ~0.1 - 1.0 | Various cancer cell lines |
Researchers can use the experimental protocol provided in the following section to determine the IC50 value for this compound diphosphate.
Experimental Protocols
To facilitate the evaluation of this compound and other potential RNR inhibitors, we provide detailed methodologies for a standard in vitro ribonucleotide reductase activity assay.
Protocol 1: In Vitro Ribonucleotide Reductase Activity Assay (Radiometric Method)
This assay measures the conversion of a radiolabeled ribonucleotide substrate (e.g., [³H]CDP) to its corresponding deoxyribonucleotide by purified RNR.
Materials:
-
Purified recombinant human RNR (R1 and R2 subunits)
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA, 10 mM DTT
-
Substrate: [³H]Cytidine diphosphate ([³H]CDP)
-
Allosteric effector: ATP
-
Inhibitor: this compound diphosphate (ac4dCDP) or other test compounds
-
Quenching solution: 1 M perchloric acid
-
Snake venom phosphodiesterase
-
Dowex-1-borate columns
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, purified R1 and R2 subunits, ATP, and varying concentrations of the inhibitor (e.g., ac4dCDP).
-
Initiation: Start the reaction by adding the radiolabeled substrate, [³H]CDP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the quenching solution (1 M perchloric acid).
-
Dephosphorylation: Neutralize the reaction with KOH, centrifuge to remove the precipitate, and treat the supernatant with snake venom phosphodiesterase to convert the product, [³H]dCDP, to [³H]deoxycytidine.
-
Separation: Apply the mixture to a Dowex-1-borate column to separate the unreacted [³H]cytidine from the product, [³H]deoxycytidine.
-
Quantification: Elute the [³H]deoxycytidine, mix with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the amount of product formed in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for evaluating its inhibitory activity.
Caption: Proposed intracellular activation and inhibition of Ribonucleotide Reductase by this compound.
Caption: General experimental workflow for determining the inhibitory activity of a compound against Ribonucleotide Reductase.
References
The Quest for Correlation: Unraveling the In Vitro and In Vivo Profile of N4-Acetyl-2'-deoxycytidine
Despite its classification as a promising nucleoside analog with potential applications in oncology, a comprehensive analysis of publicly available scientific literature reveals a significant gap in the direct in vitro to in vivo correlation (IVIVC) studies for N4-Acetyl-2'-deoxycytidine. While the compound is commercially available for research and is described as an inhibitor of DNA synthesis, detailed quantitative data from preclinical studies, including in vitro cytotoxicity, in vivo pharmacokinetics, and efficacy in animal models, remain largely unpublished. This absence of concrete data precludes a direct comparison and correlation of its activity inside and outside a living organism.
This guide will synthesize the available information on this compound, highlight the data gaps, and provide a theoretical framework for the types of studies necessary to establish a robust IVIVC.
Understanding the Compound: Mechanism of Action
This compound is a modified version of deoxycytidine, one of the building blocks of DNA. Its proposed mechanism of action, like other nucleoside analogs, involves its incorporation into DNA during replication. This event is thought to disrupt the normal process of DNA synthesis, leading to cell cycle arrest and ultimately, cell death (apoptosis). The addition of the acetyl group may influence the compound's stability, cellular uptake, or interaction with key enzymes involved in DNA replication.[1][2][3][4][5]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for this compound.
The Data Deficit: A Call for Further Research
A thorough investigation for quantitative data to populate comparative tables has been unsuccessful. Key data points that are currently unavailable in the public domain include:
-
In Vitro Cytotoxicity: Half-maximal inhibitory concentration (IC50) values across a panel of cancer cell lines are essential to understand the compound's potency and spectrum of activity.
-
In Vivo Pharmacokinetics: Information on absorption, distribution, metabolism, and excretion (ADME) in animal models, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, is crucial for designing effective in vivo studies.
-
In Vivo Efficacy: Data from studies in animal models of cancer, such as tumor growth inhibition (TGI) or survival analysis, are necessary to evaluate the compound's therapeutic potential in a living system.
A Roadmap for Establishing In Vitro-In Vivo Correlation
To bridge the existing knowledge gap, a structured preclinical development plan is necessary. The following workflow outlines the key experiments required to generate the data needed for a meaningful IVIVC analysis of this compound or any similar investigational compound.
Caption: A theoretical workflow for preclinical evaluation and IVIVC analysis.
Experimental Protocols: A Template for Future Studies
While specific protocols for this compound are not available, the following are generalized methodologies for the key experiments outlined in the workflow above.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound to the mice via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), and half-life.
In Vivo Efficacy Study in a Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound or a vehicle control according to a predetermined dosing schedule and route.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group and assess the statistical significance of the findings.
Conclusion
The exploration of the in vitro and in vivo correlation for this compound is currently hampered by a lack of publicly available experimental data. While its proposed mechanism as a DNA synthesis inhibitor is plausible, comprehensive preclinical studies are required to validate its anticancer potential and to establish a predictive relationship between its activity in laboratory assays and in living organisms. The theoretical framework and standardized protocols provided here offer a roadmap for the necessary research that will be critical for the future development of this and other novel therapeutic agents. Researchers in the fields of oncology and drug development are encouraged to pursue these studies to unlock the full potential of this compound.
References
A Head-to-Head Comparison: N4-Acetyl-2'-deoxycytidine and Gemcitabine in Preclinical Research
In the landscape of nucleoside analogs for cancer therapy, Gemcitabine stands as a well-established cornerstone for treating a variety of solid tumors. However, the ongoing quest for novel therapeutic agents with improved efficacy and toxicity profiles has led researchers to explore other cytidine analogs, including N4-Acetyl-2'-deoxycytidine. This guide provides a detailed, data-driven comparison of these two compounds, offering insights for researchers, scientists, and drug development professionals.
Chemical Structure and General Information
A fundamental understanding of the chemical properties of this compound and Gemcitabine is crucial for interpreting their biological activities. The key structural difference lies in the modifications to the deoxycytidine scaffold. Gemcitabine is characterized by the presence of two fluorine atoms at the 2' position of the deoxyribose sugar, while this compound features an acetyl group on the exocyclic amine (N4) of the cytosine base.
| Feature | This compound | Gemcitabine |
| Synonyms | N4-Ac-2'-dC | dFdC, 2',2'-Difluorodeoxycytidine |
| Molecular Formula | C11H15N3O5[1][2] | C9H11F2N3O4[3] |
| Molecular Weight | 269.26 g/mol [2] | 263.201 g·mol−1[3] |
| CAS Number | 32909-05-0[1][2] | 95058-81-4[4] |
Mechanism of Action: A Tale of Two Analogs
Both this compound and Gemcitabine function as antimetabolites, interfering with DNA synthesis to induce cell death. However, their precise mechanisms of action, though related, exhibit distinct features.
This compound acts as a nucleoside analogue that inhibits DNA synthesis.[1] It is suggested to function by inhibiting the enzyme ribonucleotide reductase, which is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA replication.[1][5][6] This disruption of the deoxynucleotide pool ultimately leads to the cessation of DNA synthesis and cell death.[1]
Gemcitabine , on the other hand, is a prodrug that requires intracellular phosphorylation to become active.[7] Its cytotoxic effects are mediated by its diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[8][9]
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase.[8][10] This action depletes the intracellular pool of deoxynucleotides necessary for DNA synthesis.
-
Masked Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed, leading to "masked chain termination."[7] This prevents DNA repair mechanisms from excising the fraudulent nucleotide, ensuring the arrest of DNA synthesis.[11]
Therapeutic Applications and Experimental Data
Gemcitabine is a widely approved chemotherapeutic agent used in the treatment of various cancers, including pancreatic, non-small cell lung, bladder, breast, and ovarian cancers.[3][9][12][13][14] Its clinical efficacy, both as a single agent and in combination therapies, is well-documented.
The therapeutic applications of This compound are currently in the preclinical stages of investigation. It is being explored for its potential as an antiviral and anticancer agent.[15] Additionally, its influence on DNA methylation patterns suggests a possible role in epigenetic research.[15]
Due to the early stage of research, direct head-to-head clinical data comparing this compound and Gemcitabine is not available. Preclinical data, such as IC50 values in various cancer cell lines, would be necessary for a quantitative comparison of their cytotoxic potential.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are representative methodologies for key assays used to evaluate nucleoside analogs like this compound and Gemcitabine.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Gemcitabine for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Conclusion
Gemcitabine is a clinically validated and potent chemotherapeutic agent with a well-understood mechanism of action. This compound represents an earlier-stage investigational compound with a potentially simpler mechanism of action focused on the inhibition of ribonucleotide reductase. While it holds promise as a potential anticancer and antiviral agent, extensive preclinical studies are required to establish its efficacy and safety profile and to determine if it offers any advantages over established drugs like Gemcitabine. Future head-to-head preclinical studies comparing their cytotoxicity in a panel of cancer cell lines and their efficacy in in vivo tumor models will be critical in defining the therapeutic potential of this compound.
References
- 1. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. Gemcitabine - Wikipedia [en.wikipedia.org]
- 4. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CD BioGlyco [bioglyco.com]
- 6. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 7. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 9. What is Gemcitabine used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Role of gemcitabine in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gemcitabine Injection: MedlinePlus Drug Information [medlineplus.gov]
- 14. goodrx.com [goodrx.com]
- 15. chemimpex.com [chemimpex.com]
Comparative Guide to the Structural Analysis of DNA Containing N4-Acetyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DNA containing N4-Acetyl-2'-deoxycytidine (dCac) against unmodified DNA and other modified analogues. It is designed to offer an objective overview of its structural impact, thermodynamic stability, and interaction with cellular machinery, supported by experimental data and detailed protocols.
Introduction: A Novel Player in DNA Modifications
This compound is a modified nucleoside where an acetyl group is attached to the exocyclic amino group of deoxycytidine. While its RNA counterpart (ac4C) is a well-documented modification that enhances RNA stability and function, the presence and role of dCac in DNA have been less explored.[1][2][3] Recent discoveries, however, have identified dCac as a potential epigenetic mark in the genome of Arabidopsis thaliana, where it is found in euchromatin regions associated with expressed genes.[4] This finding suggests that dCac may play a significant role in gene regulation and chromatin architecture, distinct from the more studied 5-methylcytosine (5mC).
This guide synthesizes the current understanding of dCac's biophysical properties to aid researchers in designing experiments and interpreting data related to this emerging DNA modification.
Structural and Thermodynamic Impact of N4-Acetylation
The addition of the N4-acetyl group introduces steric bulk into the major groove of the DNA double helix. While direct high-resolution NMR or X-ray crystallography structures of dCac-containing DNA duplexes are not yet publicly available, studies on related molecules provide significant insights. In RNA, the N4-acetyl group is known to stabilize the C3′-endo conformation of the sugar ring and prefers a "proximal" orientation relative to C5 of the pyrimidine ring.[5] This conformational rigidity is expected to contribute to the overall stability of the duplex.
Enhanced Thermal Stability
A key characteristic of dCac is its contribution to the thermodynamic stability of the DNA duplex. The acetylation of cytosine has been shown to increase the melting temperature (Tm) of oligonucleotide duplexes, indicating a more stable structure compared to unmodified DNA.[6]
Table 1: Comparison of DNA Duplex Melting Temperatures (Tm)
| DNA Modification | Typical Change in Tm per Modification (°C) | Implication for Duplex Stability | Reference |
| N4-Acetyl-dC (dCac) | +1.0 to +8.0 | Stabilizing | [6] |
| 5-Methyl-dC (5mC) | +0.6 to +1.2 | Stabilizing | Inferred from general knowledge |
| Unmodified dC | Baseline | Baseline | N/A |
| N4-Methyl-dC (4mC) | Negative (destabilizing) | Destabilizing | [7] |
Note: The stabilizing effect of 5mC is sequence-context dependent. The destabilizing effect of 4mC is noted in contrast to 5mC.
The workflow for assessing these thermodynamic properties is crucial for any comparative study.
Interaction with DNA Polymerases: Fidelity and Miscoding
The presence of a modification on a template strand can significantly impact the fidelity of DNA replication. Studies on the enzymatic incorporation of N4-acyl-deoxycytidine triphosphates (dCacylTPs) have shown that these modified nucleotides are viable substrates for various DNA polymerases from both family A and family B.[8]
The modification does not appear to hinder the formation of correct Watson-Crick hydrogen bonds with a guanine in the template strand.[8] However, a notable finding is the increased propensity for mispairing with adenine. This suggests that the N4-acetyl group can alter the base-pairing dynamics, potentially leading to mutations if not corrected by proofreading or repair mechanisms.[8][9]
Table 2: Performance of DNA Polymerases with N4-Acyl-dCTPs
| DNA Polymerase | Family | Proofreading (3'→5' exo) | Correct Incorporation (vs. G) | Mis-incorporation (vs. A) | Reference |
| Taq | A | No | Efficient | High | [8][9] |
| Klenow Fragment (exo-) | A | No | Efficient | High | [8][9] |
| Bsm | A | No | Efficient | High | [8][9] |
| KOD XL | B | Yes | Efficient | High | [8][9] |
| phi29 | B | Yes | Successful | Low | [8][9] |
The differing behaviors of these polymerases highlight the importance of the enzyme's active site architecture and proofreading capability in handling this modification.
Comparison with Other Cytosine Modifications
This compound joins a growing family of cytosine modifications with potential epigenetic roles. Its properties distinguish it from the canonical epigenetic mark, 5-methylcytosine (5mC).
Experimental Protocols
Detailed methodologies are essential for the reproducible study of dCac-containing DNA.
Solid-Phase Synthesis of dCac-Oligonucleotides
Synthesis of oligonucleotides with base-labile modifications like dCac requires mild deprotection conditions to preserve the acetyl group.
-
Synthesizer Setup : Utilize an automated solid-phase DNA synthesizer (e.g., MerMade 6).
-
Solid Support : Use a support functionalized with a linker cleavable under non-nucleophilic and weakly basic conditions (e.g., 1,3-dithian-2-yl-methoxycarbonyl, Dmoc).
-
Phosphoramidites : Use standard phosphoramidites for A, G, and T. For dCac, use the corresponding this compound phosphoramidite. Protect exocyclic amines of standard bases with groups compatible with mild deprotection (e.g., methyl Dmoc, meDmoc).
-
Synthesis Cycle : Employ standard phosphoramidite chemistry cycles for oligonucleotide chain elongation.
-
Cleavage and Deprotection :
-
Treat the solid support with a solution of 0.1 M 1,8-Diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile for 2 hours at room temperature. This cleaves the oligonucleotide from the support and removes protecting groups.
-
The N4-acetyl group on cytosine remains intact under these conditions.
-
-
Purification : Purify the resulting oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the product using MALDI-TOF Mass Spectrometry and Capillary Electrophoresis.[6]
UV Thermal Denaturation (Melting Temperature) Analysis
This protocol determines the Tm of a DNA duplex.[10]
-
Sample Preparation : Anneal the dCac-containing oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5) to a final duplex concentration of 2-4 µM.
-
Spectrophotometer Setup : Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Profile Acquisition :
-
Equilibrate the sample at a low starting temperature (e.g., 25°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/min) up to a high final temperature (e.g., 95°C).
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis :
-
Plot absorbance versus temperature to obtain a melting curve.
-
Calculate the first derivative of this curve. The temperature at which the derivative is maximal is the Tm.
-
Primer Extension (PEX) Assay for Polymerase Fidelity
This assay assesses the ability of a DNA polymerase to incorporate a nucleotide opposite dCac in a template.[8][9]
-
Template-Primer Design :
-
Synthesize a template oligonucleotide containing a single dCac modification at a known position.
-
Synthesize a shorter primer, labeled at the 5'-end with 32P, that anneals to the template just upstream of the modification site.
-
-
Reaction Setup :
-
Anneal the 32P-labeled primer to the dCac-containing template.
-
Prepare separate reaction mixtures in a suitable polymerase buffer. Each reaction should contain the annealed template-primer, a specific DNA polymerase (e.g., Taq, Klenow fragment), and a single species of dNTP (dATP, dGTP, dCTP, or dTTP) at a known concentration.
-
-
Enzymatic Reaction :
-
Initiate the reactions by adding the polymerase and incubate at the optimal temperature for the enzyme (e.g., 37°C for Klenow fragment) for a defined period (e.g., 10-30 minutes).
-
Terminate the reactions by adding a stop solution containing formamide and EDTA.
-
-
Analysis :
-
Denature the products by heating.
-
Separate the reaction products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments using autoradiography. The size of the extended primer will indicate which nucleotide was incorporated opposite the dCac modification. A band corresponding to primer + 1 nucleotide in the lane with dGTP indicates correct incorporation, while a band in the lane with dATP would indicate mis-incorporation.
-
References
- 1. This compound, 32909-05-0 | BroadPharm [broadpharm.com]
- 2. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 3. This compound | 32909-05-0 | NA08263 [biosynth.com]
- 4. N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 7. researchgate.net [researchgate.net]
- 8. N 4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Temperature on the Intrinsic Flexibility of DNA and Its Interaction with Architectural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for Quantifying N4-Acetyl-2'-deoxycytidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N4-Acetyl-2'-deoxycytidine in biological matrices. The methodologies presented are based on established principles of bioanalytical method validation and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Introduction
This compound is a modified nucleoside of increasing interest in biomedical research. Accurate and reliable quantification of this analyte in biological fluids is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This document outlines two robust LC-MS/MS methods, one tailored for plasma and the other for urine analysis, providing detailed experimental protocols and a comparative summary of their validation parameters.
Comparative Performance of Bioanalytical Methods
The performance of two distinct LC-MS/MS methods for the quantification of this compound is summarized below. Method A is optimized for plasma matrices, and Method B is adapted for urine analysis.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Validation Parameter | Method A: Plasma Analysis | Method B: Urine Analysis |
| Linearity (Range) | 1 - 1000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Selectivity | No significant interference at the retention time of the analyte and IS | No significant interference at the retention time of the analyte and IS |
| Matrix Effect (% CV) | < 15% | < 15% |
| Recovery (%) | > 85% | > 80% |
| Analyte Stability | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric analysis are provided for both methods.
Method A: Quantification of this compound in Human Plasma
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of internal standard (IS) working solution (e.g., ¹³C,¹⁵N-labeled this compound at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 270.1 -> Product Ion (m/z) 154.1
-
Internal Standard (¹³C,¹⁵N-labeled): Precursor Ion (m/z) 273.1 -> Product Ion (m/z) 156.1
-
-
Collision Energy: Optimized for the specific instrument.
Method B: Quantification of this compound in Human Urine
1. Sample Preparation: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 4,000 rpm for 5 minutes to pellet any precipitate.
-
Dilute 50 µL of supernatant with 450 µL of internal standard (IS) working solution (e.g., ¹³C,¹⁵N-labeled this compound at 100 ng/mL) prepared in the initial mobile phase.
-
Vortex for 30 seconds.
-
Inject 10 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: HPLC System
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1.0 min: 90% B
-
1.0-5.0 min: 90-50% B
-
5.0-6.0 min: 50% B
-
6.0-6.1 min: 50-90% B
-
6.1-8.0 min: 90% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) 270.1 -> Product Ion (m/z) 112.1
-
Internal Standard (¹³C,¹⁵N-labeled): Precursor Ion (m/z) 273.1 -> Product Ion (m/z) 114.1
-
-
Collision Energy: Optimized for the specific instrument.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the bioanalytical method validation process, the following diagrams are provided.
Caption: Workflow for Bioanalytical Method Validation.
Caption: Comparison of Sample Preparation Protocols.
Safety Operating Guide
Safe Disposal of N4-Acetyl-2'-deoxycytidine: A Guide for Laboratory Professionals
Researchers and scientists handling N4-Acetyl-2'-deoxycytidine must adhere to strict safety protocols to ensure personal and environmental safety during its disposal. This guide provides essential information on the proper disposal procedures for this compound, in line with established safety data.
Health and Safety Hazards
This compound is classified with the following hazards:
-
Harmful if swallowed (H302)[2]
To the best of current knowledge, the toxicological properties of this material have not been thoroughly investigated.[3] Therefore, it is crucial to handle this compound with caution and use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Safety goggles with side-shields or other appropriate protective eyeglasses.[2] |
| Hand Protection | Wear compatible chemical-resistant gloves.[3] |
| Skin and Body Protection | Impervious clothing and a lab coat should be worn. Ensure skin is not exposed. |
| Respiratory Protection | Use a suitable respirator, especially in areas with inadequate ventilation or when dust/aerosols may be generated.[2][3] |
Spillage and Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][3]
-
Clean-up: For solid material, carefully sweep or vacuum up the spill. For solutions, absorb with an inert, non-combustible material like diatomite.[1][2]
-
Decontamination: Decontaminate the affected surfaces and any equipment used for cleanup by scrubbing with alcohol.[2]
-
Disposal of Clean-up Materials: Place all contaminated materials into a suitable, labeled container for disposal.[1]
Proper Disposal Procedures
The recommended disposal method for this compound is through an approved waste disposal plant or a licensed professional waste disposal service.[1] Always conduct disposal in accordance with federal, state, and local regulations.[1][2]
One specific disposal method mentioned is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this should only be performed by qualified professionals in a licensed facility.
Under no circumstances should this compound be disposed of down the sanitary sewer. [3][4]
The following workflow outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-2'-deoxycytidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of N-Acetyl-2'-deoxycytidine, a nucleoside analog vital in drug development and molecular biology research. Adherence to these procedures is paramount for ensuring the safety of all laboratory personnel and the integrity of your research.
N-Acetyl-2'-deoxycytidine, while a valuable research compound, is classified as a potential irritant to the skin, eyes, and respiratory tract.[1] As a nucleoside analog, it is prudent to handle it with the same precautions as other cytotoxic compounds. This guide will provide step-by-step instructions for personal protective equipment (PPE), handling protocols, emergency procedures, and disposal, ensuring a safe and efficient workflow.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling N-Acetyl-2'-deoxycytidine to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against accidental skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is mandatory. | Protects the eyes from splashes of solutions containing the compound. A face shield offers broader protection for the entire face. |
| Lab Coat | A dedicated, disposable, back-closing lab coat made of a low-permeability fabric. | Prevents contamination of personal clothing and skin. A disposable coat eliminates the need for laundering potentially contaminated apparel. |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a NIOSH-approved N95 respirator or higher is required. | Minimizes the risk of inhaling airborne particles of the compound. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects the feet from spills and dropped objects. |
Quantitative Safety Data
Understanding the physical and chemical properties of N-Acetyl-2'-deoxycytidine and the protective limitations of your PPE is critical for safe handling.
| Parameter | Value | Source |
| Molecular Weight | 269.25 g/mol | [2] |
| Appearance | White to off-white solid | MedChemExpress SDS |
| Solubility in DMSO | 125 mg/mL | MedChemExpress Product Page |
| Storage Temperature | 2-8°C for short-term storage of the solid. -20°C for long-term storage. Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][4] | [1][4] |
| Glove Breakthrough Time (Nitrile vs. DMSO) | Varies by glove manufacturer and thickness. Can be as low as 23 minutes.[5] It is crucial to consult the glove manufacturer's specific chemical resistance data. | [5][6][7][8][9] |
Occupational Exposure Limits (OELs):
Currently, there are no established specific occupational exposure limits (OELs) for N-Acetyl-2'-deoxycytidine from regulatory bodies like OSHA or NIOSH.[1][10][11][12] For potent pharmaceutical compounds where no OEL is available, a risk-based approach is often adopted, aiming to keep exposure as low as reasonably achievable (ALARA). Some pharmaceutical industries use a daily therapeutic dose to help establish internal OELs, which for potent drugs can be less than 10 µg/m³.[13][14]
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage of N-Acetyl-2'-deoxycytidine
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures for damaged chemical packages.
-
Don Appropriate PPE: Before handling the container, at a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Transport to Designated Area: Transport the unopened container to the designated storage area for cytotoxic or potent compounds.
-
Log Inventory: Record the receipt of the compound in your chemical inventory system.
-
Store Appropriately: Store the compound at the recommended temperature in a clearly labeled, sealed container.[1][4]
Preparation of Stock Solutions
Note: All handling of the solid compound and preparation of solutions must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Prepare the Work Area: Decontaminate the work surface of the BSC or fume hood. Gather all necessary materials, including the compound, solvent (e.g., DMSO), sterile tubes, and pipettes.
-
Don Full PPE: Wear all required PPE as outlined in the table above, including double gloves and respiratory protection if handling the powder.
-
Weighing the Compound:
-
Tare a clean, sterile weighing vessel inside the BSC.
-
Carefully transfer the desired amount of N-Acetyl-2'-deoxycytidine powder to the weighing vessel using a dedicated spatula. Avoid generating dust.
-
Securely close the primary container of the solid compound.
-
-
Dissolving the Compound:
-
Add the appropriate volume of solvent to the weighing vessel containing the compound.
-
Gently swirl or pipette to dissolve the solid completely.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into clearly labeled, sterile cryovials.
-
Store the aliquots at the recommended temperature.[3]
-
Disposal Plan
Proper disposal of N-Acetyl-2'-deoxycytidine and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with N-Acetyl-2'-deoxycytidine, including gloves, lab coats, bench paper, and plasticware, must be disposed of in a designated "cytotoxic waste" or "trace chemotherapy waste" container. This container should be clearly labeled and puncture-resistant.
-
Liquid Waste: Unused or waste solutions of N-Acetyl-2'-deoxycytidine should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated cytotoxic sharps container.
Disposal Procedure:
-
Containment at the Source: Immediately place all contaminated items into the appropriate waste container within the BSC or fume hood.
-
Seal Containers: When waste containers are three-quarters full, securely seal them.
-
Decontaminate Exterior: Wipe the exterior of the sealed waste containers with a suitable decontaminating agent (e.g., 70% ethanol) before removing them from the BSC or fume hood.
-
Transport to Hazardous Waste Accumulation Area: Transport the sealed and decontaminated waste containers to your institution's designated hazardous waste accumulation area.
-
Final Disposal: Follow your institution's and local regulations for the final disposal of cytotoxic waste. This typically involves incineration by a licensed hazardous waste disposal company.
Emergency Procedures
Accidental Spill
-
Alert Others and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Don Full PPE: If not already wearing it, don the full required PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads dampened with water to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
-
Clean the Spill:
-
Carefully collect the absorbent material and any contaminated debris and place it into a cytotoxic waste container.
-
Clean the spill area twice with a detergent solution, followed by a rinse with water.
-
Finally, decontaminate the area with 70% ethanol.
-
-
Dispose of Waste: Dispose of all cleanup materials as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Handling N-Acetyl-2'-deoxycytidine
Caption: Workflow for the safe handling and disposal of N-Acetyl-2'-deoxycytidine.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. showagroup.com [showagroup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. research.arizona.edu [research.arizona.edu]
- 9. auckland.ac.nz [auckland.ac.nz]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. biosynth.com [biosynth.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. mtpinnacle.com [mtpinnacle.com]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
